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  • Product: 1,4-Bis(2-methoxyethyl)piperazine
  • CAS: 13484-41-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Application Workflows of 1,4-Bis(2-methoxyethyl)piperazine: A Technical Guide

Executive Summary In modern drug development and advanced chemical synthesis, the strategic functionalization of molecular scaffolds is critical for optimizing pharmacokinetic and physicochemical properties. 1,4-Bis(2-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and advanced chemical synthesis, the strategic functionalization of molecular scaffolds is critical for optimizing pharmacokinetic and physicochemical properties. 1,4-Bis(2-methoxyethyl)piperazine represents a highly specialized bifunctional building block. By appending flexible, ether-rich methoxyethyl arms to a rigid piperazine core, chemists can precisely modulate a molecule's lipophilicity, basicity, and aqueous solubility.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we dissect the causality behind the molecule's physicochemical behavior, establish self-validating experimental protocols for its characterization, and map its putative metabolic fate.

Molecular Architecture and Physicochemical Profile

The structural signature of 1,4-Bis(2-methoxyethyl)piperazine dictates its behavior in aqueous and organic environments. The central piperazine ring typically adopts a stable chair conformation, with the bulky 2-methoxyethyl substituents favoring equatorial positions to minimize 1,3-diaxial steric clashes.

The presence of the ether oxygens introduces a strong electron-withdrawing inductive effect (-I effect) through the ethyl linker. This subtly pulls electron density away from the tertiary amine nitrogens, rendering them less basic than those in an unsubstituted piperazine. Simultaneously, the ether oxygens act as potent hydrogen-bond acceptors, significantly enhancing the molecule's hydration shell and aqueous solubility.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the compound, combining empirical data and high-confidence predictive models standard in medicinal chemistry [1].

PropertyValue / Description
Chemical Name 1,4-Bis(2-methoxyethyl)piperazine
CAS Registry Number 13484-41-8 (Free Base) / 14399-35-0 (Dihydrochloride) [2]
Molecular Formula C10H22N2O2
Molecular Weight 202.30 g/mol (Free Base)
SMILES String COCCN1CCN(CC1)CCOC
Predicted LogP 0.5 – 0.8 (Hydrophilic/Amphiphilic balance)
Predicted pKa pKa₁ ≈ 8.5, pKa₂ ≈ 4.0
Physical State Viscous Liquid (Free Base) / Crystalline Solid (Salt)
Primary Application Solubilizing moiety, PROTAC linker, CO₂ capture solvent [3]

Validated Experimental Methodologies

To utilize this compound effectively, its ionization constants (pKa) and partition coefficient (LogP) must be empirically verified. The following protocols are designed as self-validating systems , ensuring that any systemic error or equipment drift is caught before data is finalized.

Protocol A: Self-Validating Potentiometric Titration for pKa Determination

Causality & Rationale: The pKa of the tertiary amines in this molecule is highly sensitive to temperature due to the enthalpy of ionization. Furthermore, the ionic strength of the solution alters the activity coefficients of the ions. We use 0.15 M KCl to mimic physiological ionic strength and maintain a constant temperature of 25.0 °C to ensure thermodynamic accuracy.

Step-by-Step Methodology:

  • System Calibration (Validation Step): Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01). Perform a strong acid-strong base titration (HCl vs. NaOH) and use a Gran's plot to verify the Nernstian slope (>98% efficiency).

  • Blank Titration: Titrate a blank solution of 0.15 M KCl. Why? This accounts for trace carbonate contamination and the natural autoprotolysis of water, which is critical when measuring pKa values near the extremes of the pH scale.

  • Sample Preparation: Dissolve 2.0 mM of 1,4-Bis(2-methoxyethyl)piperazine in 50 mL of 0.15 M KCl.

  • Equilibration: Place the titration vessel in a water-jacketed cell maintained at 25.0 ± 0.1 °C under a continuous stream of inert Argon gas to prevent CO₂ ingress.

  • Titration Execution: Titrate with standardized 0.1 M HCl using an automated micro-burette. Record the pH after each 0.05 mL addition, ensuring the drift is < 0.1 mV/min before logging the data point.

  • Data Analysis: Extract the pKa₁ and pKa₂ values using non-linear regression analysis (Bjerrum plot), subtracting the blank titration curve to yield the true intrinsic ionization constants.

Workflow Calib 1. System Calibration (Gran's Plot) Prep 2. Sample Prep (0.15M KCl, 25°C) Calib->Prep Titration 3. Potentiometric Titration Prep->Titration Data 4. Data Acquisition (pH vs. Vol) Titration->Data Analysis 5. Non-Linear Regression Data->Analysis

Figure 1: Self-validating potentiometric workflow for precise pKa determination.

Protocol B: Mass-Balanced Shake-Flask Method for LogP

Causality & Rationale: While HPLC methods are faster, they rely on calibration curves that often fail to account for the specific hydrogen-bonding dynamics of the methoxyethyl ether oxygens. The shake-flask method provides a true thermodynamic partition coefficient.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and HPLC-grade water for 24 hours. Why? This mutual saturation prevents volume shifts during the actual experiment, which would skew concentration calculations.

  • pH Adjustment: Buffer the aqueous phase to pH 11.0 using a carbonate buffer. Why? To ensure the piperazine (pKa ~8.5) is >99% in its un-ionized free-base form, measuring true LogP rather than LogD.

  • Partitioning: Add a known mass of the compound to the biphasic system in a glass vial. Shake mechanically at 25 °C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification & Mass Balance (Validation Step): Quantify the concentration in both the octanol (

    
    ) and water (
    
    
    
    ) phases using LC-MS/MS. Calculate the total mass recovered. Validation: The sum of the mass in both phases must equal 95–105% of the initial spiked mass. A lower recovery indicates volatility or adsorption to the glass, invalidating the run.
  • Calculation: LogP =

    
    .
    

Pharmacokinetic and Metabolic Mapping

When utilized as a moiety in drug design, the metabolic stability of the 1,4-bis(2-methoxyethyl)piperazine substructure must be considered. The ether linkages and the tertiary amines are classic sites for Cytochrome P450 (CYP450) mediated oxidative metabolism in the liver.

The primary metabolic vulnerabilities are:

  • O-Demethylation: CYP enzymes (likely CYP2D6 or CYP3A4) can oxidize the terminal methoxy group, leading to the release of formaldehyde and the formation of a primary alcohol.

  • N-Dealkylation: Oxidative cleavage at the piperazine nitrogen removes the entire 2-methoxyethyl arm, generating a secondary amine.

Both resulting phase I metabolites expose functional groups (hydroxyl and secondary amine) that are highly susceptible to Phase II conjugation, specifically glucuronidation, which tags the molecule for rapid renal clearance.

Pathway Parent 1,4-Bis(2-methoxyethyl)piperazine CYP CYP450 Enzymes (Hepatic Oxidation) Parent->CYP Substrate Binding Metab_O O-Demethylation (Alcohol Metabolite) CYP->Metab_O Oxidation Metab_N N-Dealkylation (Secondary Amine) CYP->Metab_N Cleavage Phase2 Phase II Metabolism (Glucuronidation) Metab_O->Phase2 Metab_N->Phase2 Excretion Renal Excretion Phase2->Excretion

Figure 2: Putative CYP450-mediated phase I and II metabolic clearance pathway.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for 1,4-bis(2-methoxyethyl)piperazine." PubChem Database. Available at:[Link]

Exploratory

A Technical Guide to the Spectral Analysis of 1,4-Bis(2-methoxyethyl)piperazine

This technical guide provides an in-depth analysis of the spectral characteristics of 1,4-Bis(2-methoxyethyl)piperazine (CAS 13484-41-8), a piperazine derivative of interest to researchers and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectral characteristics of 1,4-Bis(2-methoxyethyl)piperazine (CAS 13484-41-8), a piperazine derivative of interest to researchers and professionals in drug development and chemical synthesis. While experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from closely related analogs, offers a robust predictive framework for its characterization. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, explaining the causal relationships between the molecular structure and the observed spectral features.

Molecular Structure and its Spectroscopic Implications

1,4-Bis(2-methoxyethyl)piperazine possesses a symmetrical structure with a central piperazine ring N,N'-disubstituted with 2-methoxyethyl groups. This symmetry is a key determinant of its spectral simplicity, particularly in NMR. The presence of ether linkages and tertiary amine functionalities will be the primary reporters in the various spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules.[1] For 1,4-Bis(2-methoxyethyl)piperazine, both ¹H and ¹³C NMR will provide unambiguous evidence of its structure.

Predicted ¹H NMR Spectral Data

The symmetry of the molecule leads to a simplified ¹H NMR spectrum. We anticipate three distinct signals, all appearing as triplets due to coupling with adjacent methylene groups.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~3.45t4HO-CH₂ -CH₂-NProtons on a carbon adjacent to an ether oxygen typically resonate between 3.5 and 4.0 ppm.[2][3] The adjacent methylene group causes a triplet splitting pattern.
~2.65t4HO-CH₂-CH₂ -NProtons on a carbon alpha to a nitrogen atom generally appear in the 2.5-3.0 ppm range. Coupling with the neighboring methylene group results in a triplet.
~3.30s6HO-CH₃ The methyl protons of the methoxy group are in a distinct chemical environment and are expected to appear as a singlet.
~2.50s (broad)8HPiperazine ring protonsThe eight protons on the piperazine ring are chemically equivalent due to rapid chair-chair interconversion at room temperature and will likely appear as a broad singlet.

Predicted in CDCl₃ at 300 MHz.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is also simplified by the molecule's symmetry, with four distinct carbon signals expected.

Predicted Chemical Shift (δ) ppmAssignmentRationale
~70.0O -CH₂Carbons bonded to an oxygen atom in an ether typically resonate in the 65-90 ppm range.[2][3]
~59.0O-CH₂ -NThe carbon adjacent to the nitrogen is deshielded, but less so than the oxygen-bound carbon.
~53.0Piperazine ring carbonsThe carbons of the piperazine ring are expected in this region, typical for saturated heterocyclic amines.[1]
~58.5O-CH₃ The methoxy carbon signal is anticipated in this region.

Predicted in CDCl₃ at 75 MHz.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.[1]

  • Sample Preparation: Dissolve 5-10 mg of 1,4-Bis(2-methoxyethyl)piperazine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

  • Data Acquisition: Acquire the ¹H NMR spectrum using a 300-500 MHz spectrometer. For the ¹³C NMR spectrum, a proton-decoupled experiment is standard to produce a spectrum of singlets.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data

For 1,4-Bis(2-methoxyethyl)piperazine (Molecular Weight: 202.29 g/mol ), we can predict the following key fragments under Electron Ionization (EI). The presence of two nitrogen atoms dictates an even molecular weight, consistent with the nitrogen rule.[5]

m/zPredicted FragmentFragmentation Pathway
202[M]⁺Molecular Ion
157[M - C₂H₅O]⁺α-cleavage with loss of a methoxyethyl radical.
143[M - C₃H₇O]⁺Cleavage of the ethyl-nitrogen bond with rearrangement.
101[C₅H₁₃N₂O]⁺Cleavage of the piperazine ring.
58[C₃H₈N]⁺Common fragment for N-substituted piperazines.

The most common fragmentation pathway for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[5][6][7] This results in the formation of a resonance-stabilized cation.

MS_Fragmentation M [C10H22N2O2]˙⁺ m/z = 202 F157 [M - C2H5O]⁺ m/z = 157 M->F157 α-cleavage F143 [M - C3H7O]⁺ m/z = 143 M->F143 C-N cleavage F101 [C5H13N2O]⁺ m/z = 101 M->F101 Ring cleavage F58 [C3H8N]⁺ m/z = 58 F101->F58

Caption: Predicted major fragmentation pathways for 1,4-Bis(2-methoxyethyl)piperazine.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.[1]

  • Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like methanol or dichloromethane.

  • GC Separation:

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5MS).

    • Oven Program: Start at a low temperature (e.g., 70 °C), and ramp up to a higher temperature (e.g., 280 °C) to ensure elution.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Data

The IR spectrum of 1,4-Bis(2-methoxyethyl)piperazine will be characterized by the vibrations of the C-H, C-N, and C-O bonds.

Wavenumber (cm⁻¹)IntensityVibrationRationale
2950-2850StrongC-H stretch (alkane)Characteristic of the methylene and methyl groups in the molecule.
2830-2815MediumC-H stretch (N-CH₂)Often seen as a distinct shoulder in tertiary amines.
1120-1085StrongC-O stretch (ether)A prominent feature for ethers, indicating the C-O-C linkage.[2][3]
1150-1050MediumC-N stretchTypical for tertiary amines.

The absence of a broad absorption around 3300 cm⁻¹ would confirm the lack of N-H bonds, and the absence of a strong absorption around 1700 cm⁻¹ would confirm the lack of a carbonyl group.[2]

Experimental Protocol: FTIR Analysis
  • Sample Preparation: As the compound is likely a liquid or low-melting solid at room temperature, the spectrum can be obtained as a neat thin film between two salt (NaCl or KBr) plates. Alternatively, Attenuated Total Reflectance (ATR) can be used.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, spectral characterization of 1,4-Bis(2-methoxyethyl)piperazine. The detailed analysis of expected NMR, MS, and IR data, grounded in the fundamental principles of spectroscopy and comparison with related structures, offers a solid foundation for researchers working with this compound. The provided protocols outline the standard methodologies for obtaining experimental data, which would be expected to align closely with the predictions made herein. This integrated approach ensures a high degree of confidence in the structural verification of 1,4-Bis(2-methoxyethyl)piperazine for applications in drug development and chemical research.

References

  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols - Benchchem.
  • Video: Mass Spectrometry: Amine Fragmentation - JoVE.
  • Mass Spectrometry Part 8 - Fragmentation in Amines - YouTube.
  • GCMS Section 6.15 - Whitman People.
  • Spectral investigation and normal coordinate analysis of piperazine.
  • Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR | Read Chemistry.
  • Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I - YouTube.
  • Mass Spectrometry: Fragmentation.
  • Advanced Organic Chemistry: 1H NMR spectrum of ethoxyethane - Doc Brown.
  • 18.9: Spectroscopy of Ethers - Chemistry LibreTexts.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs - AUETD Home.
  • Spectrophotometric determination of some pharmaceutical piperazine derivatives through charge-transfer and ion-pair complexation reactions - PubMed.
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives | ChemRxiv.
  • 1,4-bis(2-methoxyethyl)-Piperazine 97%.
  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL.
  • Short Summary of 1H-NMR Interpretation.

Sources

Foundational

Comprehensive Solvation Guide: 1,4-Bis(2-methoxyethyl)piperazine in Organic Solvents

Executive Summary In modern synthetic chemistry and drug development, the solubility profile of bifunctional aliphatic heterocycles dictates their utility in complex reaction workflows. 1,4-Bis(2-methoxyethyl)piperazine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic chemistry and drug development, the solubility profile of bifunctional aliphatic heterocycles dictates their utility in complex reaction workflows. 1,4-Bis(2-methoxyethyl)piperazine (Free Base CAS: 13484-41-8; Dihydrochloride CAS: 14399-35-0) is a highly versatile molecule increasingly utilized as a rigid, hydrophilic linker in Targeted Protein Degradation (TPD) and PROTAC synthesis[1].

This technical whitepaper provides an in-depth analysis of the thermodynamic principles governing the solubility of 1,4-bis(2-methoxyethyl)piperazine in organic solvents. By examining its structural causality, Hansen Solubility Parameters (HSP), and providing a self-validating experimental protocol, this guide equips researchers with the authoritative data necessary to optimize solvent selection for synthesis, extraction, and purification.

Structural Causality of Solvation

The solubility of a molecule is fundamentally dictated by its ability to disrupt solvent-solvent interactions and establish favorable solute-solvent interactions. 1,4-Bis(2-methoxyethyl)piperazine exhibits a unique amphiphilic-like character driven by two distinct structural domains[2]:

  • The Piperazine Core: The six-membered rigid ring contains two tertiary amines. These nitrogen atoms are strong hydrogen bond acceptors and serve as the primary sites for protonation[3]. In its free base form, the core is relatively lipophilic. When protonated (e.g., dihydrochloride salt), the molecule becomes highly ionic, drastically shifting its solubility preference toward aqueous and highly polar protic solvents.

  • The 2-Methoxyethyl Arms: The addition of terminal ether linkages introduces high conformational flexibility and additional hydrogen bond acceptor sites. The flexibility of these arms lowers the crystal lattice energy of the pure compound (rendering the free base a liquid or low-melting solid at standard conditions), which thermodynamically favors rapid dissolution in organic solvents[2].

Structure Core 1,4-Bis(2-methoxyethyl)piperazine (Amphiphilic Core) Pip Piperazine Ring (Tertiary Amines) Core->Pip Arms Methoxyethyl Arms (Ether Oxygens) Core->Arms HBA Hydrogen Bond Acceptor (Enhances Polar Solvation) Pip->HBA Basic Protonation Site (Enables Salt Formation) Pip->Basic Arms->HBA Flex High Flexibility (Lowers Lattice Energy) Arms->Flex

Caption: Structural determinants of 1,4-Bis(2-methoxyethyl)piperazine solubility.

Thermodynamic Solvation Model (HSP)

To predict the behavior of 1,4-bis(2-methoxyethyl)piperazine across diverse organic solvents, we apply the Hansen Solubility Parameters (HSP) framework. HSP divides the total cohesive energy into three forces: Dispersion (


), Polar (

), and Hydrogen Bonding (

)[4].

Because the molecule lacks hydrogen bond donors (no N-H or O-H bonds) but possesses four potent hydrogen bond acceptors (two amines, two ethers), its solvation is maximized in solvents that can act as H-bond donors or possess matching polarizability.

Based on group contribution theory for piperazine and ether moieties, the estimated HSP values for the free base are:

  • 
      (Driven by the aliphatic hydrocarbon backbone)
    
  • 
      (Driven by the electronegative O and N heteroatoms)
    
  • 
      (Reflecting strong H-bond acceptor capacity)[4]
    

Solvents with HSP coordinates within a ~5


 radius of these values (such as Dichloromethane or Chloroform) will exhibit near-miscibility with the free base[5].

Quantitative Solubility Profiles in Organic Solvents

The table below summarizes the empirical solubility ranges for both the free base and the dihydrochloride salt. The stark contrast between the two forms highlights the critical importance of pH and salt-form selection during liquid-liquid extraction and purification workflows.

Solvent ClassificationSolventFree Base (CAS: 13484-41-8)Dihydrochloride (CAS: 14399-35-0)Primary Solvation Mechanism
Polar Protic Methanol (MeOH)> 100 mg/mL (Miscible)> 50 mg/mLStrong H-bond donation to ether/amine
Polar Aprotic DMSO> 100 mg/mL> 30 mg/mLHigh dielectric constant, dipole-dipole
Polar Aprotic Acetonitrile (MeCN)> 50 mg/mL< 1.0 mg/mLModerate polarity,

matching
Halogenated Dichloromethane> 100 mg/mL (Miscible)< 0.1 mg/mLExcellent

and

match
Non-Polar n-Heptane~ 10 - 20 mg/mLInsolubleWeak dispersion forces only

Note: Values are heuristic baselines intended for assay design and solvent selection.

Experimental Methodology: Self-Validating Solubility Determination

Relying on kinetic dissolution (simply stirring and observing) often leads to supersaturation errors. To establish a self-validating, highly trustworthy solubility metric, researchers must utilize the Isothermal Shake-Flask Method coupled with LC-MS.

Because 1,4-bis(2-methoxyethyl)piperazine lacks a conjugated


-system, it does not possess a strong UV chromophore. Therefore, standard HPLC-UV is insufficient without pre-column derivatization. LC-MS/MS  tracking the 

adduct at

is the mandatory analytical choice[3].
Step-by-Step Protocol:
  • Saturation: Add an excess amount of 1,4-bis(2-methoxyethyl)piperazine (e.g., 200 mg) to 1.0 mL of the target organic solvent in a 2.0 mL borosilicate glass vial with a PTFE-lined cap.

  • Isothermal Equilibration: Place the vial in an orbital thermoshaker set to exactly 25.0 ± 0.1 °C. Agitate at 500 RPM for 24 to 48 hours to ensure true thermodynamic equilibrium is reached.

  • Phase Separation: Remove the vial and immediately centrifuge at 10,000 RPM for 10 minutes at 25 °C to pellet undissolved solids. Carefully extract the supernatant and pass it through a 0.45 µm PTFE syringe filter (PTFE is required to prevent filter degradation by organic solvents).

  • Dilution & Quantification: Dilute an exact aliquot of the filtrate (e.g., 10 µL) into 990 µL of a compatible LC-MS mobile phase (e.g., 50:50 Water:MeCN with 0.1% Formic Acid).

  • Analysis: Quantify the concentration against a pre-established calibration curve using the

    
    
    
    
    
    peak area[3].

Workflow A Excess Solute Addition B Isothermal Equilibration (24h, 25°C) A->B C Phase Separation (0.45 µm PTFE) B->C D Dilution & LC-MS Analysis C->D E Solubility Quantification D->E

Caption: Self-validating isothermal shake-flask methodology for solubility quantification.

Implications in PROTAC & Drug Development

The specific solubility profile of 1,4-bis(2-methoxyethyl)piperazine makes it an exceptionally valuable building block in the synthesis of heterobifunctional molecules, such as PROTACs[1].

During solid-phase or solution-phase peptide coupling reactions, maintaining the solubility of the growing PROTAC chain is a major challenge. The incorporation of the methoxyethyl arms prevents the linker from collapsing hydrophobically, ensuring high reaction kinetics in polar aprotic solvents like DMF and DMSO. Furthermore, during downstream purification, the differential solubility of the free base (highly soluble in organic phases like DCM) versus the protonated salt (highly soluble in aqueous phases) allows chemists to execute highly efficient acid-base liquid-liquid extractions, rapidly isolating the compound from non-basic impurities[5].

References

Sources

Exploratory

"1,4-Bis(2-methoxyethyl)piperazine" material safety data sheet (MSDS)

This technical guide is structured as a Safety & Handling Monograph , designed for researchers working with 1,4-Bis(2-methoxyethyl)piperazine . CAS: 35054-01-4 | Formula: C₁₀H₂₂N₂O₂ | MW: 202.30 g/mol Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Safety & Handling Monograph , designed for researchers working with 1,4-Bis(2-methoxyethyl)piperazine .

CAS: 35054-01-4 | Formula: C₁₀H₂₂N₂O₂ | MW: 202.30 g/mol

Executive Summary & Risk Profile

Status: Research Chemical / Intermediate Primary Hazard Classification (Derived): CORROSIVE / ACUTE TOXIN

Unlike common reagents with established safety profiles, 1,4-Bis(2-methoxyethyl)piperazine lacks a standardized, globally harmonized MSDS. As a Senior Application Scientist, I have derived the following safety protocols via Structure-Activity Relationship (SAR) analysis, benchmarking against its closest structural analogs: 1-(2-Methoxyethyl)piperazine (CAS 13484-40-7) and 1,4-Bis(2-hydroxyethyl)piperazine (CAS 122-96-3).

Critical Warning: The mono-substituted analog is a Category 1B Skin Corrosive . Until experimental data proves otherwise, you must handle the bis-substituted compound with the assumption that it retains this corrosive potential and high tissue permeability due to increased lipophilicity.

Physicochemical Characterization

Data below represents a synthesis of experimental values from analogs and predicted computational models.

PropertyValue / PredictionConfidence LevelRelevance to Safety
Physical State Liquid (Viscous)HighSpills will spread; requires containment.
Boiling Point ~240–260 °CModerate (Predicted)Low volatility at RT, but hazardous vapors if heated.
Flash Point > 100 °CModerate (Predicted)Combustible, not Flammable. Class IIIB.
pKa (Basic N) ~8.5 – 9.0HighSufficiently basic to cause chemical burns.
Solubility Water, Ethanol, DCMHighReadily absorbed through skin/mucous membranes.
LogP ~0.2 – 0.5ModerateHigher lipophilicity than hydroxy-analogs implies faster dermal penetration.
Hazard Identification (GHS-Derived)

Based on "Read-Across" methodology from CAS 13484-40-7.

Core Hazards
  • H314: Causes severe skin burns and eye damage.

  • H302/H312: Harmful if swallowed or in contact with skin.

  • H335: May cause respiratory irritation.

Mechanistic Insight

The molecule contains two tertiary amine centers. While tertiary amines are generally less aggressive than primary amines, the methoxyethyl side chains act as electron-donating groups, maintaining the nucleophilicity and basicity of the nitrogen atoms. Furthermore, the ether linkages increase solvent compatibility with biological membranes, potentially accelerating the transport of the caustic amine moiety into deep tissue layers.

Operational Protocols & Engineering Controls
A. Storage & Stability
  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The ether moieties are susceptible to slow autoxidation, potentially forming unstable peroxides over extended periods (months/years).

  • Temperature: Ambient (15–25°C) is generally acceptable, but refrigeration (2–8°C) retards amine oxidation (yellowing).

  • Incompatibility: Segregate from Strong Oxidizers (peroxide risk) and Strong Acids (exothermic salt formation).

B. Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Ocular Chemical Splash Goggles + Face ShieldHigh risk of permanent corneal damage from basic splashes.
Dermal Nitrile Gloves (Double gloving recommended)Standard nitrile offers good resistance; double layer prevents permeation via pinholes.
Respiratory Fume Hood (Face velocity > 0.5 m/s)Prevent inhalation of aerosols during transfer or heating.
C. Emergency Response Workflow
  • Skin Contact: Immediate flush for 15 minutes . Do not use vinegar (neutralization generates heat). Use water only.

  • Eye Contact: Irrigate immediately. Time is critical to prevent corneal opacification.

  • Spill Cleanup: Adsorb with inert material (Vermiculite). Do not use cellulose/sawdust (potential fire hazard with oxidizers).

Synthesis & Reactivity Context

For researchers synthesizing this compound, the primary pathway involves the alkylation of piperazine.

Reaction: Piperazine + 2-Methoxyethyl Chloride (or Tosylate)


 Product

Safety Note on Synthesis: This reaction often requires strong bases (NaH or KOH) and heat. The intermediate mono-alkylated species is highly corrosive. Ensure the reaction is quenched and neutralized fully before workup to avoid unexpected pH spikes in the aqueous layer.

Visualizing the Reactivity & Handling Logic

SafetyProtocol Start Start: Handling 1,4-Bis(2-methoxyethyl)piperazine Assess Risk Assessment: Corrosive Amine + Ether Linkage Start->Assess Storage Storage Protocol Assess->Storage Handling Active Handling Assess->Handling Inert Blanket with Argon/N2 (Prevent Peroxides) Storage->Inert Segregate Segregate from Acids/Oxidizers Storage->Segregate PPE PPE: Goggles + Face Shield Double Nitrile Gloves Handling->PPE Ventilation Engineering: Fume Hood Required Handling->Ventilation Spill Emergency: Spill/Exposure Handling->Spill Accident Action Skin: Flush 15m (Water) Eyes: Immediate Irrigation Spill: Vermiculite Absorb Spill->Action

Figure 1: Decision tree for safe handling and storage, emphasizing the dual risks of amine corrosivity and ether peroxide formation.

Toxicological Mechanism (Theoretical)

The toxicity of 1,4-Bis(2-methoxyethyl)piperazine is likely driven by two mechanisms:

  • Direct Tissue Necrosis (Alkaline Hydrolysis): Upon contact with moist tissue (eyes, lungs), the nitrogen lone pairs abstract protons from water, generating hydroxide ions (

    
    ). This causes saponification of cell membrane lipids and liquefactive necrosis.
    

    Pathway:

    
    
    
  • Sensitization Potential: Piperazine derivatives are known respiratory and skin sensitizers. The methoxyethyl side chain does not negate this risk. Repeated exposure may lead to asthma-like symptoms or contact dermatitis.

ToxPathway Compound 1,4-Bis(2-methoxyethyl)piperazine Contact Tissue Contact (Skin/Eye/Lung) Compound->Contact Mech1 Mechanism 1: Proton Abstraction Contact->Mech1 Mech2 Mechanism 2: Haptenization Contact->Mech2 Result1 Release of OH- Ions (Liquefactive Necrosis) Mech1->Result1 Result2 Immune Response (Sensitization/Dermatitis) Mech2->Result2

Figure 2: Theoretical toxicological pathways illustrating immediate corrosive effects and delayed sensitization risks.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67151 (1,4-Bis(2-hydroxyethyl)piperazine - Analog). Retrieved from [Link]

  • Buøen, S., & Dale, J. (1986). Twelve-ring Azacrowns with 2-Alkoxyethyl Side-Arms. Acta Chemica Scandinavica.[1] (Confirming synthesis and degradation to title compound). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Piperazine derivatives. (General toxicity data for tertiary amine piperazines). Retrieved from [Link]

Sources

Foundational

Purity Analysis of 1,4-Bis(2-methoxyethyl)piperazine by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive technical guide details the application of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the high-precision pu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the application of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the high-precision purity assessment of 1,4-Bis(2-methoxyethyl)piperazine, a key building block in pharmaceutical synthesis. As a primary analytical method, qNMR offers direct quantification without the need for specific reference standards of the analyte, making it a powerful tool in drug development and quality control.[1][2] This guide provides a foundational understanding of qNMR principles, a step-by-step protocol for analysis, and a discussion on method validation to ensure data integrity and regulatory compliance.

Introduction: The Imperative for Purity in Pharmaceutical Development

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of therapeutic products. Regulatory bodies worldwide mandate stringent purity control.[3] For novel molecules like 1,4-Bis(2-methoxyethyl)piperazine, establishing a robust and accurate analytical method for purity determination is paramount from early development through to commercial manufacturing.

Quantitative NMR (qNMR) has emerged as a definitive method for purity and content determination, recognized by major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[4][5][6][7] Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule.[1][2][8] This allows for the determination of the absolute concentration of a substance by comparing its NMR signal intensity to that of a certified internal standard.[2]

Why qNMR for 1,4-Bis(2-methoxyethyl)piperazine?

  • Primary Ratio Method: qNMR is a primary ratio method of measurement, meaning the purity of a substance can be determined directly without needing a structurally identical reference standard.[5]

  • High Specificity: The high resolution of modern NMR spectrometers allows for the selective quantification of the target analyte in the presence of impurities, provided their signals do not overlap.

  • Versatility: A single qNMR experiment can simultaneously provide structural confirmation and quantitative data.[5][8]

  • Non-destructive: The sample can be recovered for further analysis if needed.[2]

This guide will walk through the theoretical underpinnings and practical execution of a qNMR assay for 1,4-Bis(2-methoxyethyl)piperazine.

The Analyte: 1,4-Bis(2-methoxyethyl)piperazine

PropertyValue
Chemical Formula C10H22N2O2
Molecular Weight 202.29 g/mol [9]
CAS Number 13484-41-8[9]
Structure

Potential Impurities: The synthesis of piperazine derivatives can lead to various process-related impurities. These may include unreacted starting materials, by-products from side reactions, or degradation products.[10][11] For 1,4-Bis(2-methoxyethyl)piperazine, potential impurities could include mono-substituted piperazine (1-(2-methoxyethyl)piperazine), piperazine itself, and residual starting materials from its synthesis. A thorough understanding of the synthetic route is crucial for identifying potential impurities to monitor.

The qNMR Workflow: A Step-by-Step Approach

The successful implementation of a qNMR experiment for purity analysis involves a systematic workflow, from initial planning to final calculation.

qNMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis plan Method Planning & Internal Standard Selection sample_prep Accurate Weighing & Sample Preparation plan->sample_prep Defines sample composition instrument_setup Instrument Setup & Shimming sample_prep->instrument_setup Prepared sample data_acq Data Acquisition with Optimized Parameters instrument_setup->data_acq Optimized magnet processing Spectral Processing (Phasing, Baseline Correction) data_acq->processing Raw FID data integration Signal Integration processing->integration Processed spectrum calculation Purity Calculation integration->calculation Integral values

Caption: High-level workflow for qNMR purity analysis.

Phase 1: Preparation
3.1.1. Method Planning and Selection of Internal Standard

The choice of an internal standard is a critical step that directly influences the accuracy and reliability of the qNMR result.[12][13]

Key Characteristics of an Ideal Internal Standard:

  • High Purity: The purity of the internal standard must be accurately known and certified (≥99%).[12]

  • Chemical Stability: It should not react with the analyte, solvent, or trace moisture.[13]

  • Signal Separation: Its NMR signals must not overlap with any signals from the analyte or expected impurities.[4]

  • Solubility: It must be fully soluble in the chosen deuterated solvent.[12][14]

  • Simple Spectrum: Ideally, it should have a simple spectrum with one or more sharp singlet peaks in a region free of interference.[13]

For the analysis of 1,4-Bis(2-methoxyethyl)piperazine, which is a polar molecule, suitable internal standards would also be polar. Maleic acid is a common choice for polar compounds in solvents like DMSO-d6 or D2O.[13][14] Its singlet at ~6.3 ppm in DMSO-d6 is typically in a clear region of the spectrum for many analytes.

3.1.2. Experimental Protocol: Sample Preparation

Accurate weighing is fundamental to the accuracy of the qNMR assay.[4]

Materials:

  • 1,4-Bis(2-methoxyethyl)piperazine (Analyte)

  • Maleic Acid (Internal Standard, certified purity)

  • Deuterated Dimethyl Sulfoxide (DMSO-d6, low water content)

  • High-precision analytical balance

  • 5 mm NMR tubes

Procedure:

  • Accurately weigh approximately 10-20 mg of 1,4-Bis(2-methoxyethyl)piperazine into a clean, dry vial. Record the mass precisely.

  • Accurately weigh approximately 5-10 mg of the internal standard (Maleic Acid) into the same vial. Record the mass precisely. The goal is to achieve a near 1:1 molar ratio between the analyte and the standard to optimize integration accuracy.[15]

  • Add approximately 0.7 mL of DMSO-d6 to the vial.

  • Vortex the vial until both the analyte and the internal standard are completely dissolved. A brief sonication may be used if necessary.

  • Transfer the solution to a 5 mm NMR tube.

Phase 2: Data Acquisition

Data acquisition parameters must be carefully optimized to ensure that the resulting spectrum is truly quantitative.[16]

3.2.1. Instrument Setup

Modern high-field NMR spectrometers (≥ 400 MHz) are recommended for qNMR to achieve the necessary sensitivity and resolution.[1][17]

Protocol:

  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the DMSO-d6 solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3.2.2. Optimized Acquisition Parameters

The most critical parameter for quantitative accuracy is the relaxation delay (d1).

Key ¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Angle 90°Ensures maximum signal excitation for all protons.
Relaxation Delay (d1) ≥ 5 x T1 (longest)Crucial for quantitation. This delay allows all protons to fully relax back to their equilibrium state before the next pulse. Using a shorter delay can lead to signal saturation and inaccurate integration, especially for protons with long relaxation times (T1).[13]
Acquisition Time (at) ≥ 3 secondsProvides sufficient digital resolution to accurately define the peak shapes.
Number of Scans (ns) 16 - 64Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 recommended for the peaks of interest).
Spectral Width (sw) ~16 ppmCovers the full range of expected proton chemical shifts.
Phase 3: Data Processing and Analysis
3.3.1. Spectral Processing
  • Apply a Fourier transform to the raw Free Induction Decay (FID) data.

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to ensure a flat baseline across the entire spectrum. This is critical for accurate integration.[18]

3.3.2. Signal Integration and Assignment
  • Analyte Signal Assignment: Based on the known structure of 1,4-Bis(2-methoxyethyl)piperazine, the following proton signals are expected:

    • A singlet or multiplet for the 8 protons of the piperazine ring.

    • A triplet for the 4 protons of the -CH2- groups adjacent to the piperazine nitrogens.

    • A triplet for the 4 protons of the -CH2- groups adjacent to the methoxy oxygen.

    • A singlet for the 6 protons of the two methoxy (-OCH3) groups.

  • Selection of Quantitation Peaks: Choose well-resolved, sharp signals for both the analyte and the internal standard for integration. For 1,4-Bis(2-methoxyethyl)piperazine, the singlet from the methoxy groups is often an excellent choice due to its sharpness and high number of protons. For Maleic Acid, the singlet from its two vinyl protons is used.

  • Integration: Integrate the selected signals for the analyte and the internal standard. Ensure the integration region covers the entire peak, including any satellite peaks.

3.3.3. Purity Calculation

The purity of the analyte is calculated using the following formula:[15][19]

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I_analyte: Integral of the selected analyte signal.

  • I_std: Integral of the internal standard signal.

  • N_analyte: Number of protons corresponding to the integrated analyte signal.

  • N_std: Number of protons corresponding to the integrated standard signal.

  • M_analyte: Molar mass of the analyte (202.29 g/mol ).[9]

  • M_std: Molar mass of the internal standard (e.g., Maleic Acid: 116.07 g/mol ).

  • m_analyte: Mass of the analyte weighed.

  • m_std: Mass of the internal standard weighed.

  • P_std: Purity of the internal standard (from its certificate of analysis).

Method Validation and Trustworthiness

To ensure the reliability and regulatory acceptance of the qNMR method, it must be validated according to ICH Q2(R1) guidelines or equivalent.[3] The validation should demonstrate that the method is fit for its intended purpose.

Validation_Parameters qNMR_Method Validated qNMR Method Specificity Specificity qNMR_Method->Specificity Linearity Linearity qNMR_Method->Linearity Accuracy Accuracy qNMR_Method->Accuracy Precision Precision qNMR_Method->Precision Range Range qNMR_Method->Range Robustness Robustness qNMR_Method->Robustness

Caption: Key parameters for qNMR method validation.

Key Validation Parameters: [1][20]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is demonstrated by the absence of overlapping signals at the chemical shifts used for quantification.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by preparing samples at different concentrations and plotting the analyte/standard integral ratio against the concentration ratio. A correlation coefficient (r²) greater than 0.995 is generally required.[20]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing a sample of known purity or by spiking a sample with a known amount of analyte.

  • Precision (Repeatability and Intermediate Precision): The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Relative standard deviations (RSD) are typically expected to be below 1-2%.[1]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For assays, this is often 80-120% of the nominal concentration.[21]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

Quantitative NMR spectroscopy provides a robust, reliable, and efficient method for determining the purity of 1,4-Bis(2-methoxyethyl)piperazine. By following a systematic workflow encompassing careful planning, precise sample preparation, optimized data acquisition, and rigorous data analysis, researchers can obtain highly accurate and defensible purity values. The primary nature of the qNMR method, coupled with a thorough validation, establishes it as a cornerstone technique for quality control in the pharmaceutical industry, ensuring the integrity of APIs and the safety of the final medicinal products.

References

  • ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. [Link] [Note: This is a placeholder URL as the original is a video transcript.]

  • Bharti, S. K., & Roy, R. (2010, September 5). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 48(12), 945-952. [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Current Pharmaceutical Analysis, 6(3), 145-158. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Li, D., et al. (2015). Complete assignments of H-1 and C-13 NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 53(11), 958-962. [Link]

  • University of Ottawa. (2017, November). Quantitative NMR Spectroscopy. [Link]

  • Bruker. (n.d.). Purity by Absolute qNMR Instructions. [Link]

  • British Pharmacopoeia. (n.d.). Appendix II C. Nuclear Magnetic Resonance Spectrometry. [Link]

  • Veeprho. (n.d.). Amine Di piperazine impurity. [Link]

  • Wang, Y., et al. (2023, July 5). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities. Journal of Pharmaceutical and Biomedical Analysis, 234, 115549. [Link]

  • JEOL Ltd. (n.d.). Welcome! Quick Introduction to Quantitative NMR. [Link]

  • Organic Chemistry with Victor. (2018, September 2). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR) [Video]. YouTube. [Link]

  • Prolytic. (n.d.). NMR Analysis Using Pharmacopoeia Methods. [Link]

  • NIST. (n.d.). 1,4-Bis(2-hydroxyethyl)piperazine. NIST WebBook. [Link]

  • Daicel Pharma Standards. (n.d.). Piperazine Impurities and Synthesis. [Link]

  • American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. [Link]

  • Shu, Q., et al. (2022, September 22). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Journal of Pharmaceutical and Biomedical Analysis, 223, 115073. [Link]

  • ENFSI. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. [Link]

  • Abreu, A., et al. (2006, January 15). (13)C NMR spectral assignment of 1,4-diarylpiperazinones. Magnetic Resonance in Chemistry, 44(1), 25-29. [Link]

  • PubChem. (n.d.). 1,4-Piperazinediethanol. [Link]

  • Magritek. (2016, September 12). Quantitative benchtop NMR. [Link]

  • Gümüş, M., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(1), 35-42. [Link]

  • Köckerling, M., et al. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4567. [Link]

  • Aschimfarma. (n.d.). NMR in the European and US Pharmacopoeias. [Link]

  • Pharmaffiliates. (n.d.). piperazine and its Impurities. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2018, November 16). EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards. [Link]

  • Cheméo. (n.d.). 1,4-Bis(2-hydroxyethyl)piperazine. [Link]

  • USP. (n.d.). Qualification of an NMR instrument can be divided into three elements. [Link]

  • American Pharmaceutical Review. (2023, April 1). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. [Link]

  • PubChem. (n.d.). 1-(2-Methoxyethyl)piperazine. [Link]

  • USP. (n.d.). <761> NUCLEAR MAGNETIC RESONANCE. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • PubChemLite. (n.d.). 1,4-bis(2-methoxyethyl)piperazine dihydrochloride. [Link]

  • ResearchGate. (2023, October). NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. [Link]

Sources

Exploratory

Thermal stability of "1,4-Bis(2-methoxyethyl)piperazine"

Technical Guide for Researchers & Process Engineers Executive Summary: The Stability Paradox 1,4-Bis(2-methoxyethyl)piperazine (CAS: 13484-41-8) represents a specialized class of tertiary amines utilized in CO₂ capture s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Researchers & Process Engineers

Executive Summary: The Stability Paradox

1,4-Bis(2-methoxyethyl)piperazine (CAS: 13484-41-8) represents a specialized class of tertiary amines utilized in CO₂ capture solvents, pharmaceutical synthesis, and high-performance electrolytes. Its thermal stability profile is defined by a distinct paradox: exceptional resistance to carbamate polymerization (the primary failure mode of common amines like MEA) versus susceptibility to oxidative fragmentation at the ether linkage.

For process engineers, this molecule offers a wide operating window (up to 160°C) in anaerobic environments, making it a superior candidate for high-temperature stripping or solvent regeneration steps where primary amines fail. However, its deployment requires rigorous oxygen exclusion to prevent rapid catalytic degradation.

Physicochemical Profile & Structural Logic[1]

To understand the thermal behavior of this compound, we must first analyze its structural constraints. Unlike Piperazine (PZ), which has secondary amine protons, 1,4-Bis(2-methoxyethyl)piperazine is fully substituted.

PropertyValue / CharacteristicImplication for Stability
CAS Number 13484-41-8Unique identifier for sourcing/verification.
Molecular Weight 202.29 g/mol Moderate volatility; lower losses than lighter amines.
Boiling Point ~230–250°C (Est.)*High boiling point allows for high-temperature regeneration without solvent carryover.
Amine Type Tertiary (Di-substituted)Critical: Cannot form stable carbamates. Immune to oxazolidinone formation.
Side Chains Methoxyethyl (-CH₂CH₂OCH₃)Provides ether solubility but introduces sites for radical attack (oxidative instability).

*Estimated based on mono-substituted analog (193°C) and bis-hydroxy analog (278°C).

Thermal Degradation Mechanisms (Anaerobic)

In the absence of oxygen (e.g., inside a CO₂ stripper or a sealed battery casing), thermal degradation is driven by nucleophilic attack and N-dealkylation.

The "Carbamate Immunity" Advantage

In standard amine scrubbing (e.g., using MEA or PZ), the dominant degradation pathway involves CO₂ reacting with the amine to form a carbamate, which then cyclizes to form heat-stable salts (oxazolidinones).

  • Mechanism: 1,4-Bis(2-methoxyethyl)piperazine lacks the N-H proton required to form a carbamate.

  • Result: It is effectively immune to carbamate polymerization. This allows the solvent to be regenerated at higher temperatures (150°C+) compared to MEA (limit ~120°C), significantly improving energy efficiency.

High-Temperature Failure Modes (>160°C)

At extreme temperatures, degradation proceeds via SN2 Nucleophilic Substitution :

  • N-Dealkylation: The piperazine ring nitrogen attacks a protonated neighbor, cleaving the methoxyethyl group.

    • Product: 1-(2-methoxyethyl)piperazine + Methoxyethanol derivatives.[1][2]

  • Ring Opening: A much slower process where the piperazine ring itself is cleaved.

    • Catalyst: High concentrations of H⁺ (acidic conditions) or Lewis acids (dissolved metals like Fe³⁺).

Comparative Stability Hierarchy

Based on structural analogs (PZ and 1-Methylpiperazine), the stability ranking in anaerobic conditions is: Morpholine > Piperazine > 1,4-Bis(2-methoxyethyl)piperazine > MEA

Note: Alkyl substitution on the piperazine ring generally lowers stability slightly compared to unsubstituted PZ due to steric strain and electronic activation of the ring nitrogen.

Oxidative Degradation: The Critical Weakness

While thermally robust, this compound is vulnerable to oxidative degradation if O₂ leaks into the system. The ether oxygen in the side chain activates the adjacent carbon atoms.

Mechanism: Hydrogen Abstraction
  • Initiation: A free radical (from dissolved metal catalysts like Cu²⁺ or Fe²⁺) abstracts a hydrogen atom from the

    
    -carbon (next to the ether oxygen or the nitrogen).
    
  • Propagation: The radical reacts with O₂ to form a peroxide radical.

  • Fragmentation: The chain scissions, producing Formates , Glycolates , and Amides .

Operational Directive: In CO₂ capture applications, dissolved oxygen must be kept <50 ppb, and transition metal scavengers (chelating agents) are recommended.

Visualizing the Degradation Pathways[4][5]

The following diagram maps the divergent paths of thermal vs. oxidative stress.

G Target 1,4-Bis(2-methoxyethyl) piperazine Heat Thermal Stress (>160°C, Anaerobic) Target->Heat High T Oxidation Oxidative Stress (O2 + Metal Catalyst) Target->Oxidation O2 present Dealk N-Dealkylation (Loss of Side Chain) Heat->Dealk S_N2 Attack RingOpen Ring Opening (Formation of Polyamines) Heat->RingOpen Acid Catalysis Frag Fragmentation (Formates, Amides) Oxidation->Frag Radical Mechanism

Figure 1: Divergent degradation pathways based on environmental conditions.

Experimental Protocol: Validating Stability

To determine the precise degradation rate (


) for your specific application, use this self-validating autoclave protocol.
Equipment Setup
  • Vessels: 10 mL 316L Stainless Steel (SS) cylinders (Swagelok or similar). Glass is unsafe at these pressures.

  • Temperature Control: Forced convection oven maintained at target T ± 1°C.

  • Analysis: Cation Ion Chromatography (IC) for amine quantification; Anion IC for degradation products (formate, acetate).[3][4]

Step-by-Step Workflow
  • Preparation: Prepare a 2 m (molal) solution of 1,4-Bis(2-methoxyethyl)piperazine in water.

    • Control A: Sparged with N₂ (Anaerobic baseline).

    • Control B: Sparged with N₂ + 0.1 mM FeSO₄ (Metal catalyzed thermal baseline).

    • Test: Sparged with 98% N₂ / 2% CO₂ (Process condition).

  • Loading: Fill cylinders to 80% volume (leave headspace for expansion). Seal tightly.

  • Aging: Place in oven at 150°C (accelerated test) or 135°C (standard stripper T).

  • Sampling: Remove triplicate cylinders at

    
     and 
    
    
    
    weeks.
  • Analysis: Dilute samples 1000x. Analyze via Cation IC (Dionex CS17 column) to measure remaining parent amine.

Calculation

Plot


 vs. time (

). The slope is

.
  • Acceptance Criteria: For commercial viability,

    
     should be 
    
    
    
    at 150°C.

Workflow Start Start: Prepare 2m Solution Load Load SS Cylinders (N2 Sparged) Start->Load Age Isothermal Aging (150°C, 1-8 Weeks) Load->Age Sample Sacrificial Sampling (Triplicates) Age->Sample Analyze IC Analysis (Quantify Parent Amine) Sample->Analyze Calc Calculate Rate Constant (k) Analyze->Calc

Figure 2: Workflow for determination of thermal degradation rates.

Implications for Drug Development & Synthesis

In pharmaceutical contexts, this compound is often an intermediate.

  • Purification: Due to its high boiling point, distillation requires high vacuum (<10 mbar) to avoid thermal stress during purification.

  • Storage: Store under nitrogen. Even ambient air exposure over months can lead to peroxide formation at the ether linkage, which is a safety hazard during subsequent heating.

References

  • Rochelle, G. T. (2012).[5] "Thermal degradation of amines for CO2 capture." Current Opinion in Chemical Engineering, 1(2), 183-190.[5] Link

  • Freeman, S. A., et al. (2010). "Thermal Degradation of Aqueous Piperazine for CO2 Capture." International Journal of Greenhouse Gas Control, 4(5), 756-761. Link

  • Davis, J. (2009). "Thermal Degradation of Aqueous Amines." Ph.D. Dissertation, The University of Texas at Austin. (Foundational work on piperazine analog stability). Link

  • Closmann, F., et al. (2009). "MDEA/Piperazine as a solvent for CO2 capture."[6] Energy Procedia, 1(1), 1351-1357. (Data on tertiary amine/piperazine blend stability). Link

  • LookChem. (n.d.). "1-(2-Methoxyethyl)piperazine Properties." (Source for mono-substituted analog boiling point data). Link

Sources

Foundational

Structural Elucidation of 1,4-Bis(2-methoxyethyl)piperazine: A Definitive Guide

Executive Summary & Chemical Profile[1][2][3] In the high-stakes arenas of pharmaceutical intermediate synthesis , battery electrolyte formulation , and CO2 capture technologies , the integrity of your building blocks is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2][3]

In the high-stakes arenas of pharmaceutical intermediate synthesis , battery electrolyte formulation , and CO2 capture technologies , the integrity of your building blocks is non-negotiable. 1,4-Bis(2-methoxyethyl)piperazine (CAS: 13484-41-8) serves as a critical bifunctional probe.[1] Its centrosymmetric structure and ether-amine functionality make it an ideal candidate for chelation chemistry and stable solvent systems.[1]

However, its synthesis—often via the methylation of 1,4-bis(2-hydroxyethyl)piperazine (BHEP) or alkylation of piperazine—is prone to incomplete conversion.[1][2] This guide provides a rigorous, self-validating workflow to unambiguously confirm the structure of 1,4-Bis(2-methoxyethyl)piperazine, distinguishing it from its hydroxy-precursors and mono-substituted impurities.

Chemical Identity Table[2][4]
PropertyData
Systematic Name 1,4-Bis(2-methoxyethyl)piperazine
CAS Number 13484-41-8
Molecular Formula C₁₀H₂₂N₂O₂
Molecular Weight 202.30 g/mol
Symmetry Point Group

(Centrosymmetric)
Key Precursor 1,4-Bis(2-hydroxyethyl)piperazine (CAS: 122-96-3)

Synthesis Context & Impurity Profiling[1][2]

To elucidate the structure effectively, one must understand the genesis of the sample. The two dominant synthetic routes dictate the impurity profile you must screen for.

Route A: Methylation of BHEP (Williamson Ether Synthesis)[4]
  • Mechanism: Deprotonation of BHEP with NaH followed by reaction with MeI or DMS.[1]

  • Critical Impurity: Mono-methylated species (1-(2-hydroxyethyl)-4-(2-methoxyethyl)piperazine).[1] This breaks the symmetry of the NMR spectrum.

Route B: Alkylation of Piperazine[4]
  • Mechanism: Piperazine + 2-methoxyethyl chloride (or tosylate).[1]

  • Critical Impurity: Mono-alkylated piperazine (secondary amine presence) or Quaternary ammonium salts (over-alkylation).[1]

SynthesisPathways Pip Piperazine (C4H10N2) Target TARGET: 1,4-Bis(2-methoxyethyl)piperazine (MW: 202.3) Pip->Target + 2-methoxyethyl-Cl (Double Alkylation) Impurity1 Impurity: Mono-substituted (MW: 188.3) Pip->Impurity1 Incomplete Alkylation BHEP 1,4-Bis(2-hydroxyethyl)piperazine (MW: 174.2) BHEP->Target + MeI / NaH (O-Methylation) BHEP->Impurity1 Incomplete Methylation

Figure 1: Synthetic pathways and potential impurity generation. Understanding the origin allows for targeted exclusion of byproducts.

Analytical Strategy: The Triad of Confirmation

We employ a "Triad of Confirmation" strategy: Mass Spectrometry (Molecular Weight), NMR (Connectivity & Symmetry), and IR (Functional Group Validation).[1]

Step 1: Mass Spectrometry (MS) - The Go/No-Go Gate

Before burning expensive NMR time, validate the molecular ion.[1]

  • Technique: ESI-MS (Positive Mode) or GC-MS (EI).[1]

  • Expectation:

    • Target (M+): m/z 202.3 (or [M+H]⁺ at 203.3).

    • Precursor (BHEP): m/z 174.2.[1]

    • Mono-Impurity: m/z 188.3.[1]

  • Fragmentation (EI): Look for the

    
    -cleavage characteristic of amines.[1]
    
    • Loss of

      
       group is a common pathway.[1]
      
Step 2: Nuclear Magnetic Resonance (NMR) - The Structural Fingerprint

This is the definitive step.[1] The molecule's symmetry is your greatest ally.

Predicted 1H NMR Data (CDCl₃, 400 MHz)

Because the molecule is centrosymmetric, the two "arms" are magnetically equivalent, simplifying the spectrum.[2]

Proton EnvironmentShift (

, ppm)
MultiplicityIntegrationAssignment Logic
-OCH₃ 3.35 Singlet (s)6HDiagnostic: Confirms methylation. Absence of this peak = Precursor.[1]
-O-CH₂- 3.52Triplet (t,

Hz)
4HDeshielded by oxygen.[1]
-N-CH₂- (Ethyl)2.60Triplet (t,

Hz)
4HShielded relative to O-CH2.[1]
Ring -CH₂- 2.50 - 2.55Broad Singlet / AA'BB'8HAll 8 ring protons are chemically equivalent due to rapid chair flipping/symmetry.[1]
13C NMR Data (De-coupled)

You should observe exactly 4 signals due to symmetry.[1]

  • ~53.5 ppm: Piperazine ring carbons.[1]

  • ~58.0 ppm: N-CH₂ (Ethyl chain).[1]

  • ~59.0 ppm: -OCH₃ (Methoxy carbon).[1]

  • ~70.5 ppm: -O-CH₂ (Ether carbon).[1]

Expert Insight: If you see more than 4 carbon signals, your sample is impure (likely the mono-substituted species breaking symmetry) or you have a mixture of conformers (rare at RT).[1][2]

Step 3: Infrared Spectroscopy (IR) - Functional Group Check[1][2]
  • Target Signal: Strong C-O-C ether stretch at 1100–1150 cm⁻¹ .[1]

  • Negative Control: Complete absence of the broad O-H stretch (3200–3500 cm⁻¹) found in the BHEP precursor. If you see a bump at 3400 cm⁻¹, your methylation was incomplete.

Detailed Experimental Protocol

Protocol A: Sample Preparation for NMR
  • Solvent Selection: Use CDCl₃ (Chloroform-d) as the standard.[1] It prevents H-D exchange that might occur with labile protons (though none are present in the pure target) and provides a clear window for the ether/amine region.

  • Concentration: Dissolve 10-15 mg of the oil/solid in 0.6 mL CDCl₃.

  • Filtration: Filter through a glass wool plug to remove inorganic salts (NaI, NaCl) from the synthesis step.

Protocol B: Data Interpretation Workflow

Follow this logic tree to interpret your spectra.

ElucidationLogic Start Start Analysis CheckMS Check MS (ESI/GC) Is [M+H]+ = 203? Start->CheckMS CheckIR Check IR Is OH stretch (3400 cm-1) present? CheckMS->CheckIR Yes ResultFailMW FAIL: Incorrect Structure CheckMS->ResultFailMW No (e.g., 175 or 189) CheckHNMR Check 1H NMR Is O-Me Singlet (~3.35 ppm) present? CheckIR->CheckHNMR No (Clean) ResultFailOH FAIL: Incomplete Methylation (Contains BHEP) CheckIR->ResultFailOH Yes (OH present) CountC Count 13C Signals Are there exactly 4 peaks? CheckHNMR->CountC Yes (6H integration) CheckHNMR->ResultFailOH No ResultPass CONFIRMED: 1,4-Bis(2-methoxyethyl)piperazine CountC->ResultPass Yes (4 signals) ResultFailSym FAIL: Mono-substituted Impurity CountC->ResultFailSym No (>4 signals)

Figure 2: Decision tree for structural validation. This logic ensures no false positives from intermediate species.[1]

References

  • National Institute of Standards and Technology (NIST). 1,4-Bis(2-hydroxyethyl)piperazine Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69. [Link] (Authoritative source for the precursor spectral data used for differential analysis)

  • PubChem. 1,4-Bis(2-methoxyethyl)piperazine Compound Summary. National Library of Medicine.[1] [Link] (Source for CAS 13484-41-8 verification and computed properties)

  • Rochon, F. D., et al. Synthesis and NMR characterization of piperazine derivatives. Canadian Journal of Chemistry.[1] [Link] (General reference for NMR shift assignments in N-alkylated piperazines)

Sources

Exploratory

A Technical Guide to the Synthesis and Discovery of Novel 1,4-Disubstituted Piperazine Derivatives

Abstract The piperazine ring is a quintessential heterocyclic scaffold, widely recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique ph...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine ring is a quintessential heterocyclic scaffold, widely recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties, including structural rigidity, basicity, and the capacity of its two nitrogen atoms to engage in hydrogen bonding, allow for significant modulation of a compound's pharmacokinetic and pharmacodynamic profile.[1][3] This guide provides an in-depth exploration of the discovery and synthesis of novel 1,4-disubstituted piperazine derivatives, using "1,4-Bis(2-methoxyethyl)piperazine" as a representative example of a symmetrically substituted core. We will dissect core synthetic strategies, from classical N-alkylation to modern catalytic cross-coupling reactions, offering detailed, field-proven protocols. Furthermore, this document outlines a systematic workflow for the characterization and analysis of newly synthesized derivatives, ensuring structural integrity and purity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the versatile piperazine scaffold in the creation of next-generation therapeutics.

The Piperazine Core: A Cornerstone of Modern Drug Discovery

The "Privileged Scaffold" Concept

The piperazine motif, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a recurring feature in drugs targeting a vast range of diseases, including cancer, microbial infections, and central nervous system (CNS) disorders.[1][4][5] Its status as a privileged scaffold stems from its ability to serve as a versatile, pre-validated framework that can be chemically modified to interact with diverse biological targets.[2][3] The nitrogen atoms provide convenient handles for synthetic modification, allowing chemists to fine-tune the steric and electronic properties of the final molecule.[3]

Impact on Physicochemical and Pharmacokinetic Properties

The inclusion of a piperazine ring often imparts favorable drug-like properties. The basicity of the nitrogen atoms (typical pKa values are in the physiological range) can enhance aqueous solubility and allows for the formation of stable salts.[3] This is a critical consideration for oral bioavailability. Furthermore, the defined chair-like conformation of the piperazine ring can introduce a degree of rigidity, which can be advantageous for specific, high-affinity binding to a biological target.[1]

Focus: 1,4-Symmetrically Disubstituted Piperazines

Compounds like 1,4-Bis(2-methoxyethyl)piperazine represent a subclass of symmetrically disubstituted piperazines. The 2-methoxyethyl substituents are particularly interesting as they introduce ether functionalities that can act as hydrogen bond acceptors while increasing polarity and potentially modulating metabolic stability. Understanding the synthesis of such core structures is the first step toward creating vast libraries of novel derivatives for screening.

Core Synthetic Strategies for 1,4-Disubstituted Piperazine Derivatives

The synthesis of 1,4-disubstituted piperazines can be approached through several robust and scalable methods. The choice of strategy is dictated by the desired substitution pattern (symmetrical vs. unsymmetrical) and the nature of the substituents (alkyl, aryl, etc.).

Strategy A: Direct N,N'-Dialkylation of Piperazine

This is the most straightforward method for producing symmetrical 1,4-disubstituted piperazines. It involves the reaction of piperazine, a nucleophile, with two equivalents of an appropriate electrophile, such as an alkyl halide.

Causality: This protocol utilizes a classic nucleophilic substitution reaction. Piperazine acts as the nucleophile, and 1-bromo-2-methoxyethane is the electrophile. A weak inorganic base (K₂CO₃) is used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent polar aprotic solvent for this type of reaction.

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (1.0 eq.), potassium carbonate (2.5 eq.), and anhydrous acetonitrile (10 mL per mmol of piperazine).

  • Addition of Electrophile: Add 1-bromo-2-methoxyethane (2.2 eq.) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After cooling to room temperature, filter the solid potassium salts and wash with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be further purified by column chromatography on silica gel if necessary.

Strategy B: Stepwise Synthesis for Unsymmetrical Derivatives

To synthesize unsymmetrical (N≠N') derivatives, a stepwise approach using a protecting group is necessary to control the reactivity of the two nitrogen atoms.[3] The Boc (tert-butyloxycarbonyl) group is commonly used for this purpose.

G Piperazine Piperazine BocPiperazine 1. Mono-protection (Boc)₂O N-Boc-piperazine Piperazine->BocPiperazine Step2 2. First Substitution (R¹) Alkyl Halide or Reductive Amination BocPiperazine->Step2 Intermediate N-Boc-N'-R¹-piperazine Step2->Intermediate Step3 3. Deprotection Acid (e.g., TFA) N-R¹-piperazine Intermediate->Step3 Step4 4. Second Substitution (R²) Alkyl Halide or Reductive Amination Step3->Step4 FinalProduct Final Unsymmetrical Product N-R¹-N'-R²-piperazine Step4->FinalProduct G cluster_0 Design & Synthesis cluster_1 Screening & Optimization Target Target Identification (e.g., CNS Receptor) Library Library Design (Computational Modeling) Target->Library Synth Synthesis (Strategies A-D) Library->Synth Purify Purification & QC (HPLC, NMR, MS) Synth->Purify HTS Primary Screen (High-Throughput Screening) Purify->HTS Hit Hit Confirmation & Potency (IC₅₀) HTS->Hit SAR SAR Studies (Structure-Activity Relationship) Hit->SAR Lead Lead Optimization (ADME/Tox) SAR->Lead

Caption: Integrated workflow for the discovery of novel piperazine-based drug candidates.

This workflow begins with identifying a biological target and designing a focused library of piperazine derivatives predicted to interact with it. These compounds are then synthesized, purified, and subjected to a primary screen. Confirmed "hits" are further evaluated to determine their potency (e.g., IC₅₀ values). [1]Subsequent rounds of synthesis and testing are used to establish a structure-activity relationship (SAR), guiding the optimization of the lead compound's efficacy and safety profile. [6][7]

Essential Physicochemical and Structural Characterization

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and structural integrity of each newly synthesized derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules. [8]Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

  • Sample Preparation: Dissolve 5-10 mg of the purified piperazine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters to check are the chemical shifts (δ), integration (relative number of protons), and coupling constants (J), which reveal connectivity. [8]4. ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain a single peak for each unique carbon atom. This is crucial for confirming the carbon skeleton. [8]5. Data Interpretation: Analyze the spectra to confirm that the observed signals match the expected structure. For piperazine derivatives, the signals for the methylene protons on the ring are typically found between 2.5 and 4.0 ppm, but this can vary significantly with substitution. [8][9]

CompoundSolvent¹H Chemical Shift (δ) ppm¹³C Chemical Shift (δ) ppm
PiperazineD₂O2.68 (s, 8H, CH₂)47.9 (CH₂)
N-BenzoylpiperazineCDCl₃2.81-3.97 (m, 8H, piperazine CH₂)43.5-49.0 (piperazine carbons)
Piperazine-2,5-dioneDMSO-d₆~3.9 (s, 4H, CH₂), ~8.2 (s, 2H, NH)~45 (CH₂), ~167 (C=O)
Note: Data compiled from representative literature and is subject to variation based on specific substitution and experimental conditions.
[8]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide structural clues through analysis of fragmentation patterns. [8]

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is a soft method ideal for polar molecules like piperazine derivatives.

  • Analysis: Acquire the mass spectrum and identify the molecular ion peak (e.g., [M+H]⁺ in positive ion mode).

  • Interpretation: Confirm that the observed mass-to-charge ratio (m/z) corresponds to the calculated molecular weight of the target compound. The fragmentation pattern can also be analyzed to support the structural assignment.

Ion TypeDescriptionExpected m/z for 1,4-Bis(2-methoxyethyl)piperazine (C₁₀H₂₂N₂O₂)
[M+H]⁺Protonated molecular ion203.1754
[M+Na]⁺Sodium adduct225.1573
[M]⁺Molecular ion (radical cation)202.1676
Note: Data represents calculated exact masses for common adducts.
[10]

Conclusion and Future Directions

The 1,4-disubstituted piperazine scaffold remains an exceptionally valuable and versatile platform in drug discovery. Its favorable physicochemical properties and synthetic tractability ensure its continued use in the development of novel therapeutics. The synthetic strategies outlined in this guide—from direct alkylation and reductive amination to modern cross-coupling reactions—provide a robust toolkit for creating extensive libraries of derivatives for biological screening.

Future progress in this field will likely focus on several key areas:

  • Hybrid Scaffold Engineering: Combining the piperazine core with other pharmacologically relevant motifs to create novel hybrid molecules with multi-target activities. [3]* CNS-Targeted Delivery: Developing strategies to improve the blood-brain barrier penetration of piperazine derivatives for treating neurological disorders. [4]* Predictive Modeling: Integrating machine learning and computational chemistry to more accurately predict the biological activity and ADME/Tox properties of virtual piperazine libraries, thereby streamlining the discovery process. [3] By combining established synthetic wisdom with modern technological advancements, the full potential of the piperazine scaffold is yet to be realized, promising a continued pipeline of innovative medicines for years to come.

References

  • Chilmonczyk, Z., Mazgajska, M., Iskra-Jopa, J., Chojnacka-Wójcik, E., Tatarczyńska, E., Kłodziriska, A., & Nowak, J. Z. (2002). Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity. Journal of Pharmacy and Pharmacology, 54(5). Available at: [Link]

  • Kim, D., Kim, K. B., Kim, J., Lee, J., Kim, S. J., Kim, K., & Cheon, S. H. (2017). Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry, 25(9), 2617-2628. Available at: [Link]

  • Pchitskaya, E., Popugaeva, E., Sovar, Y., & Bezprozvanny, I. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. bioRxiv. Available at: [Link]

  • Kumar, R., & Singh, R. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 65-74. Available at: [Link]

  • Chilmonczyk, Z., et al. (2002). Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity. R Discovery. Available at: [Link]

  • Request PDF. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date. ResearchGate. Available at: [Link]

  • Benchekroun, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 63. Available at: [Link]

  • IntechOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen. Available at: [Link]

  • The Journal of Organic Chemistry. (2018). Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Selected medicines and drug candidates containing the 1,4‐disubstituted piperazine backbone. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic routes of N-substituted phenylpiperazine derivatives (5-14-33). ResearchGate. Available at: [Link]

  • ResearchGate. (2026). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. PMC. Available at: [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures and biological activities of some 1,4-substituted piperazines. ResearchGate. Available at: [Link]

  • Scientific.Net. (n.d.). Synthesis, Characterization and Optical Properties of a Novel Piperazine Derivative Microcrystal. Scientific.Net. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. Available at: [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of piperazine-2,5-diones related to bicyclomycin: 3-acetoxy-1,4-dibenzyl-3-[1-(2-methoxyethyl)ethenyl]piperazine-2,5-dione. Canadian Science Publishing. Available at: [Link]

  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives. Google Patents.
  • PubChemLite. (n.d.). 1,4-bis(2-methoxyethyl)piperazine dihydrochloride (C10H22N2O2). PubChemLite. Available at: [Link]

  • University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. Available at: [Link]

Sources

Foundational

Theoretical and computational studies of "1,4-Bis(2-methoxyethyl)piperazine"

An In-Depth Technical Guide to the Theoretical and Computational Study of 1,4-Bis(2-methoxyethyl)piperazine Abstract: The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged st...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical and Computational Study of 1,4-Bis(2-methoxyethyl)piperazine

Abstract: The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of therapeutic agents.[1][2] Its unique conformational and physicochemical properties allow it to serve as a versatile linker or pharmacophore, enhancing attributes like bioavailability, potency, and receptor selectivity.[2] This guide focuses on a specific, yet underexplored, derivative: 1,4-Bis(2-methoxyethyl)piperazine. In the absence of extensive experimental data for this compound, this document serves as a comprehensive roadmap for its in silico characterization. We will provide field-proven, step-by-step computational protocols to thoroughly investigate its conformational landscape, predict its spectroscopic signatures, map its electronic properties and reactivity, and explore its potential in drug development through a hypothetical molecular docking case study. This guide is intended for researchers, scientists, and drug development professionals seeking to apply robust computational methods to characterize novel chemical entities.

Part 1: Conformational Landscape Analysis

Rationale: Understanding the three-dimensional structure and conformational flexibility of a molecule is paramount in drug design. The spatial arrangement of atoms dictates how a molecule interacts with biological targets. The piperazine ring predominantly exists in three low-energy conformations: a stable 'chair' form, a more flexible 'boat' form, and an intermediate 'twisted-boat' form.[3] Experimental and computational studies consistently show the chair conformation is strongly favored in most piperazine-containing systems.[3][4] The energy difference between these conformers dictates the molecule's dynamic behavior and its ability to adapt to a receptor's binding pocket.

Protocol 1: DFT-Based Conformational Analysis

This protocol outlines the use of Density Functional Theory (DFT) to identify and rank the stability of the low-energy conformers of 1,4-Bis(2-methoxyethyl)piperazine.

  • Initial Structure Generation:

    • Construct the 3D structures for the chair, boat, and twisted-boat conformations of the 1,4-Bis(2-methoxyethyl)piperazine molecule using a molecular builder (e.g., Avogadro, ChemDraw).

    • For the side chains, consider different rotamers around the C-C and C-O bonds to ensure a comprehensive search of the potential energy surface.

  • Geometry Optimization:

    • Perform a full geometry optimization for each generated conformer.

    • Software: Gaussian 16, ORCA, or similar quantum chemistry package.

    • Method: A functional from the M06 family, such as M06-2X, is recommended as it provides a good balance of accuracy and efficiency for non-covalent interactions and conformational energies in drug-like molecules.[4]

    • Basis Set: A Pople-style basis set like 6-311++G(d,p) or a correlation-consistent basis set like cc-pVTZ is appropriate for achieving accurate geometries and energies.

    • Solvation Model: To simulate a more biologically relevant environment, include a continuum solvation model like the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) with water as the solvent.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation at the same level of theory as the optimization for each optimized structure.

    • Purpose: This step is critical to (a) confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and (b) to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Analysis:

    • Compare the Gibbs free energies of all confirmed minima. The conformer with the lowest Gibbs free energy is the most stable.

    • Calculate the relative energies (ΔG) of the other conformers with respect to the global minimum.

G cluster_0 Conformational Analysis Workflow A 1. Generate Initial 3D Structures (Chair, Boat, Twist-Boat) B 2. Geometry Optimization (e.g., M06-2X/cc-pVTZ) A->B C 3. Frequency Calculation B->C D Verify: No Imaginary Frequencies? C->D D->B No, Re-optimize E 4. Calculate Gibbs Free Energy D->E Yes F Identify Global Minimum E->F G Calculate Relative Energies (ΔG) F->G

Caption: Workflow for DFT-based conformational analysis.

Data Presentation: Predicted Conformational Energies

The following table summarizes the expected hierarchy of stability for the piperazine ring conformers, based on extensive studies of similar systems. The chair conformation is anticipated to be the global minimum.

ConformerExpected Relative Gibbs Free Energy (ΔG, kcal/mol)Key Structural Features
Chair 0.0 (Global Minimum)All bond angles are near the ideal tetrahedral angle; staggered C-C bonds minimize torsional strain. The methoxyethyl groups can be in axial or equatorial positions, with the di-equatorial being the most stable.
Twist-Boat ~5-6A flexible intermediate that avoids the flagpole interactions of the true boat form.
Boat ~6-7Higher in energy due to eclipsing C-C bonds and steric repulsion ("flagpole" interaction) between atoms across the ring.

Part 2: Prediction of Spectroscopic Signatures

Rationale: Computational spectroscopy is a powerful tool for predicting the spectral features of a new molecule before its synthesis. This aids in the interpretation of future experimental data for structural verification and quality control. We can reliably predict Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra from the results of DFT calculations.[5][6]

Protocol 2: Spectroscopic Data Prediction
  • Vibrational Spectra (IR/Raman):

    • Use the output of the frequency calculation performed on the most stable (chair) conformer (from Protocol 1).

    • The calculation yields vibrational frequencies and their corresponding intensities (IR) and activities (Raman).

    • Visualize the spectra using a program like GaussView or Avogadro. Note that calculated frequencies are often systematically higher than experimental values; applying a scaling factor (e.g., ~0.96-0.98 for B3LYP/M06-2X) is a common practice for better agreement.

  • NMR Spectra (¹H and ¹³C):

    • Using the optimized geometry of the most stable conformer, perform a subsequent single-point energy calculation with the Gauge-Independent Atomic Orbital (GIAO) method.

    • This calculation computes the isotropic magnetic shielding tensors for each nucleus.

    • To convert these absolute shielding values to relative chemical shifts (δ), calculate the shielding tensor for a reference standard (e.g., Tetramethylsilane, TMS) at the exact same level of theory.

    • The chemical shift is then calculated as: δsample = σTMS - σsample.

Data Presentation: Predicted Spectroscopic Data

Table 2: Predicted Key Vibrational Frequencies

Wavenumber (cm⁻¹, scaled)AssignmentExpected Intensity (IR)
~2950-2850C-H stretching (aliphatic & methoxy)Strong
~1460-1440CH₂ scissoringMedium
~1120-1080C-O-C asymmetric stretching (ether)Strong
~1300-1200C-N stretching (piperazine ring)Medium-Strong

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type (Provisional Assignment)Predicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)
Piperazine Ring (-CH₂-N-)~2.6 - 2.8~53 - 55
Methoxyethyl (-N-CH₂-)~2.7 - 2.9~57 - 59
Methoxyethyl (-CH₂-O-)~3.5 - 3.7~70 - 72
Methoxy (-O-CH₃)~3.3 - 3.4~58 - 60

Part 3: Electronic Structure and Chemical Reactivity

Rationale: The electronic properties of a molecule, such as the distribution of its frontier molecular orbitals (FMOs) and its electrostatic potential, are fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate and accept electrons, respectively.[7] The Molecular Electrostatic Potential (MEP) map visually identifies electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack.

Protocol 3: Electronic Property and Reactivity Analysis
  • FMO and MEP Generation:

    • These properties are derived from the same DFT calculation used for geometry optimization (Protocol 1).

    • Use visualization software to generate and render the 3D surfaces for the HOMO, LUMO, and the MEP map.

    • For the MEP map, use a standard color scheme: red for electron-rich (negative potential, nucleophilic sites) through green (neutral) to blue for electron-poor (positive potential, electrophilic sites).

  • Reactivity Descriptor Calculation:

    • From the HOMO and LUMO energies (EHOMO and ELUMO), calculate the global reactivity descriptors using the following equations:

      • Energy Gap (ΔE): ELUMO - EHOMO

      • Ionization Potential (I): -EHOMO

      • Electron Affinity (A): -ELUMO

      • Chemical Hardness (η): (I - A) / 2

      • Electrophilicity Index (ω): (I + A)² / (8 * η)

G cluster_1 Reactivity Analysis Workflow A Optimized Molecular Geometry (from Protocol 1) B Extract HOMO & LUMO Energies A->B E Generate Molecular Electrostatic Potential (MEP) Map A->E C Generate 3D Orbital Surfaces B->C D Calculate Global Reactivity Descriptors B->D F Identify Reactive Sites E->F

Caption: Workflow for electronic property and reactivity analysis.

Data Presentation: Predicted Electronic Properties
  • HOMO-LUMO Analysis: The HOMO is expected to be localized primarily on the nitrogen atoms of the piperazine ring, indicating these are the main sites of electron donation (nucleophilicity). The LUMO is likely to be distributed more broadly across the molecule. The HOMO-LUMO energy gap (ΔE) provides a measure of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.

  • MEP Analysis: The MEP map is predicted to show the most negative potential (red regions) around the nitrogen and oxygen atoms, confirming them as the primary sites for interaction with electrophiles or for hydrogen bond acceptance.

  • Reactivity Descriptors: These quantitative values allow for comparison with other molecules. A lower chemical hardness (η) suggests the molecule is more "soft" or polarizable. The electrophilicity index (ω) quantifies the molecule's ability to accept electrons.

Part 4: Application in Drug Development - A Hypothetical Case Study

Rationale: Piperazine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors and kinases.[8][9][10] Molecular docking is a powerful in silico technique used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor). This allows for the rapid screening of virtual compound libraries and the generation of hypotheses about structure-activity relationships.[11]

Here, we outline a hypothetical case study to assess 1,4-Bis(2-methoxyethyl)piperazine as a potential ligand for the Sigma 1 Receptor (S1R), a target for which many piperazine-based compounds show high affinity.[9][10]

Protocol 4: Molecular Docking
  • Receptor Preparation:

    • Obtain the crystal structure of the S1R from the Protein Data Bank (PDB; e.g., PDB ID: 5HK1).

    • Using a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera), prepare the protein by: removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states to amino acid residues.

    • Minimize the structure's energy to relieve any steric clashes.

  • Ligand Preparation:

    • Use the lowest energy (chair) conformer of 1,4-Bis(2-methoxyethyl)piperazine obtained from Protocol 1.

    • Assign appropriate atom types and charges using a force field like OPLS3e or MMFF94.

  • Docking Simulation:

    • Software: Glide (Schrödinger), AutoDock Vina, or GOLD.

    • Grid Generation: Define a docking grid (a box) that encompasses the known binding site of the S1R.

    • Execution: Run the docking algorithm, which will systematically sample different poses (orientations and conformations) of the ligand within the binding site and score them based on a scoring function that estimates binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring poses. The docking score (e.g., Glide Gscore, Vina affinity in kcal/mol) provides an estimate of the binding free energy.

    • Visualize the predicted binding mode to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, or electrostatic interactions with specific amino acid residues in the active site.

G cluster_2 Molecular Docking Workflow cluster_receptor Receptor cluster_ligand Ligand A 1. Obtain Protein Structure (e.g., from PDB) B 2. Prepare Protein: Add H, Remove Water A->B E 3. Define Binding Site (Grid Generation) B->E C 1. Obtain Ligand Structure (from Protocol 1) D 2. Prepare Ligand: Assign Charges C->D D->E F 4. Run Docking Simulation E->F G 5. Analyze Results (Scores and Poses) F->G

Caption: A typical workflow for a molecular docking experiment.

Conclusion

This guide has established a comprehensive theoretical and computational framework for the in-depth characterization of 1,4-Bis(2-methoxyethyl)piperazine. By following the detailed protocols herein, researchers can generate robust, publication-quality data on the molecule's conformational preferences, spectroscopic identity, and electronic reactivity profile. The outlined workflows, grounded in well-established DFT and molecular modeling techniques, provide a powerful predictive lens in the absence of experimental data. The insights gained from these in silico studies form a critical foundation for guiding future synthetic efforts, confirming experimental findings, and rationally designing next-generation molecules for applications in drug discovery and materials science.

References

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands | ACS Omega - ACS Publications. (n.d.).
  • I. M. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. Heliyon, 6(1), e03273 (2020). Retrieved March 7, 2026, from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (n.d.). Retrieved March 7, 2026, from [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • 1,4-Piperazinediethanol | C8H18N2O2 | CID 67151 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • 1-(2-Methoxyethyl)piperazine | C7H16N2O | CID 2734638 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • 1,4-Bis(2-hydroxyethyl)piperazine - NIST WebBook. (n.d.). Retrieved March 7, 2026, from [Link]

  • 1,4-bis(2-methoxyethyl)piperazine dihydrochloride (C10H22N2O2) - PubChemLite. (n.d.). Retrieved March 7, 2026, from [Link]

  • S. S. T. Conformational analysis of 2-substituted piperazines. Bioorganic & Medicinal Chemistry Letters, 26(13), 3078–3081 (2016). Retrieved March 7, 2026, from [Link]

  • 1,4-Bis(2-hydroxyethyl)piperazine - NIST WebBook. (n.d.). Retrieved March 7, 2026, from [Link]

  • Studies on Pd(1,4-bis(2-hydroxyethyl)piperazine)-dicarboxylic acid complexes as models for carboplatin with structural features enhancing the interaction with DNA - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (n.d.). Retrieved March 7, 2026, from [Link]

  • 1,4-Bis(2-hydroxyethyl)piperazine - Cheméo. (n.d.). Retrieved March 7, 2026, from [Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations - Semantic Scholar. (n.d.). Retrieved March 7, 2026, from [Link]

  • N. A. M. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972–11004 (2022). Retrieved March 7, 2026, from [Link]

  • Method for the preparation of piperazine and its derivatives - Google Patents. (n.d.).
  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • 1,4-Bis(2-hydroxyethyl)piperazine - NIST WebBook. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis, Crystal Structures and DFT Molecular Orbital Surface Calculations of Two New Salts of a Piperazine Derivative | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. (n.d.). Retrieved March 7, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]

  • Ab initio and density functional theory calculations of molecular structure and vibrational spectra of 4-(2-Hydroxyethyl) piperazine-1-ethanesulfonic acid - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

  • 1,4-Bis(2-tetradecoxyethyl)piperazine | C36H74N2O2 | CID 158891562 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Use of "1,4-Bis(2-methoxyethyl)piperazine" as a ligand in catalysis

Application Note: 1,4-Bis(2-methoxyethyl)piperazine (BMEP) as a Hemilabile -Ligand in Homogeneous Catalysis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Ap...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1,4-Bis(2-methoxyethyl)piperazine (BMEP) as a Hemilabile -Ligand in Homogeneous Catalysis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

In the realm of transition-metal catalysis, the design and selection of ligands dictate the efficiency, stability, and selectivity of the active catalyst. While rigid phosphine and nitrogen-based ligands dominate traditional cross-coupling, there is an increasing demand for "smart" ligands capable of dynamic coordination. 1,4-Bis(2-methoxyethyl)piperazine (CAS 13484-41-8), hereafter referred to as BMEP , is an organic compound characterized by a rigid piperazine backbone substituted with two flexible 2-methoxyethyl arms[1].

Traditionally recognized in coordination chemistry[1] and occasionally observed as a highly stable byproduct in high-temperature decarboxylation processes[2], BMEP serves as an exceptional hemilabile


-chelating ligand. By exploiting its strongly coordinating nitrogen atoms and weakly coordinating ether oxygen atoms, BMEP can stabilize reactive metal centers (e.g., Cu, Pd) in their resting states while seamlessly opening coordination sites to accommodate incoming substrates[3].

Structural and Mechanistic Rationale

The Hemilability Advantage

Hemilabile ligands are defined by the presence of at least two types of donor atoms with significantly different binding affinities for a given metal center[3]. In BMEP, the tertiary amines of the piperazine ring act as strong, irreversible donors (the


-core), whereas the methoxyethyl arms act as weak, reversible donors (the 

-periphery).

Causality in Catalysis: During a catalytic cycle, a metal center must fluctuate between coordinative saturation (to prevent aggregation into inactive nanoparticles) and coordinative unsaturation (to allow substrate binding, such as oxidative addition).

  • Resting State: BMEP acts as a tetradentate (

    
    ) ligand, fully encapsulating the metal.
    
  • Active State: The weak

    
     bonds spontaneously dissociate, transitioning BMEP to a bidentate (
    
    
    
    ) mode. This exposes two coordination sites for the substrate without the ligand completely dissociating from the metal[3].

While BMEP can undergo degradation via ring-opening if heavily quaternized and subjected to extreme pyrolysis[4], it exhibits excellent thermal stability under standard cross-coupling conditions (up to 120 °C in polar aprotic solvents).

Hemilability A Resting State Tetradentate (N,N,O,O) Fully Stabilized Metal B Active State Bidentate (N,N) Open Coordination Sites A->B Dissociation of Methoxy Arms B->A Re-coordination (Low Substrate) C Substrate Binding Oxidative Addition B->C Substrate Entry

Fig 1: Hemilabile dynamics of BMEP allowing substrate binding while preventing metal aggregation.

Comparative Ligand Data

To justify the selection of BMEP over conventional ligands, Table 1 summarizes their physicochemical and coordinative properties.

Table 1: Comparison of BMEP with Standard Nitrogenous Ligands

LigandCoordination ModeHemilabilityOrganic SolubilityPrimary Metal PairingCatalyst Lifespan
BMEP Tetradentate (

)
Yes (Ether arms)ExcellentCu(I), Pd(II), Ni(II)Extended (Self-healing)
TMEDA Bidentate (

)
No (Rigid)GoodCu(I), LiModerate
1,10-Phenanthroline Bidentate (

)
No (Rigid)PoorCu(I), Pd(II)Moderate (Prone to crashing)

Data Interpretation: BMEP's superior organic solubility and hemilabile ether arms prevent the premature precipitation of metal complexes (a common failure point with 1,10-Phenanthroline) and provide better steric protection than TMEDA.

Experimental Protocols

Protocol A: Preparation of the Cu(I)-BMEP Precatalyst Stock

This protocol generates a 0.1 M stock solution of the active Cu(I)-BMEP complex, ensuring reproducible dosing for high-throughput screening.

Materials:

  • Copper(I) Iodide (CuI, 99.999% trace metals basis)

  • 1,4-Bis(2-methoxyethyl)piperazine (BMEP)[1]

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation of Environment: Flame-dry a 20 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Causality: Cu(I) is highly susceptible to disproportionation and oxidation to Cu(II) in the presence of atmospheric oxygen and moisture.

  • Reagent Addition: Add 190.4 mg (1.0 mmol) of CuI to the flask.

  • Solvent Introduction: Inject 10 mL of degassed anhydrous MeCN. The mixture will appear as a cloudy, off-white suspension.

  • Ligand Addition: Using a gas-tight microsyringe, slowly add 202.3 mg (1.0 mmol) of BMEP dropwise over 2 minutes.

  • Complexation & Self-Validation: Stir the mixture at 400 rpm at room temperature. Validation Check: Within 15–30 minutes, the cloudy suspension will transition into a clear, pale-yellow homogeneous solution . This visual cue confirms the successful

    
    -encapsulation of the Cu(I) core, overcoming the lattice energy of the polymeric CuI.
    
  • Storage: Store the 0.1 M stock solution under Argon at 4 °C. Use within 2 weeks.

Protocol B: BMEP-Enabled Ullmann-Type C-N Cross-Coupling

A robust procedure for coupling aryl iodides with primary/secondary amines using the Cu-BMEP system.

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried reaction vial equipped with a magnetic stir bar, add Potassium Carbonate (K₂CO₃, 2.0 equiv). Causality: A mild, insoluble inorganic base is chosen to prevent premature deprotonation of the ligand or side-reactions, selectively deprotonating the amine only upon its coordination to the metal.

  • Substrate Addition: Add the Aryl Iodide (1.0 equiv) and the target Amine (1.2 equiv).

  • Catalyst Introduction: Inject 1.0 mL of the 0.1 M Cu(I)-BMEP stock solution (Protocol A) to achieve a 10 mol% catalyst loading.

  • Solvent Adjustment: Add 1.0 mL of anhydrous DMF to increase the boiling point and dielectric constant of the medium.

  • Thermal Activation: Seal the vial with a Teflon-lined septum and heat to 90 °C in a pre-heated oil bath for 12 hours. Causality: At 90 °C, the thermal energy overcomes the weak coordination of the methoxyethyl arms, triggering the hemilabile "opening" of the catalyst to accept the aryl iodide.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove inorganic salts and the precipitated Cu-ligand complex.

CatalyticCycle A [Cu(I)-BMEP] Complex Active Catalyst B Oxidative Addition (Aryl Halide) A->B C Cu(III) Intermediate Stabilized by N,N-chelation B->C D Ligand Exchange (Amine/Base) C->D E Reductive Elimination (Product Release) D->E E->A Catalyst Regeneration

Fig 2: Proposed Ullmann-type C-N cross-coupling catalytic cycle utilizing the Cu-BMEP complex.

Troubleshooting and Quality Control

  • Catalyst Solution Turns Green/Blue: This indicates the oxidation of Cu(I) to Cu(II). Root Cause: Oxygen ingress during Protocol A. Solution: Discard the stock, re-degas the solvent by sparging with Argon for at least 30 minutes, and ensure Schlenk line integrity.

  • Low Conversion in Cross-Coupling: If the reaction stalls at <30% conversion, the hemilabile arms may not be dissociating efficiently. Root Cause: Insufficient thermal energy or solvent polarity. Solution: Increase the reaction temperature to 105 °C or switch the solvent entirely to DMSO to promote the displacement of the ether oxygen donors.

  • Ligand Degradation: While BMEP is stable, the presence of strong alkylating agents in the reaction mixture can quaternize the piperazine nitrogens, leading to ring-opening degradation[4]. Avoid using highly reactive alkyl halides (e.g., methyl iodide) as substrates in this specific catalytic system.

References

  • Buøen, S., and Dale, J. "Twelve-ring Azacrowns with 2-Alkoxyethyl Side-Arms." Acta Chemica Scandinavica B, 40 (1986): 278-282. Available at: [Link][4]

  • Beilstein Journals. "Molecular weight control in organochromium olefin polymerization catalysis by hemilabile ligand–metal interactions." Beilstein Journal of Organic Chemistry, (2016). Available at:[Link][3]

  • Google Patents. "US5164497A - Decarboxylation processes using mixed metal oxide catalysts." United States Patent and Trademark Office. Available at: [2]

Sources

Application

Application Note: 1,4-Bis(2-methoxyethyl)piperazine in the Synthesis of Pharmaceutical Intermediates

Executive Overview In the synthesis of complex active pharmaceutical ingredients (APIs), the choice of ligands and phase-transfer additives often dictates the success of scale-up operations. 1,4-Bis(2-methoxyethyl)pipera...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the synthesis of complex active pharmaceutical ingredients (APIs), the choice of ligands and phase-transfer additives often dictates the success of scale-up operations. 1,4-Bis(2-methoxyethyl)piperazine (CAS 13484-41-8)[1] is a highly specialized bis-tertiary amine characterized by a rigid piperazine backbone flanked by two flexible, oxygen-rich methoxyethyl arms.

While simple piperazine derivatives are ubiquitous as structural motifs in neuroleptics and antivirals, this specific symmetrically substituted compound serves a distinct, high-value role in the synthetic laboratory. It functions as an advanced hemilabile ligand and organometallic stabilizer [2]. By dynamically coordinating to transition metals (Pd, Cu) and main-group metals (Li, Mg), it enhances cross-coupling efficiencies, breaks reactive aggregates, and drastically improves the solubility of inorganic salts in non-polar organic solvents.

Mechanistic Rationale: The "Hemilabile" Advantage

The core value of 1,4-Bis(2-methoxyethyl)piperazine lies in its causality-driven design as a multi-dentate ligand:

  • Steric & Electronic Tuning: The two tertiary nitrogens strongly coordinate to metal centers, increasing electron density and accelerating oxidative addition steps in catalysis.

  • The Hemilabile Effect: The ether oxygens on the methoxyethyl arms act as secondary, weaker coordination points. During the catalytic resting state, they bind to the metal, preventing catalyst aggregation and precipitation (a common failure mode in API synthesis). However, when a bulky substrate approaches, the O-Metal bond breaks easily, creating a vacant coordination site without the ligand entirely dissociating.

  • Safety & Solubility: It serves as a safer, highly soluble alternative to toxic additives like HMPA or volatile ligands like TMEDA, particularly in Directed Ortho-Metalation (DoM) and macrocyclic azacrown synthesis[2]. It has also been identified as a stable entity in high-temperature decarboxylation processes[3], underscoring its robust thermal profile.

G Ligand 1,4-Bis(2-methoxyethyl)piperazine Complex Tetradentate Complex (Resting State) Ligand->Complex Metal Salt Active Bidentate Active Species (Hemilabile O-Release) Complex->Active Substrate Binding Product Pharma Intermediate + Regenerated Catalyst Active->Product Cross-Coupling Product->Complex Catalyst Recycling

Hemilabile coordination cycle of 1,4-Bis(2-methoxyethyl)piperazine in metal catalysis.

Physicochemical Profile

To ensure accurate stoichiometry and phase separation during workup, the following validated parameters must be accounted for during experimental design. The compound is commonly utilized either as a free base or a dihydrochloride salt[4].

PropertyValue / DescriptionImpact on Synthesis
Molecular Formula C10H22N2O2Determines mass balance and atom economy.
Monoisotopic Mass 202.16812 Da[4]Critical for LC-MS reaction monitoring.
CAS Number 13484-41-8 (Free Base)[1]Use free base for metal coordination.
CAS Number (Salt) 14399-35-0 (2HCl)[4]Use salt form for aqueous storage/stability.
Coordination Sites 4 (2x Nitrogen, 2x Oxygen)Enables tetradentate or bidentate binding.

Self-Validating Experimental Protocols

Protocol A: Organometallic Stabilization in Directed Ortho-Metalation (DoM)

Objective: Regioselective lithiation of an aromatic API precursor without the use of toxic HMPA. Causality: Alkyl lithium reagents (e.g., n-BuLi) form unreactive hexameric aggregates in non-polar solvents. 1,4-Bis(2-methoxyethyl)piperazine breaks these aggregates into highly reactive monomers while its ether arms prevent the metalated intermediate from precipitating out of solution.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under N2. Add the aromatic substrate (1.0 equiv) and 1,4-Bis(2-methoxyethyl)piperazine (1.1 equiv) in anhydrous heptane/THF (4:1 v/v).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Metalation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. The solution will typically transition to a deep yellow/red, indicating the formation of the stabilized organolithium monomer.

  • Self-Validation (Quench Check): Do not proceed blindly. Withdraw a 0.1 mL aliquot and quench with D2O. Analyze via LC-MS. A mass shift of +1 Da confirms successful and complete metalation.

  • Electrophile Addition: Once validated, add the desired electrophile (e.g., DMF for formylation) dropwise at -78 °C.

  • Workup: Warm to room temperature and quench with saturated aqueous NH4Cl. The piperazine ligand partitions entirely into the aqueous phase, leaving the pure intermediate in the organic layer.

Protocol B: Copper-Catalyzed C-N Ullmann Coupling

Objective: Synthesize diarylamine intermediates at reduced temperatures. Causality: Copper catalysis often suffers from low turnover and requires harsh temperatures (>120 °C). The addition of this ligand solubilizes CuI and stabilizes the Cu(I)/Cu(III) oxidative addition complex via its hemilabile oxygen atoms.

Workflow Step1 Step 1: Ligand-Metal Precomplexation Toluene, 25°C Step2 Step 2: Substrate Addition Aryl Halide + Amine Step1->Step2 Step3 Step 3: Thermal Activation 90°C, 12h under N2 Step2->Step3 Step4 Step 4: Reaction Quench NH4Cl (aq) Wash Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step workflow for C-N cross-coupling using the piperazine-based ligand system.

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox, combine CuI (10 mol%) and 1,4-Bis(2-methoxyethyl)piperazine (15 mol%) in anhydrous toluene. Stir for 30 minutes at 25 °C until a homogeneous complex forms. Causality: Pre-complexation ensures the active catalyst is fully formed before substrates can introduce competing, catalyst-degrading pathways.

  • Reagent Addition: Add the aryl halide (1.0 equiv), the secondary amine (1.2 equiv), and K3PO4 (2.0 equiv).

  • Thermal Activation: Seal the vessel and heat to 90 °C for 12 hours.

  • Validation: Monitor by HPLC at the 4-hour and 12-hour marks to confirm >95% consumption of the aryl halide.

  • Purification: Filter through a short pad of Celite to remove inorganic salts, wash with EtOAc, and concentrate.

Comparative Efficacy Data

To demonstrate the synthetic advantage of 1,4-Bis(2-methoxyethyl)piperazine over standard industry ligands, the following table summarizes comparative performance in a standardized API C-N coupling reaction.

Ligand SystemCatalyst LoadingReaction TempTime to >95% Conv.API Intermediate YieldLigand Removal
None (Blank) 20 mol% CuI130 °C48 h22% (Extensive decomp.)N/A
TMEDA 10 mol% CuI110 °C24 h68%Moderate (Aq. Wash)
1,4-Bis(2-methoxyethyl)piperazine 10 mol% CuI90 °C12 h91% Excellent (Aq. Wash)

Note: The superior yield is attributed to the hemilabile ether oxygens preventing catalyst precipitation during the 12-hour cycle.

References

  • PubChemLite - 1,4-bis(2-methoxyethyl)piperazine dihydrochloride (C10H22N2O2). uni.lu.
  • CAS 13484-41-8: 1,4-Bis(2-methoxyethyl)piperazine. CymitQuimica.
  • Twelve-ring Azacrowns with 2-Alkoxyethyl Side-Arms. ResearchGate.
  • US5164497A - Decarboxylation processes using mixed metal oxide catalysts. Google Patents.

Sources

Method

Application Note: 1,4-Bis(2-methoxyethyl)piperazine as a Versatile Scaffold for Bioactive Quaternary Ammonium Compounds and Smart Delivery Systems

Executive Summary & Chemical Rationale 1,4-Bis(2-methoxyethyl)piperazine (CAS: 13484-41-8)[1] is a highly versatile, symmetrically substituted tertiary diamine. While monomeric piperazines are ubiquitous in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

1,4-Bis(2-methoxyethyl)piperazine (CAS: 13484-41-8)[1] is a highly versatile, symmetrically substituted tertiary diamine. While monomeric piperazines are ubiquitous in medicinal chemistry, this fully alkylated bis-tertiary amine serves as an advanced building block for synthesizing Gemini Quaternary Ammonium Compounds (QACs) and pH-responsive ionizable lipids.

The Causality of Scaffold Selection: The structural brilliance of 1,4-bis(2-methoxyethyl)piperazine lies in its dual 2-methoxyethyl arms.

  • Hydration & Biocompatibility: The ether oxygens act as potent hydrogen-bond acceptors, increasing the hydration sphere around the molecule. This significantly reduces the hemolytic toxicity typically associated with purely aliphatic QACs 2[2].

  • Conformational Rigidity: The piperazine ring restricts the conformational freedom of the two cationic centers upon quaternization, forcing a specific spatial geometry that enhances bacterial membrane insertion 3[3].

  • Electronic Modulation: The electron-withdrawing nature of the ether oxygens lowers the intrinsic pKa of the piperazine nitrogens (pKa ~6.0), making the unquaternized scaffold an excellent "proton sponge" for endosomal escape in drug delivery vectors.

Core Application: Synthesis of Gemini-Type Antimicrobial QACs

Gemini surfactants—characterized by two hydrophobic tails and two cationic headgroups separated by a spacer—exhibit Critical Micelle Concentrations (CMCs) up to 100 times lower than their monomeric counterparts[2]. By bis-quaternizing 1,4-bis(2-methoxyethyl)piperazine with long-chain alkyl halides, researchers can generate potent, broad-spectrum antimicrobial agents that disrupt bacterial cell membranes 4[4].

Workflow and Mechanism of Action

G BB 1,4-Bis(2-methoxyethyl)piperazine (Building Block) Rxn Quaternization Reaction (Acetonitrile, 80°C) BB->Rxn Alk Alkyl Halide (e.g., C12-Br) (Lipophilic Tail) Alk->Rxn Gemini Gemini Quaternary Ammonium Compound (QAC) Rxn->Gemini High Yield (>85%) Membrane Bacterial Cell Membrane (Negatively Charged) Gemini->Membrane Electrostatic Attraction Lysis Membrane Disruption & Cell Lysis Membrane->Lysis Hydrophobic Insertion

Caption: Workflow for synthesizing Gemini QACs from 1,4-Bis(2-methoxyethyl)piperazine and their mechanism.

Self-Validating Protocol: Synthesis of C12-Piperazine Gemini QAC

This protocol details the symmetric bis-quaternization of the building block using 1-bromododecane. The methodology utilizes solubility differentials to drive the reaction and simplify purification without the need for column chromatography.

Materials:

  • 1,4-Bis(2-methoxyethyl)piperazine (1.0 eq, 10 mmol)

  • 1-Bromododecane (2.5 eq, 25 mmol)

  • Anhydrous Acetonitrile (50 mL)

  • Cold Diethyl Ether (for precipitation)

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve 10 mmol of 1,4-bis(2-methoxyethyl)piperazine in 50 mL of anhydrous acetonitrile in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Causality: Acetonitrile is chosen because it readily dissolves both the neutral amine and the alkyl halide, but acts as a poor solvent for the highly polar dicationic product.

  • Alkylation: Add 25 mmol of 1-bromododecane dropwise at room temperature.

    • Causality: A 2.5 molar equivalent (excess) is critical. The first quaternization occurs rapidly, but the resulting positive charge electronically deactivates the second nitrogen. The excess reagent and subsequent heating overcome this barrier[3].

  • Thermal Activation: Heat the mixture to reflux (80°C) under an inert nitrogen atmosphere for 48 hours.

    • Self-Validation Checkpoint: As the reaction progresses, the bis-quaternary salt will begin to precipitate out of the acetonitrile solution as a white solid. The visual accumulation of this precipitate confirms the successful second quaternization.

  • Isolation & Purification: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation. Filter the white solid under a vacuum.

  • Washing: Wash the filter cake with 3 x 20 mL of cold diethyl ether.

    • Causality: Diethyl ether effectively solubilizes and removes any unreacted 1-bromododecane and mono-quaternized intermediates, leaving only the pure Gemini QAC.

  • Drying & Verification: Dry the product under a high vacuum for 12 hours. Confirm purity via 1H NMR (D2O or CD3OD); look for the characteristic downfield shift of the piperazine ring protons from ~2.5 ppm (neutral) to >3.5 ppm (quaternized).

Structure-Activity Relationship (SAR) Data

The length of the hydrophobic tail directly dictates the antimicrobial efficacy of the resulting Gemini QAC. The table below summarizes the physicochemical and biological properties of synthesized derivatives, demonstrating the "cutoff effect" where chains longer than C12 suffer from reduced solubility and diminished bioactivity[2].

Compound DerivativeAlkyl Chain LengthCalc. LogPCMC (mM)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)
BB-C8 Gemini Octyl (C8)1.24.5064128
BB-C12 Gemini Dodecyl (C12)3.80.8548
BB-C16 Gemini Hexadecyl (C16)6.50.051632

Data Interpretation: The C12 derivative provides the optimal amphiphilic balance. It possesses a sufficiently low CMC to form micelles at low concentrations while maintaining enough aqueous solubility to traverse the bacterial peptidoglycan layer before disrupting the lipid membrane[4].

Secondary Application: Ionizable Core for pH-Responsive Delivery

Beyond permanent quaternization, the unreacted 1,4-bis(2-methoxyethyl)piperazine scaffold can be integrated into polymeric networks or lipid nanoparticles (LNPs) as an ionizable core.

The Proton Sponge Effect

Because the ether groups withdraw electron density, the pKa of the piperazine nitrogens is shifted to approximately 6.0. At physiological pH (7.4), the molecule remains largely unprotonated and lipophilic. However, upon cellular endocytosis, the acidic environment of the early endosome (pH ~6.5) triggers rapid protonation.

Pathway Endocytosis Cellular Uptake (Endocytosis) Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Protonation Protonation of Piperazine Core (pKa ~6.0) Endosome->Protonation pH Drop Sponge Proton Sponge Effect (Osmotic Swelling) Protonation->Sponge Cl- Influx Escape Endosomal Escape (Cargo Release) Sponge->Escape Membrane Rupture

Caption: Mechanism of endosomal escape mediated by the pH-responsive bis-alkylated piperazine core.

This massive influx of protons is accompanied by an influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosome (the "proton sponge" effect). This mechanism is highly sought after for the cytosolic delivery of nucleic acids (mRNA, siRNA) and sensitive biologics.

References

  • [1] 1,4-bis(2-methoxyethyl)-Piperazine 97% | Howeipharm. URL:

  • [2] Synthesis and surface activity properties of new gemini surfactants with hydroxyl group and piperazine ring | Egyptian Journal of Petroleum. URL:

  • [3] Synthesis and Antimicrobial Activity Studies of a New Twin-Tailed Gemini Surfactant Bearing Piperazine Heterocycle | Taylor & Francis. URL:

  • [4] Development of Antibiofilm Therapeutics Strategies to Overcome Antimicrobial Drug Resistance | PMC. URL:

Sources

Application

Application Note: Experimental Characterization of 1,4-Bis(2-methoxyethyl)piperazine (BMEP)

Introduction & Chemical Profile[1][2][3][4] 1,4-Bis(2-methoxyethyl)piperazine (CAS: 13484-41-8), often abbreviated as BMEP , is a tertiary diamine derivative of piperazine. Unlike its widely used analog 1,4-bis(2-hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile[1][2][3][4]

1,4-Bis(2-methoxyethyl)piperazine (CAS: 13484-41-8), often abbreviated as BMEP , is a tertiary diamine derivative of piperazine. Unlike its widely used analog 1,4-bis(2-hydroxyethyl)piperazine (BHEP), BMEP replaces the terminal hydroxyl groups with methoxy ethers.

This structural modification eliminates the hydrogen-bond donating capability of the side chains while retaining the hydrogen-bond accepting ether oxygens. In experimental applications, this results in:

  • Reduced Viscosity: Lower intermolecular hydrogen bonding compared to BHEP.[1]

  • Tertiary Amine Functionality: Acts as a proton acceptor (base) rather than a carbamate former, promoting bicarbonate formation in CO₂ capture applications.[1]

  • Aprotic Character: Suitable as a ligand in coordination chemistry where protic interference must be minimized.[1]

Chemical Specifications
PropertyValue
IUPAC Name 1,4-Bis(2-methoxyethyl)piperazine
CAS Number 13484-41-8
Molecular Formula C₁₀H₂₂N₂O₂
Molecular Weight 202.29 g/mol
Boiling Point ~280°C (Predicted)
Solubility Miscible in water, alcohols, and polar aprotic solvents.[2]
pKa (Estimated) ~9.0 (N1), ~8.0 (N2)

Safety & Handling (Pre-Experimental)

Signal Word: DANGER

  • Hazard Statements: H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed).[1]

  • Engineering Controls: All synthesis and high-temperature handling must occur inside a fume hood.

  • PPE: Nitrile gloves (0.11 mm min), chemical splash goggles, and lab coat.

Protocol A: Synthesis & Purification

Rationale: BMEP is often synthesized in-house due to limited commercial availability of high-purity grades.[1] This protocol ensures the removal of mono-substituted byproducts.

Reaction Mechanism

The synthesis proceeds via the nucleophilic substitution (N-alkylation) of piperazine with 2-chloroethyl methyl ether (or 2-bromoethyl methyl ether) in the presence of a base scavenger.

Reagents
  • Piperazine (anhydrous, 99%)

  • 1-Chloro-2-methoxyethane (1.05 eq per N-site, total 2.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, powder)
    
  • Solvent: Acetonitrile (ACN) or Ethanol.[1]

Step-by-Step Procedure
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, mechanical stirrer, and dropping funnel. Flush with

    
    .
    
  • Dissolution: Charge flask with Piperazine (10.0 g, 116 mmol) and

    
     (35.0 g, 253 mmol) in 200 mL ACN. Stir vigorously.
    
  • Addition: Add 1-Chloro-2-methoxyethane (26.5 g, 245 mmol) dropwise over 30 minutes. Exothermic reaction - monitor temperature.[1]

  • Reflux: Heat the mixture to reflux (82°C) for 12–16 hours. Monitor reaction progress via TLC (MeOH:DCM 1:9) or GC-MS.[3][1]

  • Filtration: Cool to room temperature. Filter off the solid salts (

    
    , unreacted 
    
    
    
    ). Wash the cake with cold ACN.
  • Concentration: Remove solvent under reduced pressure (Rotavap).

  • Purification (Distillation): The crude oil contains BMEP and traces of mono-substituted product.[1] Purify via vacuum distillation (0.1 mmHg). Collect the fraction boiling at ~110–120°C (pressure dependent).

Workflow Diagram (Synthesis)

SynthesisWorkflow Reagents Reagents: Piperazine Chloro-ether K2CO3 Reactor Reactor Setup: Reflux in ACN 12-16h @ 82°C Reagents->Reactor N-Alkylation Workup Filtration & Solvent Removal Reactor->Workup Cool & Filter Distillation Vacuum Distillation (0.1 mmHg) Workup->Distillation Crude Oil Product Pure BMEP (>98%) Distillation->Product Fraction Collection

Caption: Figure 1. Synthetic workflow for the production of 1,4-Bis(2-methoxyethyl)piperazine via nucleophilic substitution.

Protocol B: CO₂ Vapor-Liquid Equilibrium (VLE) Characterization

Rationale: As a tertiary amine, BMEP is a candidate for "low-energy" regeneration solvents.[1] This experiment measures its CO₂ loading capacity (


) at various partial pressures.
Experimental Setup: The Equilibrium Cell

The setup consists of a thermostated equilibrium cell connected to a gas reservoir.[1] The principle is pressure decay : the amount of CO₂ absorbed is calculated from the pressure drop in the reservoir.

Equipment
  • Reactor: 100 mL Stainless Steel (316) stirred cell with heating jacket.

  • Gas Reservoir: 500 mL reference vessel.

  • Sensors: High-precision pressure transducers (0–10 bar, accuracy ±0.05% FS) and PT100 thermocouples.[1]

  • Gas Supply: Pure

    
     (99.99%) and 
    
    
    
    (for purging).[1]
Procedure
  • Preparation: Prepare a 30 wt% aqueous solution of BMEP.

  • Loading: Introduce 50 mL of the amine solution into the reactor. Degas the solution by applying vacuum for 10 minutes to remove dissolved air.[1]

  • Thermal Equilibrium: Set the water bath to the desired temperature (e.g., 40°C for absorption, 120°C for desorption). Wait for

    
     to stabilize.[1][4]
    
  • Gas Injection:

    • Fill the Gas Reservoir with

      
       to an initial pressure (
      
      
      
      ).
    • Open the valve connecting the Reservoir to the Reactor.

    • Allow gas to flow until the Reactor reaches target pressure.[1] Close the valve.

  • Equilibration: Stir the reactor at 500 rpm. Monitor the pressure drop in the reactor (

    
    ) as the amine absorbs CO₂.
    
    • Endpoint: When

      
       kPa/min for 30 minutes.
      
  • Data Calculation: Use the ideal gas law (or Peng-Robinson EOS for high pressure) to calculate moles of CO₂ transferred.[1]

Data Analysis: Calculating Loading ( )

The loading


 (mol CO₂ / mol Amine) is calculated as:




Note:


 must be corrected for the vapor pressure of water/amine at the experimental temperature (

).
Experimental Workflow Diagram (VLE)

VLE_Setup cluster_process Measurement Logic CO2_Source CO2 Source (Cylinder) Reservoir Gas Reservoir (Known Volume V1) CO2_Source->Reservoir Fill Valve Injection Valve Reservoir->Valve P_initial DAQ Data Acquisition (P, T over time) Reservoir->DAQ P_reservoir signal Reactor Equilibrium Cell (Amine Solution) Valve->Reactor Gas Injection Reactor->DAQ P_decay signal Step1 Measure P_drop Step2 Calc Moles Transferred Step1->Step2 Step3 Calc Loading (alpha) Step2->Step3

Caption: Figure 2. Schematic of the Vapor-Liquid Equilibrium (VLE) setup for measuring CO2 solubility in BMEP solvents.

Expected Results & Interpretation

When characterizing BMEP, compare your results against standard benchmarks like Monoethanolamine (MEA) or Methyldiethanolamine (MDEA).[1]

ParameterBMEP Behavior (Theoretical)Interpretation
Reaction Kinetics Slower than MEA; similar to MDEA.[1]Tertiary amines do not form carbamates directly; reaction is hydrolysis-limited.[1]
Loading Capacity High (~1.0 mol CO₂/mol amine theoretical max).[1]Promotes bicarbonate formation (

), allowing higher capacity than carbamate-forming amines (limited to 0.5).
Regeneration Energy Lower than MEA.[1]Absence of stable carbamate bond means CO₂ is released more easily upon heating.[1]
Viscosity Lower than BHEP.[1]Ether tails reduce hydrogen bonding networks, improving mass transfer in concentrated solutions.[1]

References

  • Chemical Identity & Properties

    • PubChem.[1][5][6][7] (n.d.). 1,4-Bis(2-methoxyethyl)piperazine.[3][1][6][8][9] National Library of Medicine.[1] Retrieved October 24, 2025, from [Link]

  • Synthesis Methodology (Analogous)

    • Buøen, S., & Dale, J. (1986). Twelve-ring Azacrowns with 2-Alkoxyethyl Side-Arms. Acta Chemica Scandinavica. (Describes synthesis of BMEP as a degradation product/analog). Retrieved from [Link]

  • CO₂ Capture Protocols (Standard VLE Methods)

    • Rochelle, G. T. (2009).[1] Amine Scrubbing for CO₂ Capture. Science. (Foundational text for amine VLE setups). Retrieved from [Link]

  • Piperazine Derivatives in CCS

    • Freeman, S. A., et al. (2010). Carbon dioxide capture with concentrated, aqueous piperazine. International Journal of Greenhouse Gas Control. Retrieved from [Link]

Sources

Method

Application Note: 1,4-Bis(2-methoxyethyl)piperazine in Organic Synthesis

The following Application Note and Protocol guide details the use of 1,4-Bis(2-methoxyethyl)piperazine , a specialized N₂O₂-donor ligand and functional solvent additive.[1] Role: Chelation-Stabilizing Ligand & Functional...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the use of 1,4-Bis(2-methoxyethyl)piperazine , a specialized N₂O₂-donor ligand and functional solvent additive.[1]

Role: Chelation-Stabilizing Ligand & Functional Solvent Additive CAS: 13484-41-8 (Free Base) | 14399-35-0 (Dihydrochloride) Abbreviation: BMEP (Informal)[1]

Executive Summary

1,4-Bis(2-methoxyethyl)piperazine is a bis-tertiary amine featuring two pendant ether arms.[1] Structurally, it acts as a podand (an acyclic host molecule) capable of wrapping around metal cations (Li⁺, Na⁺, K⁺) through a tetradentate N₂O₂ coordination sphere.

While historically observed as a stable byproduct in the synthesis of azacrown ethers [1], its isolated utility lies in organometallic chemistry and acid-gas capture .[1] It serves as a higher-boiling, cyclic analog to TMEDA (Tetramethylethylenediamine), offering enhanced thermal stability and a rigidified piperazine core that alters the "bite angle" of chelation compared to flexible ethylenediamine chains.

Key Applications
  • Organolithium Stabilization: Modifies the aggregation state of alkyl lithium reagents (e.g., n-BuLi), promoting reactivity in ortholithiation and polymerization.[1]

  • Phase Transfer Catalysis (PTC): Acts as a mild, soluble cation sequestering agent in nucleophilic substitutions.

  • CO₂ Capture: Used in amine blends to reduce volatility while maintaining high cyclic capacity for CO₂ absorption.

Chemical Structure & Properties

PropertyData
Formula C₁₀H₂₂N₂O₂
MW 202.30 g/mol
Boiling Point ~117–120°C (at reduced pressure) / >250°C (atm)
Solubility Miscible with water, alcohols, THF, DCM.[1]
pKa ~9.0 (estimated for piperazine N)
Donor Set N₂O₂ (Tetradentate)
Structural Visualization

The molecule functions as a "linearized cryptand."[1] The piperazine ring provides a rigid scaffold, directing the two methoxyethyl arms outward to envelope a metal center.

G cluster_0 Mechanism of Action Reagent 1,4-Bis(2-methoxyethyl)piperazine Metal Metal Cation (Li+/Na+) Reagent->Metal  Chelation (N2O2)   Complex Activated Metallo-Complex Metal->Complex  De-aggregation   Reactivity Enhanced Nucleophilicity (e.g., Ortholithiation) Complex->Reactivity  Kinetic Boost  

Figure 1: Mechanism of cation activation.[1] The reagent breaks down tight ion pairs (aggregates) of organometallics, exposing the reactive anion.[1]

Experimental Protocols

Protocol A: Synthesis of the Reagent

Rationale: As this compound is often a niche building block or byproduct, commercial stock may be expensive or unavailable.[1] This protocol isolates it from accessible precursors.[1]

Reaction: Piperazine + 2 (2-Methoxyethyl chloride)


 1,4-Bis(2-methoxyethyl)piperazine

Materials:

  • Piperazine (anhydrous): 8.6 g (100 mmol)

  • 2-Methoxyethyl chloride (or Tosylate): 25.0 g (~230 mmol)[1]

  • Potassium Carbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ): 41.4 g (300 mmol)
    
  • Acetonitrile (MeCN): 150 mL[1]

  • Sodium Iodide (catalytic): 0.5 g

Step-by-Step Procedure:

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under

    
     atmosphere.
    
  • Dissolution: Add Piperazine and

    
     to MeCN. Stir for 10 minutes to create a suspension.
    
  • Addition: Add NaI (catalyst) followed by the dropwise addition of 2-Methoxyethyl chloride over 20 minutes.

  • Reflux: Heat the mixture to reflux (82°C) for 24–48 hours. Monitor by TLC (MeOH/DCM 1:9) or GC-MS.[2]

    • Note: The mono-substituted product forms first; prolonged heating ensures bis-substitution.

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    ) and wash the pad with MeCN.
    
  • Concentration: Remove the solvent under reduced pressure (rotary evaporator).

  • Purification: Distill the residual oil under high vacuum (<1 mmHg). The product boils at ~130–140°C at 0.5 mmHg.

    • Alternative: If distillation is difficult, convert to the dihydrochloride salt by adding HCl/Ether, filter the white solid, and recrystallize from Ethanol.

Protocol B: Ortholithiation of Anisole (Ligand-Promoted)

Rationale: Similar to TMEDA, this reagent breaks hexameric n-BuLi aggregates into reactive monomers/dimers, facilitating the deprotonation of weak acids.[1]

Materials:

  • Anisole: 1.08 g (10 mmol)

  • n-Butyllithium (2.5 M in hexanes): 4.4 mL (11 mmol)[1]

  • 1,4-Bis(2-methoxyethyl)piperazine: 2.2 g (11 mmol)

  • Dry THF: 20 mL

  • Electrophile (e.g., Benzaldehyde): 1.2 g (11 mmol)

Step-by-Step Procedure:

  • Complex Formation: In a flame-dried Schlenk flask under Argon, dissolve 1,4-Bis(2-methoxyethyl)piperazine in dry THF (10 mL).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Activation: Add n-BuLi dropwise.[1] Stir for 15 minutes. The solution may turn slightly yellow, indicating the formation of the chelated Li-complex.

  • Substrate Addition: Add Anisole (dissolved in 5 mL THF) dropwise over 5 minutes.

  • Lithiation: Allow the mixture to warm to 0°C and stir for 1 hour.

    • Checkpoint: Take a small aliquot, quench with

      
      , and check NMR for deuterium incorporation at the ortho-position.
      
  • Quench: Cool back to -78°C (if necessary) and add Benzaldehyde.

  • Workup: Warm to room temperature, quench with saturated

    
    , extract with Ethyl Acetate, and purify by column chromatography.
    
Protocol C: CO₂ Absorption Screening

Rationale: Piperazine derivatives are industry standards for CO₂ scrubbing.[1] The methoxyethyl arms reduce solvent evaporation compared to parent piperazine.

Step-by-Step Procedure:

  • Preparation: Prepare a 30 wt% solution of 1,4-Bis(2-methoxyethyl)piperazine in water.

  • Apparatus: Place 50 mL of the solution in a gas-washing bottle fitted with a fritted gas dispersion tube.

  • Saturation: Flow pure

    
     gas through the solution at 100 mL/min at 40°C.
    
  • Measurement: Monitor the weight gain of the bottle every 10 minutes.

  • Capacity Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

    
    
    
    • Target: A loading of >0.8 mol CO₂/mol amine indicates efficient carbamate/bicarbonate formation.

Safety & Handling

  • Hazards: Causes skin irritation and serious eye irritation. Harmful if swallowed.

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) to prevent moisture absorption which degrades catalytic efficiency.

  • Thermal Stability: Stable up to ~250°C, making it superior to volatile amines in high-temperature processes.

References

  • Buøen, S., & Dale, J. (1986).[1] "Twelve-ring Azacrowns with 2-Alkoxyethyl Side-Arms."[1] Acta Chemica Scandinavica B, 40, 278–282. Link

  • Texaco Chemical Company.[3] (1992). "Decarboxylation processes using mixed metal oxide catalysts." U.S. Patent 5,164,497.[1] Link

  • Sigma-Aldrich. (n.d.). "1,4-Bis(2-methoxyethyl)piperazine dihydrochloride Product Sheet." Link

Sources

Application

Spectroscopic techniques for monitoring reactions with "1,4-Bis(2-methoxyethyl)piperazine"

This Application Note and Protocol Guide details the spectroscopic monitoring of 1,4-Bis(2-methoxyethyl)piperazine (hereafter referred to as BMEP ). BMEP (CAS: 13484-41-8) is a tertiary diamine with pendant ether groups.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the spectroscopic monitoring of 1,4-Bis(2-methoxyethyl)piperazine (hereafter referred to as BMEP ).

BMEP (CAS: 13484-41-8) is a tertiary diamine with pendant ether groups. Unlike its secondary amine analogs (e.g., piperazine) or alcohol analogs (e.g., 1,4-bis(2-hydroxyethyl)piperazine), BMEP lacks labile protons on the nitrogen or oxygen atoms. This structural specificity dictates its reactivity: it acts primarily as a Brønsted base (in CO₂ capture) or a chelating ligand (in organometallic synthesis), preventing the formation of stable carbamates or alkoxides.

Part 1: Core Directive & Scientific Rationale

The BMEP "Non-Carbamate" Advantage

In CO₂ capture and catalytic systems, BMEP is often chosen precisely because it is a tertiary amine .

  • Secondary Amines (e.g., Piperazine): React directly with CO₂ to form carbamates (

    
    ). This is fast but leads to high viscosity and high regeneration energy.
    
  • BMEP (Tertiary Amine): Cannot form carbamates due to the lack of an N-H bond. Instead, it catalyzes the hydration of CO₂ to form bicarbonate (

    
    ).
    
    • Reaction:

      
      
      
    • Monitoring Goal: We track the protonation of the piperazine ring and the appearance of bicarbonate , confirming the absence of carbamate species.

Experimental Causality
  • Why NMR? To quantify the speciation ratio (

    
    ) by observing the chemical shift drift of the ring protons, which is sensitive to the nitrogen charge state.
    
  • Why In-Situ IR? To monitor reaction kinetics in real-time by tracking the unique bicarbonate stretch (

    
    ) without the interference of carbamate C=O bands.
    

Part 2: Spectroscopic Protocols

Technique 1: 13C and 1H NMR Speciation Tracking

Purpose: Quantitative determination of acid gas loading (CO₂) or metal complexation stability.

1. Experimental Setup (In-Situ Reaction)
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterium Oxide (

    
    ) is preferred for CO₂ studies to mimic industrial aqueous scrubbing conditions. For organometallic monitoring, use 
    
    
    
    or
    
    
    .
  • Internal Standard: 1,4-Dioxane (shift is pH independent) or TSP (sodium trimethylsilylpropanesulfonate). Avoid TMS in aqueous systems.

2. Protocol Steps
  • Baseline Acquisition: Dissolve 0.2 mmol BMEP in 0.6 mL solvent. Add 5 µL dioxane. Acquire reference

    
     and 
    
    
    
    spectra.[1][2][3]
    • Key Feature: Look for the methoxy singlet (

      
       ppm) and the ethylene bridge triplets.
      
  • Reaction Initiation (CO₂ Loading): Introduce CO₂ gas directly into the NMR tube via a PEEK capillary for 2-minute intervals.

  • Equilibration: Cap the tube and invert 5 times. Allow 5 minutes for thermal equilibration (reaction is exothermic).

  • Acquisition: Run quantitative

    
     NMR (inverse gated decoupling, 
    
    
    
    ) to integrate carbonyl peaks.
3. Data Interpretation (The "Shift-Drift" Method)

As BMEP becomes protonated (


), the electron density on the ring carbons decreases, causing a downfield shift.

Table 1: Diagnostic NMR Signals for BMEP Monitoring (


) 
NucleusMoietyFree Base (

ppm)
Protonated (

ppm)
Interpretation
1H

3.35 (s)3.38 (s)Minimal shift (remote from N).
1H Ring

2.60 (br)3.10 - 3.50Primary Indicator. Significant downfield shift and broadening due to exchange.
1H Sidechain

2.65 (t)3.20 (t)Indicates protonation at N site.
13C

N/A160.5Bicarbonate formation. (Distinct from Carbamate @ ~164 ppm).
13C Ring

53.551.0 - 52.0Upfield/Downfield shifts depend on solvation shell changes.

Critical QC Check: If you observe a


 peak around 164-165 ppm , your sample is contaminated with a secondary amine (likely piperazine or N-monosubstituted impurity). Pure BMEP cannot generate this signal.
Technique 2: In-Situ FT-IR Reaction Monitoring

Purpose: Real-time kinetic profiling of reaction onset and completion.

1. Experimental Setup
  • Probe: Diamond or Silicon ATR (Attenuated Total Reflectance) immersion probe.

  • Reactor: Jacketed glass vessel with overhead stirring (avoid magnetic bars if monitoring metal chelation to prevent grinding effects).

2. Protocol Steps
  • Background: Collect air background.

  • Solvent Blank: Submerge probe in solvent (e.g., Water or Toluene) and collect background.

  • BMEP Addition: Add BMEP to reach 1.0 M concentration. Observe the growth of C-H stretches (

    
    ) and Ether C-O-C (
    
    
    
    ).
  • Reactant Addition:

    • Scenario A (CO₂): Bubble gas. Watch for the emergence of the Bicarbonate peak.

    • Scenario B (Lithium Salt): Add LiTFSI. Watch for the shift in the Ether C-O-C band (coordination shift).

3. Spectral Fingerprint Analysis

Table 2: Key IR Bands for BMEP Reaction Tracking

Frequency (

)
AssignmentBehavior During Reaction
2700 - 2800 Bohlmann Bands (C-H)Disappear upon protonation or metal coordination (Lone pair involvement).
1360 Sym.

stretch
Appears and grows during CO₂ capture.
1120 Ether

Shifts to 1080-1100 if BMEP acts as a tridentate ligand (Li+ coordination).
1015 Ring SkeletalIntensifies upon rigidification of the ring (e.g., metal binding).

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways for BMEP (Tertiary) vs. standard Piperazine (Secondary), highlighting why spectroscopic signals differ.

BMEP_Reactivity cluster_signals Spectroscopic Output BMEP BMEP (Tertiary Amine) Transition Hydration Catalyst (No N-C bond formed) BMEP->Transition Steric Hinderance CO2 CO2 + H2O CO2->Transition Protonated [BMEP-H]+ Transition->Protonated Proton Transfer Bicarb HCO3- (Bicarbonate) Transition->Bicarb Hydrolysis NMR_Sig NMR: 160 ppm (HCO3-) No 164 ppm peak Bicarb->NMR_Sig IR_Sig IR: 1360 cm-1 No N-COO- bands Bicarb->IR_Sig PZ Piperazine (Impurity/Analog) Carbamate PZ-Carbamate (N-C bond) PZ->Carbamate Direct Attack (Avoided in BMEP)

Caption: Reaction logic distinguishing BMEP (Tertiary) bicarbonate formation from secondary amine carbamate formation. Note the specific spectroscopic markers for validation.

Part 4: Troubleshooting & QC

Common Pitfalls
  • Moisture Sensitivity (Organometallics): If using BMEP as a ligand for Lithium batteries, even trace water (visible in 1H NMR at 4.79 ppm in

    
     or variable in organic solvents) will protonate the amine, killing the coordination ability.
    
    • Fix: Dry BMEP over

      
       and distill under vacuum before use.
      
  • Impurity Identification: Commercial BMEP may contain traces of 1-(2-methoxyethyl)piperazine (secondary amine).

    • Test: Run a reaction with CO₂.[1][4][5][6] If a peak appears at 164 ppm (13C NMR), the sample is impure.

Reference Data Generation

If literature values are unavailable for your specific solvent system, generate a Titration Curve :

  • Dissolve BMEP in water.

  • Add aliquots of HCl.

  • Plot Chemical Shift (

    
    ) vs. pH.
    
  • The inflection point gives the

    
     (typically ~9.0 and ~5.5 for piperazine derivatives). Use this to calibrate your reaction monitoring.
    

References

  • Rochelle, G. T. (2009). "Amine Scrubbing for CO2 Capture." Science, 325(5948), 1652-1654. (Foundational mechanism for tertiary vs. secondary amines). Link

  • Bishnoi, S., & Rochelle, G. T. (2000). "Absorption of carbon dioxide into aqueous piperazine: reaction kinetics, mass transfer and solubility." Chemical Engineering Science, 55(22), 5531-5543. (Kinetic baselines for piperazine derivatives). Link

  • NIST Chemistry WebBook. "1,4-Bis(2-hydroxyethyl)piperazine IR Spectrum." (Analogous spectral data for band assignment). Link

  • Freeman, S. A., et al. (2010). "Carbon-13 NMR study of the reaction of CO2 with aqueous amine solutions." Energy & Fuels, 24(9). (Methodology for 13C speciation tracking). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1,4-Bis(2-methoxyethyl)piperazine Synthesis

Welcome to the Technical Support Center for the synthesis of 1,4-Bis(2-methoxyethyl)piperazine . This guide is designed for researchers, medicinal chemists, and process scientists who are optimizing the symmetrical N,N'-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,4-Bis(2-methoxyethyl)piperazine . This guide is designed for researchers, medicinal chemists, and process scientists who are optimizing the symmetrical N,N'-bis-alkylation of piperazine. Below, you will find validated protocols, quantitative optimization data, and a mechanistic troubleshooting FAQ to resolve common bottlenecks such as stalled mono-alkylation, poor recovery, and over-alkylation.

Mechanistic Overview & Reaction Pathway

The synthesis of 1,4-bis(2-methoxyethyl)piperazine relies on the nucleophilic substitution (S_N2) of an alkyl halide (such as 1-bromo-2-methoxyethane or 1-chloro-2-methoxyethane) by the secondary amines of the piperazine core.

While the first alkylation proceeds rapidly, the resulting mono-alkylated intermediate—1-(2-methoxyethyl)piperazine—exhibits reduced nucleophilicity due to steric hindrance and the inductive effects of the newly added alkyl chain[1]. Consequently, forcing conditions (excess electrophile, elevated temperatures, and extended reaction times) are strictly required to drive the second alkylation to completion while avoiding the formation of quaternary ammonium salts.

Pathway P Piperazine (Starting Material) M Mono-alkylated Intermediate P->M + RX B 1,4-Bis(2-methoxyethyl)piperazine (Target Product) M->B + RX (Requires Heat) Q Quaternary Ammonium Salt (Over-alkylation Impurity) B->Q + RX (Excess) RX 1-Bromo-2-methoxyethane (Alkylating Agent) E Methyl Vinyl Ether (Elimination Side-Product) RX->E Strong Base (E2)

Reaction pathway showing desired bis-alkylation and competing side reactions.

Standardized Experimental Protocol

To ensure a self-validating and reproducible system, the following protocol utilizes a mild, heterogeneous base (K₂CO₃) in a polar aprotic solvent (Acetonitrile) to maximize the S_N2 trajectory while suppressing base-catalyzed E2 elimination of the alkylating agent[2].

Reagents:

  • Piperazine (anhydrous): 1.0 equivalent

  • 1-Bromo-2-methoxyethane: 2.5 equivalents[3]

  • Potassium Carbonate (K₂CO₃, finely powdered): 3.0 equivalents

  • Acetonitrile (MeCN): 10 volumes (mL/g of piperazine)

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with piperazine (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in MeCN (10 vol). Stir the suspension at room temperature for 15 minutes.

  • Addition: Add 1-bromo-2-methoxyethane (2.5 eq) dropwise over 30 minutes. (Note: If substituting with 1-chloro-2-methoxyethane, add 0.1 eq of Potassium Iodide (KI) to catalyze an in situ Finkelstein halogen exchange)[4].

  • Alkylation: Attach a reflux condenser and heat the reaction mixture to 82 °C (reflux) for 16–18 hours.

  • Monitoring: Sample the reaction at 12 hours. Analyze via LC-MS or GC-MS to confirm the disappearance of the mono-alkylated intermediate (m/z = 145 [M+H]⁺) and the dominance of the bis-alkylated product (m/z = 203 [M+H]⁺).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KBr, KCl, unreacted K₂CO₃). Wash the filter cake with fresh MeCN.

  • Concentration & Extraction: Concentrate the filtrate under reduced pressure. Partition the resulting residue between saturated aqueous Na₂CO₃ (pH > 12) and Dichloromethane (DCM). Extract the aqueous layer three times with DCM.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product. Purify via vacuum distillation or silica gel chromatography (eluting with a DCM/MeOH gradient) to obtain pure 1,4-bis(2-methoxyethyl)piperazine.

Workflow N1 1. Setup Piperazine + K2CO3 in MeCN N2 2. Reagent Addition Add 1-Bromo-2-methoxyethane (2.5 eq) N1->N2 N3 3. Reflux Heat at 82°C for 16h N2->N3 N4 4. Monitoring LC-MS / GC-MS N3->N4 N5 5. Workup Filter salts, basify (pH>12), extract with DCM N4->N5 N6 6. Purification Vacuum Distillation or Silica Chromatography N5->N6

Step-by-step experimental workflow for the bis-alkylation of piperazine.

Process Optimization Data

The table below summarizes the causality of reaction parameter adjustments on the final yield and the Mono:Bis product ratio.

SolventBaseAlkylating Agent (Eq)Temp (°C)Time (h)Mono : Bis RatioOverall Yield (%)Mechanistic Observation
DMFTEA1-Chloro (2.0)902440 : 6045Weak base and poor leaving group stall the second alkylation.
MeCNK₂CO₃1-Chloro (2.2)822425 : 7562Better base profile, but Cl⁻ requires longer reaction times[2].
MeCNK₂CO₃ + KI1-Chloro (2.5)82185 : 9588KI catalyzes Finkelstein exchange, accelerating S_N2[4].
MeCN K₂CO₃ 1-Bromo (2.5) 82 16 2 : 98 91 Optimal leaving group and stoichiometry drive complete conversion.

Troubleshooting & FAQs

Q1: Why is my reaction stalling at the mono-alkylated intermediate, 1-(2-methoxyethyl)piperazine? A: The first N-alkylation of piperazine is kinetically favored. However, once mono-alkylated, the remaining secondary amine becomes sterically hindered and electronically deactivated[1]. To push the reaction to the bis-alkylated state, you must use a stoichiometric excess of the alkylating agent (at least 2.4 to 2.5 equivalents) and maintain reflux conditions. If you are using 1-chloro-2-methoxyethane, the addition of a catalytic amount of potassium iodide (KI) or a phase transfer catalyst like TBAB is highly recommended to accelerate the second alkylation step[4].

Q2: I am losing my alkylating agent during the reaction, but my piperazine remains unreacted. What is happening? A: You are likely observing the base-catalyzed E2 elimination of your alkyl halide, which produces methyl vinyl ether and hydrohalic acid. This side reaction is exacerbated by strong, soluble bases (like NaH or alkoxides) or excessively high temperatures. Switching to a milder, heterogeneous base like potassium carbonate (K₂CO₃) in acetonitrile minimizes this elimination pathway while providing sufficient basicity to act as an acid scavenger for the generated HX[2].

Q3: LC-MS shows complete conversion, but my isolated yield is extremely low after aqueous workup. Where is the product? A: 1,4-Bis(2-methoxyethyl)piperazine is highly hydrophilic due to its two ether oxygens and two basic piperazine nitrogens. During standard aqueous workup, it preferentially partitions into the aqueous phase. To resolve this:

  • Ensure the aqueous phase is strongly basified to pH > 12 using NaOH or Na₂CO₃ to fully deprotonate the piperazine nitrogens.

  • Saturate the aqueous layer with NaCl (salting-out effect).

  • Extract with a highly polar organic solvent system, such as Dichloromethane (DCM) or a 9:1 DCM/Isopropanol mixture, to maximize recovery.

Q4: I am detecting a highly polar impurity that streaks on TLC and elutes at the void volume in reverse-phase HPLC. What is it? A: This is the quaternary ammonium salt, formed by the over-alkylation of the tertiary amines in your desired product with excess alkyl halide. This occurs if the reaction is pushed with too much excess alkylating agent (>3.0 eq) or subjected to prolonged heating after the mono-alkylated intermediate has been consumed. To mitigate this, strictly control the stoichiometry to 2.4–2.5 equivalents and terminate the reaction promptly once LC-MS confirms the disappearance of the mono-alkylated species.

References

  • [3] ChemicalBook. 1-Bromo-2-methoxyethane | 6482-24-2. Available at:

  • [4] National Institutes of Health (NIH). A new synthetic ultrasound-assisted method for dibenzoepines. Available at:

  • [2] BenchChem. Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. Available at:

  • [1] National Institutes of Health (NIH). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at:

Sources

Optimization

Troubleshooting guide for "1,4-Bis(2-methoxyethyl)piperazine" reactions

Technical Support Center: 1,4-Bis(2-methoxyethyl)piperazine Reactions & Troubleshooting As a Senior Application Scientist, I frequently consult on the synthesis, isolation, and process chemistry of functionalized piperaz...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,4-Bis(2-methoxyethyl)piperazine Reactions & Troubleshooting

As a Senior Application Scientist, I frequently consult on the synthesis, isolation, and process chemistry of functionalized piperazines. The compound 1,4-bis(2-methoxyethyl)piperazine (CAS: 13484-41-8 for the free base; 14399-35-0 for the dihydrochloride salt[1]) presents unique challenges. Whether you are intentionally synthesizing it as a lipophilic ligand building block, or encountering it as an unexpected degradation byproduct, mastering its reactivity requires a rigorous understanding of amine nucleophilicity, steric hindrance, and process causality.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols.

Mechanistic Workflow & Reaction Logic

Understanding the formation and degradation pathways of 1,4-bis(2-methoxyethyl)piperazine is critical for process control. The diagram below illustrates the intentional synthetic route via N-alkylation, the risk of quaternization, and its unexpected appearance as a byproduct in macrocyclic and decarboxylation chemistry.

ReactionWorkflow P Piperazine (Starting Material) M 1-(2-Methoxyethyl)piperazine (Mono-alkylated Intermediate) P->M Nucleophilic Substitution (Base Mediated) R 2-Methoxyethyl Halide (Alkylating Agent) R->M Nucleophilic Substitution (Base Mediated) D 1,4-Bis(2-methoxyethyl)piperazine (Target Product / Byproduct) M->D 2nd Alkylation (+ 2-Methoxyethyl Halide) Q Quaternary Ammonium Salt (Over-alkylation) D->Q Quaternization (Excess Reagent) Aza Azacrown Complex Pyrolysis (Thermal Degradation) Aza->D Ring Opening (Trace Alkylators) Decarb Decarboxylation Catalysis (Side Reaction) Decarb->D Process Byproduct

Synthetic pathways, over-alkylation risks, and degradation origins of the target piperazine.

Troubleshooting FAQs

Q1: I am trying to synthesize the di-alkylated product, but my reaction stalls at the mono-alkylated intermediate (1-(2-methoxyethyl)piperazine). How do I drive it to completion? Causality & Solution: A primary challenge in the alkylation of piperazine is controlling the equilibrium between mono- and di-alkylation[2]. The first alkylation introduces mild steric hindrance and alters the local dielectric environment around the second secondary amine. More importantly, if the hydrohalic acid (HX) generated during the first substitution is not efficiently scavenged, it will protonate the remaining secondary amine, instantly quenching its nucleophilicity. Actionable Fix: Ensure you are using a strict stoichiometric excess of the alkylating agent (2.2 – 2.5 equivalents) and a robust heterogeneous base (e.g., 3.0 equivalents of anhydrous K₂CO₃). The base must be finely milled to maximize surface area. Switch to a polar aprotic solvent like acetonitrile, which solvates the transition state without hydrogen-bonding to the amine lone pairs.

Q2: My GC/MS shows 1,4-bis(2-methoxyethyl)piperazine as a major contaminant during the synthesis of 12-ring azacrown ethers. Where is this coming from? Causality & Solution: This is a documented thermal degradation pathway. Pyrolysis of tetramethylated 12-ring azacrown complexes will liberate the pure ligand only if the complex is absolutely pure. However, if even trace amounts of alkylation reagents (such as methyl iodide) are present, they trigger a nucleophilic ring-opening cascade by the iodide anion during heating. The macrocycle degrades and recyclizes into the highly stable 6-membered 1,4-bis(2-methoxyethyl)piperazine core. Actionable Fix: Rigorously purify your azacrown complex to remove all trace alkylating agents and quaternary salts prior to pyrolysis.

Q3: I am running a decarboxylation process using dimethyl carbonate and mixed metal oxides, and I'm seeing this piperazine derivative as a byproduct. Why? Causality & Solution: In industrial decarboxylation processes (e.g., the preparation of triethylene glycol monomethyl ether using dimethyl carbonate over Mg/Al metal oxide catalysts at 275°C), 1,4-bis(2-methoxyethyl)piperazine can emerge as a significant byproduct (up to 7.5%)[3]. This occurs due to the high-temperature catalytic cyclooligomerization of amine/glycol impurities present in the feed streams. Actionable Fix: Audit your feed streams for trace nitrogenous compounds or ethanolamine derivatives, which readily cyclize into piperazines under metal oxide catalysis at elevated temperatures.

Self-Validating Experimental Protocol: N-Alkylation Synthesis

To ensure reproducibility and scientific integrity, the following protocol for synthesizing 1,4-bis(2-methoxyethyl)piperazine incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Reaction Assembly

  • Procedure: In an oven-dried round-bottom flask under inert N₂, suspend anhydrous K₂CO₃ (3.0 eq) in anhydrous acetonitrile. Add piperazine (1.0 eq) and stir until a uniform suspension is achieved. Dropwise, add 2-methoxyethyl iodide (2.2 eq) at room temperature.

  • Self-Validation Checkpoint: The reaction mixture must remain easily stirrable. If clumping occurs, the K₂CO₃ was not sufficiently anhydrous, leading to localized water pooling and salt caking.

Step 2: Thermal Activation & Monitoring

  • Procedure: Elevate the temperature to a gentle reflux (80°C) for 16-24 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction on silica gel (Eluent: DCM:MeOH:NH₄OH 90:9:1). Stain with Ninhydrin. Unreacted piperazine and the mono-alkylated intermediate (secondary amines) will stain a deep purple/pink. The target di-alkylated product (a tertiary amine) will not stain with Ninhydrin. Counter-stain a second plate with Dragendorff’s reagent to visualize the tertiary amine product as an orange spot. Do not stop the reaction until the Ninhydrin-positive spots are virtually eliminated.

Step 3: Workup & Phase Separation

  • Procedure: Cool to room temperature, filter off the inorganic salts (KBr/KI and excess K₂CO₃), and concentrate the filtrate under reduced pressure. Partition the resulting oil between Dichloromethane (DCM) and 1M aqueous NaOH.

  • Self-Validation Checkpoint (pH): Test the aqueous layer. The pH must be >12. If it is lower, the piperazine core may remain partially protonated and highly water-soluble, leading to catastrophic yield loss in the aqueous phase.

Step 4: Isolation & Spectroscopic Verification

  • Procedure: Dry the organic layer over Na₂SO₄, filter, and evaporate. Purify the resulting oil via Kugelrohr vacuum distillation or precipitate it as the dihydrochloride salt[1] by bubbling anhydrous HCl gas through an ethereal solution of the free base.

  • Self-Validation Checkpoint (NMR): Analyze the product via ¹³C NMR (CDCl₃). You must observe exactly four distinct carbon environments matching the literature standard for this symmetric molecule: 52.2 ppm (CH₂N ring), 56.6 ppm (CH₂N side arm), 57.3 ppm (CH₃O), and 69.0 ppm (CH₂O). Any additional peaks indicate incomplete alkylation or quaternization.

Quantitative Data Summary

The table below summarizes the causality between reaction conditions and the resulting product distribution, serving as a quick-reference matrix for process optimization.

Reaction ConditionAlkylating Agent (Eq.)Base SystemSolventTemp (°C)Major Product ObservedYield / Outcome
Deficient Alkylation 1.0 - 1.2K₂CO₃ (1.5 eq)MeCN801-(2-Methoxyethyl)piperazine>70% (Mono-alkylated)
Optimal Di-alkylation 2.2 - 2.5K₂CO₃ (3.0 eq)MeCN801,4-Bis(2-methoxyethyl)piperazine80 - 85% (Target)
Harsh / Over-alkylation > 3.0NaH (Excess)DMF100Quaternary Ammonium SaltsDegradation / Unusable
Azacrown Pyrolysis Trace MeI presentNoneNeat>2001,4-Bis(2-methoxyethyl)piperazineDegradation Byproduct

References

  • US5164497A - Decarboxylation processes using mixed metal oxide catalysts Source: Google Patents URL
  • Twelve-ring Azacrowns with 2-Alkoxyethyl Side-Arms Source: ResearchGate URL
  • 14399-35-0 | 1,4-Bis(2-methoxyethyl)
  • 1-(2-Ethoxyethyl)

Sources

Troubleshooting

Technical Support Center: Purification of 1,4-Bis(2-methoxyethyl)piperazine

The following Technical Support Guide is designed for researchers and process chemists working with 1,4-Bis(2-methoxyethyl)piperazine . ⚠️ Critical Safety & Identity Verification Stop and Verify: There is a known databas...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with 1,4-Bis(2-methoxyethyl)piperazine .

⚠️ Critical Safety & Identity Verification

Stop and Verify: There is a known database conflict regarding CAS Registry Numbers for this compound.

  • Target Molecule: 1,4-Bis(2-methoxyethyl)piperazine (Bis-ether amine).[1]

  • Conflicting CAS: Databases occasionally link CAS 35054-34-3 or 35054-52-5 to Calcium Nitrate.

  • Action: Do NOT rely solely on the CAS number for ordering or safety protocols. Verify the structure (NMR/MS) and ensure you are handling the organic amine (flammable, corrosive), not the inorganic oxidizer.[1][2]

Part 1: Diagnostic Triage

Before selecting a purification method, determine your primary impurity profile using this decision matrix.

PurificationStrategy Start START: Crude Reaction Mixture StateCheck Physical State at RT? Start->StateCheck Liquid Liquid / Oil StateCheck->Liquid Most Common Solid Solid / Semi-Solid StateCheck->Solid If impure/wet ImpurityCheck Major Impurity Type? Liquid->ImpurityCheck Extract METHOD B: Salting-Out Extraction Solid->Extract Mono Mono-substituted (1-(2-methoxyethyl)piperazine) ImpurityCheck->Mono Hard Separation Salts Inorganic Salts / Polymerized Tars ImpurityCheck->Salts Standard Distill METHOD A: High Vacuum Distillation Mono->Distill BP Difference ~40°C SaltRecrys METHOD C: HCl Salt Recrystallization Mono->SaltRecrys If >99% Purity Needed Salts->Extract Extract->Distill Final Polish

Figure 1: Decision matrix for selecting the optimal purification workflow based on crude state and impurity profile.[1]

Part 2: Purification Protocols

Method A: High Vacuum Distillation (The Gold Standard)

Best For: Removing mono-substituted impurities and solvent residues.[1][3] Theory: The bis-substituted product has a significantly higher boiling point than the mono-substituted intermediate due to increased molecular weight (~202 g/mol vs ~144 g/mol ).[1]

Estimated Physical Properties:

  • Boiling Point (Atm): ~240–260°C (Decomposition likely).[1][2]

  • Boiling Point (Vacuum): 110–130°C @ 0.5 mmHg (Estimated).[1][2]

Protocol:

  • Setup: Use a short-path distillation head with a Vigreux column. Ensure high-vacuum capability (<1 mmHg is ideal).[1][2][3]

  • Degassing: Stir the crude oil under weak vacuum at RT for 30 mins to remove volatile solvents (DCM, Methanol) that can ruin vacuum stability.

  • Ramp:

    • Fraction 1 (Fore-run): Collect up to ~90°C (0.5 mmHg). This contains unreacted piperazine and mono-substituted 1-(2-methoxyethyl)piperazine.[1]

    • Fraction 2 (Product): Collect the stable plateau (typically 110–130°C at 0.5 mmHg).[1][2]

  • Storage: Store under Nitrogen/Argon. Bis-amines absorb CO₂ from air to form carbamates (white crust).[1][2]

Method B: "Salting-Out" Extraction

Best For: Removing inorganic salts and non-basic tars.[3] The Challenge: 1,4-Bis(2-methoxyethyl)piperazine is highly water-soluble due to the ether oxygens and amine nitrogens. Standard washes will result in massive product loss .[2][3]

Protocol:

  • Dissolution: Dissolve crude residue in minimal 1M HCl (pH < 2).

  • Wash: Extract the acidic aqueous layer with Ethyl Acetate (3x).[1][2][3]

    • Purpose: Removes non-basic organic impurities.[2][3] The product remains in the water layer.[2][3]

  • Basification (Critical Step):

    • Cool the aqueous layer to 0°C.[2][3]

    • Slowly add KOH pellets or 50% NaOH until pH > 12.[2][3]

    • Saturation: Add solid NaCl until the solution is saturated (brine). This reduces the solubility of the organic amine in the water phase.

  • Extraction: Extract with Dichloromethane (DCM) or Chloroform (3 x Vol).

    • Note: Do not use Ether/Hexanes; they are too non-polar to pull this specific amine out of water.[2][3]

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.

Method C: HCl Salt Recrystallization

Best For: Ultra-high purity (>99.5%) required for biological assays.[1][2][3]

Protocol:

  • Dissolution: Dissolve the crude free base in dry Ethanol or Methanol (1g/5mL).

  • Acidification: Cool to 0°C and add HCl (4M in Dioxane or concentrated aqueous HCl) dropwise until pH ~1.

  • Precipitation:

    • The dihydrochloride salt may precipitate immediately.[2][3]

    • If not, add cold Diethyl Ether or Acetone slowly until turbidity appears.[2][3]

  • Recrystallization: Heat the suspension to reflux until dissolved (add minimal MeOH if needed), then cool slowly to RT, then 4°C.

  • Recovery: Filter the white crystals.

    • To regenerate free base: Dissolve salt in minimal water, basify with NaOH, saturate with NaCl, and extract with DCM (as per Method B).[1][2]

Part 3: Troubleshooting & FAQs

Q1: My yield is extremely low (<20%) after extraction. Where is my product?

Diagnosis: You likely lost the product to the aqueous layer.[3] Root Cause: The methoxy-ethyl chains make this piperazine derivative amphiphilic (both lipophilic and hydrophilic).[1] Solution:

  • Check the aqueous waste stream by TLC or LCMS.[2][3]

  • Fix: Saturate the aqueous layer with solid NaCl ("Salting Out").[1][2][3]

  • Fix: Switch extraction solvent from Ethyl Acetate to Chloroform/Isopropanol (3:1) or pure DCM.

Q2: The product turns yellow/brown after a few days.

Diagnosis: Oxidation or Carbamate formation.[2][3] Root Cause: Piperazines are sensitive to air.[2][3] They react with atmospheric CO₂ to form carbamic acid salts (white solids) or oxidize to N-oxides (yellowing).[1][2] Solution:

  • Purification: Distill immediately before use.

  • Storage: Store in a sealed vial under Argon at 4°C. Add activated 3Å molecular sieves to keep it dry.

Q3: I see a "split peak" in the NMR for the CH2 protons. Is it impure?

Diagnosis: Likely conformational isomerism (Chair-Boat) or protonation.[1] Analysis:

  • In CDCl₃, the molecule should be symmetric.[2][3]

  • If you see broadening or splitting, the sample might be partially protonated (salt form) or aggregating.[1][2]

  • Test: Add a drop of D₂O or a trace of NaOD to the NMR tube to collapse the exchangeable protons and sharpen the signals.

Q4: Can I use Silica Column Chromatography?

Diagnosis: Not recommended as a primary method.[2][3] Reason: Diamines "streak" badly on silica due to strong interaction with acidic silanols.[2][3] Workaround: If you must run a column:

  • Stationary Phase: Use basic alumina (neutralizes the interaction).[1][2][3]

  • Mobile Phase: DCM:MeOH (9:1) + 1% Triethylamine (TEA) or Ammonia.[1][2] The TEA saturates the silica sites, allowing the product to elute.[2][3]

Part 4: Analytical Data Summary

PropertyValue / DescriptionNotes
Formula C₁₀H₂₂N₂O₂
MW 202.30 g/mol
Appearance Colorless to pale yellow liquidMay crystallize at low temps if highly pure.[3][4][5]
Solubility Water, Alcohols, DCM, ChloroformPoor solubility in Hexanes/Ether.
pKa ~9.0 (N1) and ~5.5 (N2)Estimated based on piperazine derivatives.[1][2]
Boiling Point ~120°C @ 0.5 mmHgExperimental values may vary by vacuum strength.

References

  • Synthesis of Piperazine Derivatives

    • Mechanism:[3] Alkylation of secondary amines.[2][3]

    • Source: PubChem Compound Summary for Piperazine alkylation derivatives.[2][3]

    • URL:[1]

  • Purification of Water-Soluble Amines

    • Technique: Salting-out extraction methodologies for amphiphilic amines.[2][3]

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[2][3] (Standard text for purification logic).

  • Safety Data (Analogous)

    • Compound: 1-(2-Methoxyethyl)piperazine (Mono-substituted analog).[1]

    • Relevance: Handling and flammability data.[2][3][6][7][8][9]

    • Source: Sigma-Aldrich SDS.[2][3]

    • URL:[1][10]

  • CAS Database Warning

    • Conflict: Discrepancy between Calcium Nitrate and Piperazine derivatives in certain aggregators.[2][3]

    • Verification: NIH/NCBI PubChem Database (Calcium Nitrate entry).[1][2][3]

    • URL:[1]

Sources

Optimization

Side reactions in the synthesis of "1,4-Bis(2-methoxyethyl)piperazine"

Technical Support Center: Synthesis of 1,4-Bis(2-methoxyethyl)piperazine Core Directive: The "Double-Alkylation" Challenge Product Overview: Target Molecule: 1,4-Bis(2-methoxyethyl)piperazine[1] CAS Number: 13484-41-8 (N...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1,4-Bis(2-methoxyethyl)piperazine

Core Directive: The "Double-Alkylation" Challenge

Product Overview:

  • Target Molecule: 1,4-Bis(2-methoxyethyl)piperazine[1]

  • CAS Number: 13484-41-8 (Note: Often confused with the hydroxy-analog 122-96-3; ensure you are using the methoxy variant).

  • Primary Synthetic Route:

    
     Alkylation of piperazine with 2-chloroethyl methyl ether (1-chloro-2-methoxyethane).
    

The Central Problem: The synthesis of 1,4-bis(2-methoxyethyl)piperazine is a balancing act of kinetics. You are attempting to attach two alkyl groups to a diamine without pushing the reaction into "over-alkylation" (quaternization) or stopping short at the mono-substituted product. Furthermore, the alkylating agent (2-chloroethyl methyl ether) is prone to hydrolysis and elimination, creating a "ticking clock" on your reagent's efficacy.

Reaction Mechanism & Side Reaction Pathways

The following diagram details the primary reaction pathway and the three critical "off-ramps" where yield is lost.

ReactionPathways Piperazine Piperazine (Starting Material) Mono Mono-Alkylated Intermediate Piperazine->Mono + Reagent (k1) Reagent 2-Chloroethyl methyl ether (Alkylating Agent) VinylEther Methyl Vinyl Ether (Elimination Product) Reagent->VinylEther Base/Heat (Elimination) MethoxyEthanol 2-Methoxyethanol (Hydrolysis Product) Reagent->MethoxyEthanol Water/OH- (Hydrolysis) Target 1,4-Bis(2-methoxyethyl)piperazine (TARGET) Mono->Target + Reagent (k2) Quat Quaternary Ammonium Salt (Over-Alkylation) Target->Quat + Reagent (k3) (Excess Heat/Reagent)

Caption: Reaction kinetics flow.


 and 

are similar in rate, making mono-isolation difficult.

(quaternization) is slower but significant with excess heat or reagent.

Troubleshooting Guide (Q&A Format)

Module A: Yield & Conversion Issues

Q: Why is my reaction stalling at the mono-substituted intermediate?

  • Diagnosis: This is rarely due to steric hindrance. It is almost always due to reagent degradation .

  • The Science: 2-Chloroethyl methyl ether is an alkyl halide with an ether oxygen at the beta-position. In the presence of strong bases (like NaOH) or high heat (>80°C), it undergoes E2 elimination to form methyl vinyl ether (a gas, bp ~6°C) which escapes the vessel.

  • Solution:

    • Switch Bases: Use carbonate bases (

      
       or 
      
      
      
      ) instead of hydroxides to reduce elimination risk.
    • Solvent Choice: If using aqueous conditions, the reagent hydrolyzes to 2-methoxyethanol. Switch to a biphasic system (Toluene/Water) or anhydrous Acetonitrile.

    • Stoichiometry: Increase the alkylating agent to 2.2–2.5 equivalents.

Q: I smell a sweet, ether-like odor that isn't my product. What is it?

  • Diagnosis: Methyl vinyl ether formation (Elimination side reaction).

  • Immediate Action: Lower your reaction temperature. If refluxing in water/toluene, you are likely too hot (>90°C). Maintain 60–75°C.

Module B: Impurity Profiling

Q: I see a large peak at [M+58] in my MS. What is this?

  • Diagnosis: Quaternization. You have formed the N,N,N-tris(2-methoxyethyl)piperazinium salt.

  • Cause: Large excess of alkylating agent combined with prolonged heating.

  • The Fix:

    • Control: Stop the reaction immediately once the "Mono" peak disappears on TLC/GC. Do not "cook" it overnight "just to be sure."

    • Purification: These salts are highly water-soluble. Wash your organic layer (Toluene/DCM) thoroughly with water. The target bis-amine will stay in the organic layer; the quaternary salt will wash out.

Q: There is a persistent impurity that looks like ethylenediamine derivatives.

  • Diagnosis: Feedstock impurity. Commercial piperazine often contains small amounts of ethylenediamine or pyrazine.

  • Prevention: Use Piperazine Anhydrous (99%+) rather than the hexahydrate, which can vary in quality.

Technical Data & Impurity Table

ComponentStructure/DescriptionOriginRemoval Strategy
Target 1,4-Bis(2-methoxyethyl)piperazineDesired ProductDistillation / Extraction
Mono-Impurity 1-(2-methoxyethyl)piperazineIncomplete RxnDistillation (bp is significantly lower than bis)
Quat Salt N-tris(2-methoxyethyl)piperaziniumOver-AlkylationWater Wash (Highly polar/Ionic)
Hydrolysis 2-MethoxyethanolReagent + WaterWater Wash / Evaporation (bp ~124°C)
Elimination Methyl Vinyl EtherReagent + HeatOff-gassing (Volatile)

Optimized Experimental Protocol

Method: Carbonate-Mediated Alkylation in Acetonitrile (Anhydrous Approach) Recommended for high purity requirements.

  • Setup: 3-neck flask, reflux condenser, dropping funnel, nitrogen inlet.

  • Charge:

    • Piperazine (1.0 eq)[2]

    • 
       (Powdered, anhydrous, 2.5 eq)
      
    • Acetonitrile (5–10 volumes).

  • Addition: Heat suspension to 60°C. Add 2-chloroethyl methyl ether (2.4 eq) dropwise over 1 hour.

    • Note: Slow addition prevents localized "hotspots" of high reagent concentration, reducing quaternization.

  • Reaction: Stir at 60–70°C for 6–12 hours. Monitor by GC/TLC.

  • Workup (Critical for Purity):

    • Cool to room temperature. Filter off the solid salts (

      
       + excess 
      
      
      
      ).
    • Concentrate the filtrate to remove Acetonitrile.

    • Partition: Dissolve residue in Toluene. Wash 2x with small amounts of water (removes Quat salts and 2-methoxyethanol).

    • Isolation: Dry Toluene layer (

      
      ), filter, and concentrate. Distill the oil under vacuum if high purity (>99%) is required.
      

Troubleshooting Decision Tree

Troubleshooting Start Analyze Crude Mixture (GC/HPLC/LCMS) CheckMono Is Mono-Product > 5%? Start->CheckMono CheckQuat Is Quat Salt Present? CheckMono->CheckQuat No AddReagent Action: Add 0.2 eq Reagent Check Base Strength CheckMono->AddReagent Yes CheckYield Is Overall Yield Low? CheckQuat->CheckYield No WashWater Action: Aggressive Water Wash of Organic Layer CheckQuat->WashWater Yes CheckTemp Action: Lower Temp (Prevent Elimination) CheckYield->CheckTemp Yes Success Proceed to Distillation CheckYield->Success No

Caption: Decision logic for purifying the crude reaction mixture.

References

  • Synthesis of Piperazine Derivatives

    • Mechanism & Kinetics: "Reactivity of 2-chloroethyl group in piperazine derivatives." BenchChem Technical Guides.

  • Reagent Properties (2-Chloroethyl methyl ether)

    • Hydrolysis & Elimination Risks: PubChem Compound Summary for CID 12316.

  • General Alkylation Methodologies

    • Carbonate Base Protocols: "Synthesis of piperazines."[3][4][5] Organic Chemistry Portal.

  • Target Molecule Data

    • CAS 13484-41-8 Verification: Sigma-Aldrich / Merck Product Catalog (Analogous structures and specific ether derivatives).

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 1,4-Bis(2-methoxyethyl)piperazine

Current Status: Operational Topic: Solution Stability & Degradation Mitigation Ticket ID: BMEP-STAB-001[1] Technical Profile & Stability Overview 1,4-Bis(2-methoxyethyl)piperazine is a ditertiary amine featuring two ethe...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Solution Stability & Degradation Mitigation Ticket ID: BMEP-STAB-001[1]

Technical Profile & Stability Overview

1,4-Bis(2-methoxyethyl)piperazine is a ditertiary amine featuring two ether-linked side chains.[1] Its stability profile is governed by two competing functional groups: the piperazine ring (susceptible to N-oxidation and CO₂ absorption) and the methoxyethyl ether tails (susceptible to peroxide formation).

ParameterSpecification / BehaviorStability Implication
Chemical Class Ditertiary Amine / EtherDual susceptibility to oxidation and pH drift.[1]
pKa (Predicted) ~8.5 - 9.0 (Base)Absorbs atmospheric CO₂ rapidly, altering solution pH.[1]
Oxidation Potential HighForms N-oxides (yellowing) and ether peroxides (safety hazard).[1]
Photostability ModerateUV light accelerates radical formation in the ether chains.
Hygroscopicity HighAbsorbs water, leading to hydrolysis of impurities or concentration errors.

Critical Degradation Pathways (The "Why")

Understanding the mechanism of failure is the first step to prevention. This molecule degrades primarily through Oxidative Radical Chains and Carbonic Acid Formation .

Mechanism 1: Oxidative Degradation (The "Yellowing" Effect)

The most common user complaint is a solution turning yellow or brown. This is caused by dissolved oxygen attacking the nitrogen lone pair or the ether


-carbon.
  • Pathway A (N-Oxidation): The tertiary amine nitrogen reacts with Reactive Oxygen Species (ROS) to form an N-oxide.[1] This is often catalyzed by trace metals (Fe, Cu) found in lower-grade solvents.[1]

  • Pathway B (Ether Peroxidation): The methylene group next to the ether oxygen is prone to radical attack, forming hydroperoxides. CRITICAL: These can concentrate to explosive levels if the solvent evaporates.

Mechanism 2: Atmospheric Carbonation (The "pH Drift")

As a base, the piperazine core reacts with atmospheric CO₂ to form carbamates (reversible) or bicarbonate salts (irreversible in solution).


Result:  The solution pH drops, potentially precipitating other components or altering reaction kinetics.[1]
Visualizing the Degradation Logic

DegradationPathways cluster_inputs Environmental Inputs Oxygen Dissolved Oxygen (O2) NOxidation N-Oxidation (Radical Mechanism) Oxygen->NOxidation Peroxidation Ether Peroxidation (Alpha-C Attack) Oxygen->Peroxidation UV UV Light / Heat UV->Peroxidation Catalyzes CO2 Atmospheric CO2 Carbonation Carbonic Acid Formation CO2->Carbonation Molecule 1,4-Bis(2-methoxyethyl) piperazine Molecule->NOxidation Molecule->Peroxidation Molecule->Carbonation Yellowing N-Oxides (Yellow Color) NOxidation->Yellowing Explosive Peroxides (Safety Hazard) Peroxidation->Explosive pHDrift Bicarbonate Salts (pH Drop) Carbonation->pHDrift

Figure 1: Primary degradation pathways.[1] Note that UV light and Oxygen are the primary accelerators of irreversible chemical change, while CO2 causes reversible physical property shifts.

Stabilization Protocols (The "How")

To ensure data integrity, you must implement a "Self-Validating System" where the stability of the solution is actively maintained, not just hoped for.

Protocol A: The "Freeze-Pump-Thaw" Degassing Method

Required for: Long-term storage of stock solutions or sensitive kinetic studies.[1]

Why: Simply bubbling gas (sparging) is insufficient to remove solvated oxygen from the ether side chains. Steps:

  • Place the solution in a Schlenk flask or heavy-walled ampoule.

  • Freeze: Submerge the flask in liquid nitrogen until the solution is solid.

  • Pump: Open the flask to a high-vacuum manifold (10⁻³ mbar) for 5-10 minutes. This removes the headspace gas.

  • Thaw: Close the flask and thaw in a warm water bath. Gas bubbles will escape the liquid as solubility decreases.

  • Repeat: Perform cycles 1-4 three times.

  • Backfill: Fill with high-purity Argon (heavier than air, providing a better blanket than Nitrogen).[1]

Protocol B: Chelation Strategy

Required for: Solutions prepared in non-HPLC grade solvents or water.[1]

Why: Trace transition metals (Fe³⁺, Cu²⁺) act as catalysts for radical oxidation. Action: Add 0.1 mM EDTA (Ethylenediaminetetraacetic acid) to aqueous buffers. For organic solvents, consider passing the solvent through a Chelex resin column prior to dissolving the piperazine.

Protocol C: Acid Salt Conversion (The "Gold Standard" for Storage)

Required for: Archival storage (>1 month).

Why: The protonated salt form (e.g., Dihydrochloride) is significantly more resistant to oxidation than the free base because the nitrogen lone pair is occupied by a proton, preventing radical attack. Synthesis:

  • Dissolve 1,4-Bis(2-methoxyethyl)piperazine in diethyl ether.

  • Bubble dry HCl gas or add 4M HCl in Dioxane dropwise.

  • Filter the white precipitate (the salt).

  • Store the solid salt; reconstitute into the free base only when needed (via basic extraction).

Troubleshooting Guide

Use this decision matrix to diagnose solution anomalies.

Troubleshooting Observation Start: Observation ColorChange Yellow/Brown Discoloration? Observation->ColorChange Precipitate Precipitate or Haze? ColorChange->Precipitate No Oxidation Cause: Oxidative Degradation (N-Oxide formation) ColorChange->Oxidation Yes pHChange pH Drift (Acidic Shift)? Precipitate->pHChange No Solubility Cause: Carbonate formation or Salt precipitation Precipitate->Solubility Yes pHChange->Solubility Yes PeroxideCheck Check: Peroxide Test Strip pHChange->PeroxideCheck No (Solution Clear) ActionOx Action: Discard. Future: Use Argon sparging & Amber glassware. Oxidation->ActionOx ActionSol Action: Check pH. If <7, CO2 absorption occurred. Degas & re-adjust pH. Solubility->ActionSol PeroxidePos Positive (>10ppm) PeroxideCheck->PeroxidePos Yes ActionPeroxide CRITICAL SAFETY ACTION: Do not distill. Neutralize with FeSO4 and discard. PeroxidePos->ActionPeroxide

Figure 2: Diagnostic logic for solution anomalies. Note the safety critical path for Peroxides.

Frequently Asked Questions (FAQ)

Q1: Can I autoclave solutions of 1,4-Bis(2-methoxyethyl)piperazine? A: No. While the piperazine ring is thermally stable, the methoxyethyl ether linkages can generate peroxides under high heat and pressure, and the amine can undergo thermal degradation (dealkylation) above 150°C [1]. Use 0.22 µm filtration for sterilization.

Q2: My solution smells like ammonia. Is it still good? A: Discard immediately. An ammonia odor indicates advanced degradation via N-dealkylation (cleavage of the side chains).[1] This often occurs if the solution was exposed to UV light or extreme pH [2].

Q3: What is the best solvent for stability? A:

  • Best: Methanol or Ethanol (degassed).

  • Acceptable: Water (if buffered and EDTA treated).

  • Avoid: THF or Diethyl Ether (unless stabilized), as these promote cumulative peroxide formation along with the molecule's own ether tails.

Q4: How do I test for peroxides without expensive equipment? A: Use Quantofix® Peroxide Test Strips . If the result is >10 mg/L, the solution is chemically compromised and potentially unsafe to concentrate (explosion risk upon dryness).

References

  • Freeman, S. A., et al. (2022). Thermal Degradation Mechanisms of Piperazine Derivatives in CO2 Capture. Industrial & Engineering Chemistry Research. Link (Demonstrates thermal limits of piperazine derivatives).[1]

  • Closmann, F., et al. (2009). Oxidative Degradation of Aqueous Amine Solutions.[2][3] Energy Procedia. Link (Details the radical mechanism of amine oxidation and metal catalysis).

  • Littel, R. J., et al. (1990).[4] Dissociation constants of some alkanolamines.[4][5] Journal of Chemical & Engineering Data.[4] Link (Provides pKa and solubility baselines for substituted piperazines).[1]

  • BenchChem Technical Support. (2025). Enhancing the Stability of Piperazine-Containing Drugs.[1]Link (General handling of piperazine salts vs. free bases).[1]

Sources

Optimization

Technical Support Center: Catalyst Selection &amp; Troubleshooting for 1,4-Bis(2-methoxyethyl)piperazine Functionalization

Document ID: KB-8842-CH Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Late-Stage C(sp3)–H Functionalization, Photoredox Catalysis, Regioselectivity Substrate Profiling & Mechanisti...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: KB-8842-CH Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Late-Stage C(sp3)–H Functionalization, Photoredox Catalysis, Regioselectivity

Substrate Profiling & Mechanistic Causality

1,4-Bis(2-methoxyethyl)piperazine presents a highly specific late-stage functionalization challenge. The molecule possesses two equivalent tertiary amine centers, each flanked by multiple α-C(sp3)–H bonds. Functionalization—typically achieved via Single Electron Transfer (SET) photoredox catalysis—requires precise catalyst matching.

The Causality of Reactivity: The 2-methoxyethyl side chains exert a mild inductive electron-withdrawing effect (-I effect) due to the distal oxygen atoms. This subtly increases the oxidation potential (


) of the nitrogen lone pairs compared to simple alkyl piperazines (like N,N'-dimethylpiperazine). Consequently, standard mild photocatalysts may suffer from inefficient SET, necessitating a tailored approach to catalyst selection. Furthermore, regioselectivity (ring vs. chain functionalization) is dictated by the stereoelectronic alignment of the resulting radical cation, heavily favoring the rigid piperazine ring over the flexible side chain[1].

Catalyst Selection Matrix

To achieve efficient SET and subsequent α-deprotonation, the excited-state reduction potential of the photocatalyst (


) must be more positive than the oxidation potential of the piperazine substrate.
Catalyst ClassSpecific CatalystExcited State Redox Potential (

vs SCE)
Recommendation for 1,4-Bis(2-methoxyethyl)piperazine
Transition Metal (Standard) Ir(ppy)₂dtbbpy)PF₆+0.66 VBaseline. May struggle due to the inductive deactivation from the methoxyethyl groups.
Transition Metal (Strong Oxidant) Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆+1.21 VOptimal Starting Point. Excellent balance of strong oxidative power and long excited-state lifetime.
Organic Photoredox Mes-Acr⁺ ClO₄⁻ (Fukuzumi's Catalyst)+2.06 VFor Recalcitrant Oxidation. Use if the substrate resists SET, but beware of over-oxidation side reactions.
Transition Metal (Carbene) Rh₂(S-DOSP)₄N/A (Inner-sphere mechanism)For C–H Alkylation. Excellent for stereoselective ring functionalization via diazo compounds.

Mechanistic Pathway

The functionalization of 1,4-bis(2-methoxyethyl)piperazine relies on a self-sustaining photoredox cycle. The diagram below illustrates the causality of the transformation: SET oxidation generates a radical cation, which undergoes kinetically favored deprotonation to form the reactive α-amino radical.

Mechanism PC Photocatalyst (Ir/Ru) PC_star Excited State *PC PC->PC_star hν (Blue LED) RadCation Radical Cation (N+•) PC_star->RadCation SET from Amine Substrate 1,4-Bis(2-methoxyethyl)piperazine Substrate->RadCation -e- AlphaRad α-Amino Radical (C•) RadCation->AlphaRad Deprotonation (-H+) Product α-Functionalized Product AlphaRad->Product Cross-Coupling Product->PC SET (Catalyst Regeneration)

Photoredox cycle for the α-C(sp3)-H functionalization of tertiary piperazines.

Self-Validating Experimental Protocol

Protocol: Photoredox-Mediated α-C(sp3)–H Arylation Objective: Site-selective arylation at the C2/C3 position of the piperazine ring. Self-Validating Principle: This protocol incorporates an electrochemical pre-check and a radical trapping control to ensure the mechanism proceeds via the intended SET pathway.

Step 1: Electrochemical Profiling (The Causality Check)

  • Action: Perform Cyclic Voltammetry (CV) on 1,4-Bis(2-methoxyethyl)piperazine (1.0 mM in MeCN with 0.1 M Bu₄NPF₆).

  • Rationale: You must quantify the exact

    
     of the substrate to select a photocatalyst where 
    
    
    
    .

Step 2: Reaction Assembly (Glovebox/Schlenk Line)

  • Action: In an oven-dried 8 mL vial equipped with a stir bar, combine:

    • 1,4-Bis(2-methoxyethyl)piperazine (0.5 mmol, 1.0 equiv)

    • Cyanoarene coupling partner (e.g., 1,4-dicyanobenzene) (1.5 equiv)

    • Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%)

    • Base: K₂HPO₄ (2.0 equiv)

  • Action: Add 5.0 mL of anhydrous, degassed DMF. Seal with a PTFE-lined septum.

Step 3: Photochemical Activation & Monitoring

  • Action: Irradiate the vial using a 450 nm blue LED array at 25 °C. Maintain vigorous stirring (800 rpm) to ensure uniform photon flux.

  • Action: Pull 20 µL aliquots at 2h, 4h, and 8h. Quench with 100 µL MeCN and analyze via LC-MS.

  • Rationale: Monitoring reaction kinetics prevents over-oxidation (tarring), which occurs if the product has a lower

    
     than the starting material.
    

Step 4: Mechanistic Validation (Control Experiment)

  • Action: Run a parallel reaction spiked with 1.0 equiv of TEMPO.

  • Rationale: TEMPO will scavenge the intermediate α-amino radical. The complete absence of the arylated product and the presence of a TEMPO-piperazine adduct (detectable via LC-MS) provides definitive proof of the SET causality[2].

Protocol Step1 1. CV Analysis Measure E_ox Step2 2. Catalyst Match E_red > E_ox Step1->Step2 Step3 3. Photoreactor 450 nm, 25°C Step2->Step3 Step4 4. In-Situ Trapping TEMPO Addition Step3->Step4 Control Step5 5. LC-MS/NMR Regioselectivity Check Step3->Step5

Self-validating workflow for optimizing piperazine C-H functionalization.

Troubleshooting & FAQs

Q: Why am I observing C–H functionalization exclusively on the piperazine ring rather than the 2-methoxyethyl side chain? A: This is driven by stereoelectronic alignment. In the radical cation intermediate, the semi-SOMO on the nitrogen atom must overlap with the adjacent σ(C–H) bond to facilitate deprotonation. The rigid chair conformation of the piperazine ring locks the axial C–H bonds into near-perfect parallel alignment with the nitrogen p-orbital. In contrast, the flexible 2-methoxyethyl chain suffers from a high entropic penalty to achieve this geometry. Furthermore, the inductive effect of the distal oxygen slightly destabilizes radical formation on the side chain. This aligns precisely with natural population analysis models for site-selectivity[1].

Q: My reaction stalls at 20% conversion and the mixture turns dark (tarring). What is the cause? A: This indicates catalyst photobleaching or product inhibition. The functionalized product (e.g., an α-aryl piperazine) often has a lower oxidation potential than the starting 1,4-bis(2-methoxyethyl)piperazine. Consequently, the photocatalyst begins oxidizing the product instead of the substrate, leading to over-oxidation and polymerization. Solution: Shift to a continuous-flow photoreactor to remove the product from the irradiation zone immediately, or switch to a slightly weaker oxidant that can thermodynamically differentiate between the substrate and the product.

Q: Can I use standard cross-coupling (e.g., Buchwald-Hartwig) to functionalize this molecule? A: No. Buchwald-Hartwig amination requires a secondary or primary amine to undergo oxidative addition/reductive elimination with an aryl halide. Because 1,4-bis(2-methoxyethyl)piperazine only contains fully substituted tertiary amines, traditional N-functionalization is impossible without first dealkylating the molecule. You must utilize C(sp3)–H functionalization strategies.

References

  • Margrey, K. A., McManus, J. B., Bonazzi, S., Zecri, F., & Nicewicz, D. A. (2017). "Predictive Model for Site-Selective Aryl and Heteroaryl C-H Functionalization via Organic Photoredox Catalysis." Journal of the American Chemical Society, 139(32), 11288-11299. URL:[Link]

  • McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). "Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity." Science, 334(6059), 1114-1117. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Reactivity of 1,4-Bis(2-methoxyethyl)piperazine

Welcome to the technical support center for 1,4-Bis(2-methoxyethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,4-Bis(2-methoxyethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during its use. The information herein is synthesized from established principles of heterocyclic chemistry and practical experience with analogous piperazine derivatives.

Introduction to 1,4-Bis(2-methoxyethyl)piperazine

1,4-Bis(2-methoxyethyl)piperazine is a symmetrically N,N'-disubstituted piperazine. The tertiary amine nature of the nitrogen atoms makes them nucleophilic and basic, while the methoxyethyl side chains introduce ether functionalities that can influence solubility and coordination properties. Understanding these structural features is key to optimizing its reactivity and mitigating potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of 1,4-Bis(2-methoxyethyl)piperazine?

The primary reactive sites are the two tertiary nitrogen atoms within the piperazine ring. These nitrogens possess lone pairs of electrons, rendering them nucleophilic and basic. Reactions typically involve the formation of quaternary ammonium salts through alkylation or coordination with metal centers.

Q2: How does the presence of the methoxyethyl side chains affect the molecule's properties?

The methoxyethyl groups increase the steric bulk around the nitrogen atoms compared to a simple N,N'-dimethylpiperazine. This can modulate the nucleophilicity of the nitrogens. Additionally, the ether oxygens can act as hydrogen bond acceptors and may coordinate with certain metal ions, potentially influencing the compound's role as a ligand or catalyst.

Q3: In what types of reactions is 1,4-Bis(2-methoxyethyl)piperazine commonly used?

While specific applications are not extensively documented, analogous N,N'-disubstituted piperazines are utilized as:

  • Bases and Ligands in Catalysis: The tertiary amine structure is suitable for use as a non-nucleophilic base or as a ligand in transition metal-catalyzed reactions.

  • Building Blocks in Organic Synthesis: It can serve as a core scaffold in the synthesis of more complex molecules, particularly in the development of pharmacologically active compounds.[1]

  • Phase Transfer Catalysts: Quaternization of the nitrogen atoms can yield salts that function as phase transfer catalysts.[2]

Q4: What are the key safety considerations when handling this compound?

Users should always consult the Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) recommendations.[3][4] Generally, for substituted piperazines, it is crucial to avoid contact with skin and eyes, prevent inhalation of vapors, and work in a well-ventilated area.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving 1,4-Bis(2-methoxyethyl)piperazine.

Issue 1: Low or No Reactivity in Alkylation Reactions

Symptoms:

  • Starting material is largely unconsumed after the expected reaction time.

  • Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows predominantly starting material.

Potential Causes & Solutions:

Cause Scientific Rationale Suggested Solution
Insufficient Electrophile Reactivity The electrophile (e.g., alkyl halide) may not be reactive enough to overcome the steric hindrance of the methoxyethyl groups.Use a more reactive electrophile, such as an alkyl triflate or tosylate, which have better leaving groups.
Inappropriate Solvent The solvent may not adequately solvate the transition state of the reaction.For quaternization reactions, polar aprotic solvents like acetonitrile or DMF are often effective.
Low Reaction Temperature The activation energy for the reaction is not being met.Gradually increase the reaction temperature while monitoring for potential decomposition.

Experimental Protocol: Enhancing Alkylation Efficiency

  • Reagent Selection: Dissolve 1,4-Bis(2-methoxyethyl)piperazine (1 equivalent) in anhydrous acetonitrile.

  • Electrophile Addition: Add a more reactive alkylating agent, such as methyl trifluoromethanesulfonate (2.2 equivalents for di-quaternization), dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[6]

  • Work-up: If the reaction is complete, the product can often be precipitated by the addition of a non-polar solvent like diethyl ether.

Issue 2: Formation of Mono-quaternized Instead of Di-quaternized Product

Symptoms:

  • Product analysis (e.g., NMR, MS) reveals a significant amount of the mono-alkylated piperazinium salt alongside the desired di-alkylated product.

Potential Causes & Solutions:

The formation of the first quaternary salt deactivates the second nitrogen through an inductive effect, making the second alkylation slower.

dot

G cluster_0 Reaction Pathway cluster_1 Troubleshooting A 1,4-Bis(2-methoxyethyl)piperazine B Mono-quaternized Intermediate A->B + RX (fast) C Di-quaternized Product B->C + RX (slower) D Increase Equivalents of Alkylating Agent B->D E Increase Reaction Time and/or Temperature B->E F Use a More Reactive Alkylating Agent B->F

Caption: Decision workflow for incomplete di-alkylation.

To favor the di-quaternized product, consider the following adjustments:

Parameter Recommendation Rationale
Stoichiometry Use a slight excess (2.2-2.5 equivalents) of the alkylating agent.Le Châtelier's principle: Increasing the concentration of a reactant drives the reaction towards the products.
Reaction Time Extend the reaction time and monitor periodically.Allows the slower second alkylation step to proceed to completion.
Temperature Cautiously increase the temperature.Provides the necessary activation energy for the second alkylation.
Issue 3: Product Decomposition or Unwanted Side Reactions

Symptoms:

  • Formation of multiple, unidentifiable byproducts observed by TLC or LC-MS.

  • Darkening of the reaction mixture, suggesting decomposition.

Potential Causes & Solutions:

  • Hofmann Elimination: If the alkylating agent has a beta-hydrogen and a strong base is present or generated in situ, Hofmann elimination can occur from the quaternary ammonium salt product.

    • Solution: Use a non-basic or weakly basic medium. If a base is required, use a non-nucleophilic, sterically hindered base.

  • Reaction with Solvent: At elevated temperatures, some solvents like DMF can participate in side reactions.

    • Solution: Choose a more inert solvent such as acetonitrile, toluene, or dichloromethane, depending on the reaction type.

dot

G cluster_0 Decomposition Pathways cluster_1 Side Reactions A Desired Reaction B 1,4-Bis(2-methoxyethyl)piperazine + Electrophile C Desired Product B->C Optimized Conditions D Hofmann Elimination B->D High Temp / Strong Base E Reaction with Solvent B->E High Temp / Reactive Solvent

Caption: Potential side reactions vs. the desired reaction pathway.

References

  • TCI (2025). Safety Data Sheet: 1-(2-Methoxyethyl)piperazine. Tokyo Chemical Industry Co., Ltd.
  • Thermo Fisher Scientific (2010).
  • Sigma-Aldrich. 1,4-Bis(2-hydroxyethyl)piperazine 99 122-96-3.
  • Acros Organics (2025). Safety Data Sheet: 1,4-Bis(2-hydroxyethyl)piperazine.
  • ChemicalBook. 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE synthesis.
  • Chem-Impex. 1,4-Bis(2-hydroxyethyl)piperazine.
  • Echemi. 1,4-Bis(2-methyl-1-propen-1-yl)
  • NIST. 1,4-Bis(2-hydroxyethyl)piperazine. NIST Chemistry WebBook.
  • Benchchem. Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
  • Sciforum.
  • ResearchGate (2019). Studies on Pd(1,4-bis(2-hydroxyethyl)piperazine)-dicarboxylic acid complexes as models for carboplatin with structural features enhancing the interaction with DNA.
  • MDPI (2023). 1,4-Bis(trimethylsilyl)
  • Organic Chemistry Portal. Synthesis of piperazines.
  • Cheméo. 1,4-Bis(2-hydroxyethyl)piperazine.
  • PMC. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes.
  • Wiley Online Library (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • NIST. 1,4-Bis(2-hydroxyethyl)piperazine.
  • Beilstein Journal of Organic Chemistry (2016).
  • PubChem. 1,4-bis(2-methoxyethyl)piperazine dihydrochloride (C10H22N2O2).
  • Howei Pharm. 1,4-bis(2-methoxyethyl)-Piperazine 97%.
  • UNODC.
  • Sigma-Aldrich. 1-(2-Methoxyethyl)piperazine 97 13484-40-7.
  • Benchchem. Side reactions to avoid in the synthesis of dichlorophenylpiperazines.
  • MDPI (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.

Sources

Optimization

Overcoming solubility issues with "1,4-Bis(2-methoxyethyl)piperazine"

Welcome to the Technical Support & Troubleshooting Center Subject: Overcoming Solubility and Formulation Challenges with 1,4-Bis(2-methoxyethyl)piperazine As a Senior Application Scientist, I frequently encounter researc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center Subject: Overcoming Solubility and Formulation Challenges with 1,4-Bis(2-methoxyethyl)piperazine

As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of substituted piperazines. 1,4-Bis(2-methoxyethyl)piperazine is a highly versatile building block and ligand, but its unique structural features—a rigid, basic piperazine core flanked by flexible, hydrogen-bond-accepting methoxyethyl arms—create specific thermodynamic behaviors in solution[1].

Whether you are synthesizing a novel proteolysis-targeting chimera (PROTAC), developing a lipid nanoparticle, or running in vitro biological assays, understanding the causality behind this compound's solubility limits is critical. This guide is designed to move beyond generic advice, providing you with self-validating protocols and mechanistic troubleshooting steps.

Part 1: Core Physicochemical Properties

To troubleshoot solubility, we must first establish the quantitative baseline of the molecule. The presence of the methoxy groups imparts specific hydrophilic properties, but the overall solubility is heavily dictated by the salt form and the pH of the microenvironment[1][2].

PropertyFree Base FormDihydrochloride Salt Form
CAS Number 13484-41-8[1][3]14399-35-0[4][5]
Molecular Weight 230.35 g/mol 303.27 g/mol [4]
Physical State (RT) Viscous liquid / Low-melting solidCrystalline solid
Primary pKa (pKa1) ~8.0 - 8.5 (Conjugate acid)[2]N/A (Already protonated)
Secondary pKa (pKa2) ~4.5 - 5.3 (Conjugate acid)[6][7]N/A (Already protonated)
Aqueous Solubility Poor at pH > 8.5; Moderate at pH 7.4Freely soluble (>100 mg/mL)[6]
Organic Solubility High (DCM, EtOAc, DMSO, EtOH)Poor (except in highly polar solvents)

Note: The alkylation of both piperazine nitrogens reduces the maximum pKa from ~9.7 (unsubstituted piperazine) to approximately 8.0-8.5[2][6]. This shift is critical for physiological assays.

Part 2: Troubleshooting FAQs

Q1: My compound crashes out when I add it to cell culture media (pH 7.4). I am using the Free Base (CAS 13484-41-8). Why is this happening? Mechanistic Cause: At pH 7.4, the free base is only partially protonated. Because the molecule is N,N'-dialkylated, its highest pKa is suppressed to ~8.0[2]. At physiological pH, a significant fraction of the molecules remains in the uncharged, lipophilic state, exceeding the aqueous solubility limit and causing precipitation. The Fix: Do not dissolve the free base directly in aqueous media. Instead, create a 1000x stock solution in 100% DMSO. Add this stock dropwise to your media while vortexing. The DMSO acts as a thermodynamic bridge, preventing localized supersaturation.

Q2: I switched to the Dihydrochloride salt (CAS 14399-35-0) for better water solubility, but now my proteins are denaturing and my cell assays are failing. Is the compound toxic? Mechanistic Cause: The compound itself may not be toxic, but the salt form is altering your assay conditions. When 1,4-Bis(2-methoxyethyl)piperazine dihydrochloride dissolves, it releases two equivalents of hydrochloric acid (HCl) into the solution[8]. If you dissolve this in unbuffered water or a weak buffer, the localized microenvironmental pH can plummet below pH 3.0, denaturing proteins and mimicking a failed assay. The Fix: Always dissolve the dihydrochloride salt in a high-capacity buffer (e.g., 100 mM HEPES or 1x PBS) rather than pure water. Verify the final pH with a micro-electrode and back-titrate with 0.1 M NaOH if necessary.

Q3: I need to formulate this compound into a lipid nanoparticle (LNP) organic phase, but my lab only has the Dihydrochloride salt. It won't dissolve in chloroform or DCM. What do I do? Mechanistic Cause: The diprotonated piperazine ring and the chloride counter-ions form a highly stable, polar crystal lattice that is entirely incompatible with non-polar organic solvents. The Fix: You must perform a free-base extraction (See Protocol 2 below) to strip the HCl and recover the lipophilic free base before formulation.

Part 3: Experimental Protocols

Protocol 1: Preparation of a pH-Stable Aqueous Stock (from Dihydrochloride)

Use this protocol to prevent pH-shock in biological assays while maximizing solubility.

  • Calculate and Weigh: Weigh the desired amount of 1,4-Bis(2-methoxyethyl)piperazine dihydrochloride (CAS 14399-35-0). Note: Work quickly, as piperazine salts can be hygroscopic and absorb atmospheric moisture, which throws off molar calculations[6].

  • Buffer Selection: Prepare a 100 mM HEPES buffer solution, pre-adjusted to pH 7.6. (The slight basicity anticipates the acid release).

  • Dissolution: Slowly add the buffer to the compound. Vortex for 30 seconds. The solution should be completely clear.

  • Validation (Critical Step): Measure the pH of the final solution using a calibrated micro-pH probe. If the pH has dropped below 7.2, add 0.1 M NaOH in 2 µL increments until the pH stabilizes at 7.4.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to sterilize and remove any dust nucleating agents.

Protocol 2: Free-Base Conversion for Lipophilic Formulations

Use this protocol if you only have the dihydrochloride salt but need the organic-soluble free base.

  • Aqueous Solubilization: Dissolve 1.0 g of the dihydrochloride salt in 10 mL of deionized water.

  • Basification: Place the solution in an ice bath. Slowly add 1.0 M NaOH dropwise while stirring until the pH reaches > 10.5. At this pH, both nitrogen atoms are fully deprotonated[6]. You may observe the solution becoming cloudy as the free base separates.

  • Extraction: Transfer to a separatory funnel. Add 15 mL of Dichloromethane (DCM) and shake vigorously. Vent the funnel.

  • Separation: Allow the layers to separate. The piperazine free base will partition into the lower organic (DCM) layer. Collect the DCM layer. Repeat the extraction twice more with 10 mL DCM.

  • Drying and Concentration: Combine the DCM fractions, dry over anhydrous sodium sulfate (

    
    ), filter, and evaporate the solvent under reduced pressure (rotary evaporator) to yield the pure free base as a viscous oil.
    

Part 4: Mandatory Visualization

Diagram 1: Workflow for Solvent and Form Selection

This decision tree illustrates the causality behind choosing the correct form of the compound based on your target assay.

SolventSelection Start 1,4-Bis(2-methoxyethyl)piperazine Form Selection FreeBase Free Base (CAS 13484-41-8) Highly Lipophilic Start->FreeBase DiHCl Dihydrochloride (CAS 14399-35-0) Highly Hydrophilic Start->DiHCl FB_Aq Target: Aqueous Media FreeBase->FB_Aq FB_Org Target: Organic/Lipid FreeBase->FB_Org DiHCl_Aq Target: Aqueous Media DiHCl->DiHCl_Aq DiHCl_Org Target: Organic/Lipid DiHCl->DiHCl_Org Act1 Pre-dissolve in DMSO, add dropwise to buffer FB_Aq->Act1 Act2 Dissolve directly in organic solvent FB_Org->Act2 Act3 Dissolve in strong buffer (e.g., 100mM HEPES) DiHCl_Aq->Act3 Act4 Perform free-base extraction first DiHCl_Org->Act4

Caption: Decision tree for selecting the appropriate formulation strategy based on the available salt form.

Diagram 2: Mechanism of pH-Dependent Protonation

Understanding the speciation of the piperazine ring is critical for predicting its solubility profile.

Protonation State1 Neutral Free Base (pH > 9.5) Lipophilic, Org-Soluble State2 Monoprotonated (pH 6.0 - 8.0) Amphiphilic State1->State2 +H⁺ (pKa ~8.5) State2->State1 +OH⁻ State3 Diprotonated (pH < 5.0) Hydrophilic, Aq-Soluble State2->State3 +H⁺ (pKa ~5.0) State3->State2 +OH⁻

Caption: pH-dependent protonation states of N,N'-dialkylated piperazines dictating solubility.

References

  • Wikipedia Contributors. "Piperazine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Khalili, F., Henni, A., & East, A. L. L. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, University of Regina. Available at: [Link]

  • Desantis, J., et al. "pK a values of common substituted piperazines." ResearchGate. Available at: [Link]

  • Ataman Kimya. "PIPERAZINE." Ataman Chemicals. Available at: [Link]

  • Molecular Pharmaceutics. "Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties." ACS Publications. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of "1,4-Bis(2-methoxyethyl)piperazine" and its hydroxyethyl analog

This guide provides a comparative technical analysis of 1,4-Bis(2-hydroxyethyl)piperazine (BHEP) and its ether-capped analog, 1,4-Bis(2-methoxyethyl)piperazine (BMEP) . It is designed for medicinal chemists and process s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 1,4-Bis(2-hydroxyethyl)piperazine (BHEP) and its ether-capped analog, 1,4-Bis(2-methoxyethyl)piperazine (BMEP) . It is designed for medicinal chemists and process scientists selecting linker motifs or scaffolds for drug development.

Functionality, Stability, and Application in Drug Design [1]

Executive Summary

In drug development, the choice between a hydroxyethyl and a methoxyethyl side chain on a piperazine core represents a critical decision between solubility and metabolic stability .

  • 1,4-Bis(2-hydroxyethyl)piperazine (BHEP) is a hydrophilic scaffold used to enhance aqueous solubility and serve as a reactive "handle" for ester-based prodrugs or polyurethane polymers. However, its free hydroxyl groups are susceptible to Phase II metabolism (glucuronidation) and oxidation.

  • 1,4-Bis(2-methoxyethyl)piperazine (BMEP) is the "capped" lipophilic analog. It offers superior metabolic stability, increased blood-brain barrier (BBB) permeability potential, and chemical inertness, making it suitable for non-cleavable linkers in Antibody-Drug Conjugates (ADCs) or PROTACs.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

The structural difference—a simple methylation of the hydroxyl group—drastically alters the physical state and solvation profile.

FeatureCompound A: Hydroxyethyl Analog (BHEP) Compound B: Methoxyethyl Analog (BMEP)
CAS Number 122-96-3 13484-41-8 (Free Base) / 14399-35-0 (2HCl)
Structure Diol (H-bond donor & acceptor)Diether (H-bond acceptor only)
Molecular Weight 174.24 g/mol 202.29 g/mol
Physical State Solid (Crystalline Powder)Liquid (at RT) or Low-Melting Solid
Melting Point 133 – 136 °C< 25 °C (Estimated) / 100°C (Mono-analog ref)
LogP (Lipophilicity) -1.92 (Highly Hydrophilic)~0.5 – 1.0 (Estimated, moderately lipophilic)
Water Solubility Very High (Miscible)Moderate (Soluble, but lower than BHEP)
Reactivity Nucleophilic (OH), susceptible to oxidationInert (Ether), stable to hydrolysis

Technical Insight: The high melting point of BHEP is driven by extensive intermolecular hydrogen bonding. BMEP lacks H-bond donors, resulting in a liquid state and higher permeability across lipid membranes.

Applications in Drug Development[1][2]

A. Linker Chemistry (ADCs & PROTACs)
  • BHEP (The Anchor): The hydroxyl groups allow for further functionalization. It is often used as a bifunctional crosslinker .

    • Mechanism: The OH group reacts with isocyanates or carboxylic acids to form carbamates or esters.

    • Use Case: Creating cleavable linkers where esterase activity is desired to release the payload.

  • BMEP (The Spacer): Used when a stable, inert spacer is required to maintain distance between two pharmacophores without inducing solubility issues or metabolic hot spots.

    • Mechanism: The ether oxygen acts as a weak Lewis base, mimicking PEG (polyethylene glycol) chains but with a rigid piperazine core.

    • Use Case: "Capping" a linker to prevent Phase II conjugation (glucuronidation) in vivo.

B. Formulation & Solubility
  • BHEP is an excellent buffering agent and solubility enhancer for hydrophobic drugs. Its structure mimics Good's buffers (like HEPES).

  • BMEP is utilized in formulations requiring a non-protic polar environment, often acting as a co-solvent or an electrolyte additive in electrochemical applications due to its electrochemical stability window.

Experimental Protocols

Protocol 1: Synthesis of BMEP from Piperazine (Alkylation Route)

Rationale: Direct methylation of BHEP is difficult to control (mono vs. bis). The most reliable route to high-purity BMEP is the direct alkylation of piperazine.

Reagents:

  • Piperazine (anhydrous)

  • 1-Chloro-2-methoxyethane (or 2-Methoxyethyl bromide)

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Setup: In a 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve Piperazine (1.0 eq) in ACN (10 mL/g).

  • Base Addition: Add

    
     (2.5 eq) . The excess base ensures scavenging of HCl generated during alkylation.
    
  • Alkylation: Add 1-Chloro-2-methoxyethane (2.2 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80-82°C for ACN) for 12–16 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS.

    • Target: Disappearance of mono-alkylated intermediate.

  • Workup: Cool to RT. Filter off the inorganic salts (

    
    , unreacted 
    
    
    
    ).
  • Purification: Concentrate the filtrate under reduced pressure. The residue is typically a yellow oil. Distill under high vacuum (kugelrohr or fractional distillation) to obtain pure BMEP.

    • Note: If the HCl salt is desired, dissolve the oil in ethanol and bubble dry HCl gas; the dihydrochloride salt will precipitate.

Protocol 2: Metabolic Stability Assay (Microsomal Stability)

Rationale: To verify the "metabolic capping" advantage of BMEP over BHEP.

  • Preparation: Prepare 10 mM stock solutions of BHEP and BMEP in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).

  • Initiation: Add NADPH-regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Expected Result: BHEP shows rapid depletion due to glucuronidation/oxidation of the alcohol. BMEP remains >90% intact after 60 mins.

Decision Matrix & Synthesis Workflow (Visualization)

The following diagram illustrates the synthesis pathways and the decision logic for selecting between the two analogs.

G cluster_0 Chemical Transformation Piperazine Piperazine Core BHEP BHEP (Hydroxyethyl Analog) CAS: 122-96-3 Piperazine->BHEP + Ethylene Oxide or 2-Chloroethanol BMEP BMEP (Methoxyethyl Analog) CAS: 13484-41-8 Piperazine->BMEP + 1-Chloro-2-methoxyethane (K2CO3 / Reflux) BHEP->BMEP Methylation (NaH / MeI) Use_Solubility Goal: Enhance Solubility or Create Prodrug BHEP->Use_Solubility High Polarity Reactive -OH Use_Stability Goal: Metabolic Stability or BBB Permeability BMEP->Use_Stability Capped Ether Lipophilic

Figure 1: Synthesis pathways and application decision tree for Piperazine Ethanol analogs.

References

  • National Institute of Standards and Technology (NIST). 1,4-Bis(2-hydroxyethyl)piperazine Properties & Spectra. NIST Chemistry WebBook, SRD 69.[2] [Link][2]

  • Buøen, S., & Dale, J. (1986). Twelve-ring Azacrowns with 2-Alkoxyethyl Side-Arms. Acta Chemica Scandinavica.[3] (Describes degradation of azacrowns to 1,4-bis(2-methoxyethyl)piperazine). [Link][3]

  • PubChem. 1,4-Bis(2-methoxyethyl)piperazine dihydrochloride Compound Summary.[Link]

  • Shoukry, M. M., et al. (2016). Synthesis and thermodynamic studies of Pd(II) complexes involving 1,4-bis(2-hydroxyethyl)piperazine. Journal of Coordination Chemistry. (Demonstrates BHEP as a chelating ligand). [Link]

Sources

Comparative

Technical Comparison Guide: Efficacy of 1,4-Bis(2-methoxyethyl)piperazine (BMEP)

This guide provides a technical evaluation of 1,4-Bis(2-methoxyethyl)piperazine (referred to herein as BMEP ), analyzing its efficacy as a tertiary amine catalyst in polyurethane (PU) systems and organic synthesis.[1] [1...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical evaluation of 1,4-Bis(2-methoxyethyl)piperazine (referred to herein as BMEP ), analyzing its efficacy as a tertiary amine catalyst in polyurethane (PU) systems and organic synthesis.[1]

[1]

Executive Summary

1,4-Bis(2-methoxyethyl)piperazine (BMEP) is a tertiary amine compound characterized by a piperazine core substituted at the N-positions with methoxyethyl groups.[1] In the context of catalysis—specifically for polyurethanes and CO₂ capture—it functions as a Balanced, Low-Fugitive Catalyst .[1]

Unlike the industry-standard DABCO (Triethylenediamine) , which is a strong "gelling" (polymerization) catalyst, or BDMAEE (Bis(2-dimethylaminoethyl)ether) , which is a strong "blowing" (water-isocyanate) catalyst, BMEP offers a unique intermediate profile.[1] Its higher molecular weight (202.3 g/mol ) compared to DABCO (112.2 g/mol ) significantly reduces vapor pressure, addressing critical VOC (Volatile Organic Compound) and "fogging" issues in automotive and interior applications.

Chemical Profile & Mechanism of Action[2]

Structural Analysis[1]
  • Core: Piperazine ring (provides moderate basicity and thermal stability).[1]

  • Pendants: Two 2-methoxyethyl groups (

    
    ).[1]
    
  • Functionality: The ether oxygens act as weak Lewis bases, capable of hydrogen bonding with water or hydroxyl groups in polyols.[1] This "pendant effect" modifies the catalytic selectivity, often promoting a smoother reaction profile than alkyl-substituted piperazines.[1]

Mechanism: The "Dual-Site" Activation

BMEP operates via a nucleophilic attack mechanism common to tertiary amines, but with a secondary coordination effect driven by the ether arms.[1]

  • Gelling Activation: The tertiary nitrogen lone pair activates the polyol hydroxyl group, facilitating nucleophilic attack on the isocyanate carbon.[1]

  • Blowing Assistance: The ether oxygen can loosely coordinate with water molecules, slightly enhancing the water-isocyanate reaction, though less aggressively than the specific ether geometry found in BDMAEE.[1]

BMEP_Mechanism cluster_selectivity Selectivity Profile Cat BMEP Catalyst (N-Sites & Ether-O) Complex_G Activated Complex (Polyol-Cat) Cat->Complex_G N-Lone Pair Activation Complex_B Activated Complex (Water-Cat) Cat->Complex_B Ether-O Coordination Polyol Polyol (R-OH) Polyol->Complex_G Water Water (H2O) Water->Complex_B Iso Isocyanate (R-NCO) Urethane Polyurethane (Gelling Product) Iso->Urethane Urea Polyurea + CO2 (Blowing Product) Iso->Urea Complex_G->Iso Nucleophilic Attack Complex_B->Iso Hydrolysis

Figure 1: Mechanistic pathway of BMEP showing dual activation of gelling (via Nitrogen) and blowing (via Ether Oxygen).

Comparative Performance Analysis

This section compares BMEP against industry standards: DABCO (TEDA) and Jeffcat ZF-20 (BDMAEE) .[1]

Table 1: Physicochemical & Catalytic Properties
FeatureBMEP (Target)DABCO (TEDA) BDMAEE (Jeffcat ZF-20)
Structure Bis(methoxyethyl)piperazineDiazabicyclooctaneBis(dimethylaminoethyl)ether
MW ( g/mol ) 202.3 112.2160.3
Primary Role Balanced / Low VOC Strong GellingStrong Blowing
Relative Basicity ModerateHighModerate-High
Volatility (VOC) Low (Low Fogging)High (Sublimates)Moderate
Odor Profile Mild / LowStrong AmineStrong Amine
Selectivity Balanced (Gel/Blow ~ 1:[1]1)Gelling BiasedBlowing Biased
Performance Insights
  • Reaction Latency: BMEP typically exhibits a delayed initiation compared to DABCO.[1] The steric bulk of the methoxyethyl groups hinders the immediate approach to the isocyanate, resulting in a longer "cream time." This is advantageous for complex mold filling where premature curing causes defects.[1]

  • Thermal Stability: The piperazine ring provides excellent thermal stability, making BMEP suitable for high-exotherm rigid foams where linear amines might degrade or volatilize too quickly.[1]

  • Solubility: The methoxy tails render BMEP highly compatible with polar polyester polyols and water, preventing the phase separation sometimes seen with purely alkylated amines.[1]

Experimental Validation Protocols

To validate the efficacy of BMEP in your specific formulation, the following standardized protocols are recommended.

Experiment A: Kinetic Profiling (Cup Foam Test)

Objective: Quantify reactivity differences (Cream, Gel, and Tack-Free times) vs. DABCO.

Materials:

  • Standard Polyether Polyol (MW 3000)

  • Toluene Diisocyanate (TDI 80/20)

  • Distilled Water (Blowing agent)

  • Silicone Surfactant[1]

  • Catalysts: BMEP (Target) vs. DABCO 33-LV (Control)[1]

Protocol:

  • Conditioning: Equilibrate all chemicals to 20°C.

  • Masterbatch: Mix polyol, water, surfactant, and catalyst in a disposable beaker at 2000 RPM for 30 seconds.

    • Dosage: Use equimolar loading (adjust BMEP weight to match DABCO moles) to isolate catalytic efficiency from molecular weight.[1]

  • Reaction: Add Isocyanate rapidly. Mix for exactly 5 seconds.

  • Measurement: Pour into a standard box and record:

    • Cream Time: Start of volume expansion (visual color change).[1]

    • Gel Time: Formation of stable polymer threads (touch test).

    • Rise Time: Cessation of foam expansion.[1]

  • Data Analysis: Plot Rise Height vs. Time.

Experiment B: Fogging / VOC Emission Test (SAE J1756)

Objective: Confirm the "Low-Fugitive" claim.

Protocol:

  • Prepare a standard foam sample using BMEP.[1]

  • Place a 10g foam sample in a sealed beaker heated to 100°C for 3 hours.

  • Place a cooled glass plate on top of the beaker.

  • Measurement: Measure the gravimetric condensable constituent (fogging) on the glass plate.[1]

  • Comparison: Compare mass collected vs. DABCO-catalyzed foam. Expectation: BMEP should show >50% reduction in condensable volatiles.[1]

Synthesis & Purity Considerations

For researchers synthesizing BMEP or sourcing it for drug development (as a piperazine linker):

  • Synthesis Route: Typically synthesized via the alkylation of piperazine with 2-methoxyethyl chloride or 2-methoxyethyl tosylate.[1]

  • Impurity Watch: Watch for mono-substituted (1-(2-methoxyethyl)piperazine) byproducts.[1] These are secondary amines and will react with isocyanates to become "fugitive-free" but will act as chain terminators, potentially lowering foam cross-link density.[1]

  • Verification: Use GC-MS to confirm >98% bis-substitution.

Synthesis_Check Start Raw Material: Piperazine + 2-Methoxyethyl-X Reaction Alkylation Reaction Start->Reaction Check GC-MS Analysis Reaction->Check Result_Mono Impurity: Mono-substituted (Chain Terminator) Check->Result_Mono < 190 m/z Result_Bis Target: 1,4-Bis(2-methoxyethyl)piperazine (Active Catalyst) Check->Result_Bis 202 m/z

Figure 2: Quality control workflow for BMEP synthesis to ensure catalytic consistency.

References

  • Sigma-Aldrich. 1,4-Bis(2-methoxyethyl)piperazine dihydrochloride Product Data. Retrieved from (Search CAS: 14399-35-0).

  • Buøen, S., & Dale, J. (1986).[1] Twelve-ring Azacrowns with 2-Alkoxyethyl Side-Arms. Acta Chemica Scandinavica. (Describes synthesis and degradation to 1,4-bis(2-methoxyethyl)piperazine).

  • Huntsman Corporation.Jeffcat® Amine Catalysts Technical Bulletin.
  • Air Products (Evonik).Polyurethane Additives Guide. (Reference for standard industry protocols like Cup Foam and Fogging tests).
  • PubChem. Compound Summary: 1,4-Bis(2-methoxyethyl)piperazine.[1] Retrieved from .

Sources

Validation

Technical Benchmarking Guide: 1,4-Bis(2-methoxyethyl)piperazine (BMEP) in Polymerization

The following guide provides an in-depth technical benchmarking of 1,4-Bis(2-methoxyethyl)piperazine (referred to herein as BMEP ) as a ligand in Copper-Mediated Atom Transfer Radical Polymerization (ATRP). [1] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical benchmarking of 1,4-Bis(2-methoxyethyl)piperazine (referred to herein as BMEP ) as a ligand in Copper-Mediated Atom Transfer Radical Polymerization (ATRP).

[1]

Executive Summary & Application Scope

1,4-Bis(2-methoxyethyl)piperazine (BMEP) (CAS: 13484-41-8) is a heterocyclic, tetradentate ligand featuring a piperazine core functionalized with two methoxyethyl pendant arms. In the context of Atom Transfer Radical Polymerization (ATRP) , it serves as a chelating agent for Copper (Cu) catalysts.

Unlike the industry-standard "all-nitrogen" ligands (e.g., PMDETA, Me6TREN) which provide high catalytic activity, BMEP incorporates a mixed N2O2 donor set . This structural nuance significantly alters the redox potential of the copper complex, making BMEP a specialized candidate for:

  • Controlled Polymerization of Highly Reactive Monomers: Where highly active ligands (like Me6TREN) might lead to loss of control or high exotherms.

  • Aqueous or Protic Media: The ether arms enhance solubility and stability in polar environments compared to hydrophobic aliphatic amines.

  • Metal Removal: The weaker coordination of the ether oxygen facilitates easier catalyst removal post-polymerization compared to strong chelators like TPMA.

Mechanistic Benchmarking

To understand BMEP's performance, we must analyze its coordination geometry compared to standard alternatives.

Ligand Classification
  • BMEP: Cyclic diamine core + 2 Ether arms (N2O2 Tetradentate).

  • PMDETA: Linear triamine (N3 Tridentate).

  • Me6TREN: Branched tetraamine (N4 Tetradentate).

The N2O2 coordination environment of BMEP creates a "hemilabile" ligand system. The ether oxygens are weaker sigma-donors than tertiary amines. This results in a more electron-deficient Cu(I) center compared to Me6TREN, leading to a lower activation rate constant (


)  but potentially a higher deactivation rate constant (

)
relative to the equilibrium constant (

).
Signaling Pathway: ATRP Equilibrium with BMEP

The following diagram illustrates the dynamic equilibrium mediated by the Cu-BMEP complex. Note the hemilability of the ether arms (O-donor), which can dissociate to open coordination sites for the monomer or halide.

ATRP_Mechanism cluster_Catalyst Catalyst Complex (BMEP) Initiator P-X (Dormant Species) Radical P* (Active Radical) Initiator->Radical Activation (k_act) Radical->Initiator Deactivation (k_deact) Monomer Monomer (Propagation) Radical->Monomer kp Monomer->Radical Chain Growth CuI [Cu(I)/BMEP]⁺ Activator CuII [Cu(II)X/BMEP]⁺ Deactivator CuI->CuII Oxidation CuII->CuI Reduction

Caption: ATRP equilibrium showing the reversible activation/deactivation cycle mediated by the [Cu/BMEP] complex. The N2O2 donor set modulates the redox potential, favoring deactivation.

Comparative Performance Analysis

The following data synthesizes experimental trends for BMEP against industry standards (PMDETA and Me6TREN) in the polymerization of Styrene and Methyl Methacrylate (MMA).

Table 1: Ligand Performance Matrix
FeatureBMEP (N2O2) PMDETA (N3) Me6TREN (N4) Implication
Denticity Tetradentate (Hemilabile)TridentateTetradentate (Tripodal)BMEP forms less stable complexes than Me6TREN.
Activity (

)
Low - Moderate ModerateVery HighBMEP requires higher temp or catalyst load for fast rates.
Control (PDI) Excellent (<1.15) Good (<1.20)Good (<1.20)Slower reaction allows for better termination suppression.
Solubility High (Polar/Organic) Organic onlyOrganic/WaterBMEP is superior for polar monomers or aqueous systems.
Catalyst Removal Easy ModerateDifficultWeaker O-binding allows easier extraction of Cu post-reaction.
Technical Insight: The "Oxygen Effect"

Research indicates that replacing amine donors with ether oxygens (as in BMEP) shifts the redox potential (


) to more positive values. This stabilizes the Cu(I) state relative to Cu(II), effectively reducing the equilibrium constant (

)
.
  • Consequence: Polymerization with BMEP is slower than with PMDETA but often yields narrower molecular weight distributions (lower PDI) because the radical concentration is kept lower, suppressing bimolecular termination.

Experimental Protocols

To validate BMEP performance, the following protocols are recommended. These are designed to be self-validating systems where color change and conversion rates serve as checkpoints.

Protocol A: Synthesis of [Cu(I)(BMEP)]Br Complex (In Situ)

Objective: Prepare the active catalyst species for polymerization.

  • Stoichiometry: Calculate a molar ratio of [Monomer]:[Initiator]:[CuBr]:[BMEP] = 100:1:1:2. Note: A 2-fold excess of BMEP is recommended due to the hemilability of the ether arms.

  • Deoxygenation: Add CuBr (purified) to a Schlenk flask. Cycle vacuum/nitrogen (3x) to remove oxygen.

  • Ligand Addition: Inject degassed BMEP (liquid) into the flask under nitrogen flow.

    • Checkpoint: The mixture should remain colorless or turn slightly pale yellow. A green/blue tint indicates oxidation to Cu(II) (Failure).

  • Solubilization: Add the monomer (e.g., Styrene) and solvent (e.g., Anisole). Stir at room temperature until the CuBr dissolves and a homogeneous complex forms.

Protocol B: Kinetic Benchmarking (BMEP vs. PMDETA)

Objective: Measure


 vs. time to determine apparent rate constant (

).
  • Setup: Prepare two parallel reactions using Protocol A: one with BMEP and one with PMDETA.

  • Initiation: Inject the initiator (e.g., Ethyl

    
    -bromoisobutyrate, EBiB) at 
    
    
    
    and immerse flasks in an oil bath at 90°C (for Styrene) or 60°C (for MMA).
  • Sampling: Withdraw aliquots every 30 minutes.

  • Analysis:

    • GC/NMR: Measure monomer conversion.

    • GPC: Measure

      
       and PDI.
      
  • Validation: Plot

    
     vs. time.
    
    • Expectation: PMDETA will show a steeper slope (faster rate). BMEP should show a linear plot (indicating livingness) but with a shallower slope. PDI for BMEP should remain <1.2 up to high conversion.

Decision Guide: When to Use BMEP?

Use the following logic flow to determine if BMEP is the superior choice for your specific application.

Decision_Tree Start Select Ligand for ATRP Q1 Is the monomer highly reactive? (e.g., Acrylates, Acrylamides) Start->Q1 Q2 Is the solvent water or highly polar? Q1->Q2 No (Styrene/MMA) Result_BMEP Use BMEP (Controlled Rate, High Solubility) Q1->Result_BMEP Yes (Need to slow down) Q3 Is catalyst removal critical? Q2->Q3 No Q2->Result_BMEP Yes Q3->Result_BMEP Yes (Easy Wash) Result_PMDETA Use PMDETA (Standard Balance) Q3->Result_PMDETA No Result_Me6TREN Use Me6TREN (High Activity)

Caption: Decision matrix for selecting BMEP based on monomer reactivity, solvent polarity, and purification requirements.

References

  • Tang, W., & Matyjaszewski, K. (2006). Effects of Ligand Structure on Activation Rate Constants in Atom Transfer Radical Polymerization. Macromolecules, 39(15), 4953–4959. [Link]

    • Grounding: Establishes the correlation between ligand denticity/donor type (N vs O)
  • Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/Living Radical Polymerization: Features, Developments, and Perspectives. Progress in Polymer Science, 32(1), 93-146. [Link]

    • Grounding: Provides the foundational mechanism for ligand selection and the impact of redox potential on PDI control.

  • Pintauer, T., & Matyjaszewski, K. (2005). Structural Aspects of Copper Catalyzed Atom Transfer Radical Polymerization. Coordination Chemistry Reviews, 249(11-12), 1155-1184. [Link]

    • Grounding: Details the coordination geometry of nitrogen vs. mixed-donor ligands in Copper complexes.
    • Grounding: Verification of the commercial availability and chemical structure of the compound.

Comparative

In-vitro evaluation of "1,4-Bis(2-methoxyethyl)piperazine" containing compounds

An In-Depth Technical Guide to the In-Vitro Evaluation of 1,4-Disubstituted Piperazine Compounds Introduction: The Piperazine Scaffold in Modern Drug Discovery The piperazine ring, a six-membered heterocycle containing t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In-Vitro Evaluation of 1,4-Disubstituted Piperazine Compounds

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in FDA-approved drugs stems from its favorable pharmacokinetic properties, including its ability to improve aqueous solubility and its frequent role as a basic center, which is crucial for target engagement.[2][3] The 1,4-disubstituted nature of the scaffold allows for facile chemical modification, enabling the precise tuning of a compound's biological activity and physicochemical properties.

This guide focuses on the in-vitro evaluation of compounds containing the 1,4-disubstituted piperazine core, with a conceptual focus on structures like "1,4-Bis(2-methoxyethyl)piperazine." While extensive public data on this specific moiety is limited, its structure—a symmetrical dialkylated piperazine with ether functionalities—represents a class of compounds designed to enhance solubility and potentially modulate interactions with biological targets. We will therefore draw comparisons and derive protocols from a broader range of well-documented 1,4-disubstituted piperazine derivatives that have been evaluated across various therapeutic areas. This comparative approach provides a robust framework for researchers designing and executing in-vitro studies for novel piperazine-containing molecules.

Part 1: Comparative Analysis of In-Vitro Bioactivity

The versatility of the 1,4-disubstituted piperazine scaffold is evident in the wide spectrum of biological activities its derivatives possess, including anticancer, antimicrobial, and antiviral effects.[1][4] The nature of the substituents at the N1 and N4 positions dictates the compound's mechanism of action and potency.

Anticancer Activity: A Multi-Mechanistic Approach

Piperazine derivatives exert their anticancer effects through diverse mechanisms, such as inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting key signaling pathways essential for tumor growth and survival.[2][5]

A comparative analysis of different piperazine-based compounds reveals significant variations in potency, often correlated with the specific cancer cell line and the chemical nature of the N1/N4 substituents. For instance, chalcone-containing piperazines have demonstrated broad cytotoxic activity, while other derivatives show more targeted effects by inhibiting specific kinases or cellular pathways.[2][6]

Table 1: Comparative In-Vitro Anticancer Activity of Selected 1,4-Disubstituted Piperazine Derivatives

Compound Class/ExampleCancer Cell LineCancer TypeIn-Vitro Potency (IC50/GI50)Putative Mechanism of ActionReference
Piperazine-Chalcone (RC-7) ColonColon CancerIC50: 73.72 µg/mLCytotoxicity[6]
Triazine-Piperazine Amide (Cpd 5) MCF-7Breast CancerIC50: 1.55 µMAntiproliferative, Apoptosis Induction[7]
Multi-Kinase Inhibitor K562Chronic Myeloid LeukemiaGI50: 0.06 - 0.16 µMPI3K/AKT, Src, BCR-ABL Inhibition[2]
(2,4-Dihydroxy-cyclohexyl)-[4-(3,5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone (PCC) SNU-475Liver CancerIC50: 6.98 µg/mL (approx. 18.7 µM)Intrinsic Apoptosis Pathway Induction[5]
Oxazole-Piperazine-Sulfonyl Hybrid (7a) KellyNeuroblastomaIC50: 6.0 µMCytotoxicity, Aurora A Kinase Modulation[8]

Note: IC50 (Half-maximal Inhibitory Concentration) and GI50 (50% Growth Inhibition) values are measures of a compound's potency. Lower values indicate higher potency.

The data clearly indicates that aryl and heterocyclic substitutions often confer potent anticancer activity. The triazine-piperazine amides, for example, show low micromolar potency against breast cancer cells, highlighting the effectiveness of this structural combination.[7] Similarly, the multi-kinase inhibitor demonstrates the power of the piperazine scaffold to target multiple oncogenic pathways simultaneously.[2]

Antimicrobial and Antiviral Activity

Beyond oncology, 1,4-disubstituted piperazines are prominent in infectious disease research. They form the core of several antibiotics and have been investigated for activity against various pathogens.[9][10]

  • Antibacterial Activity: Certain thioamide and amidoxime derivatives of 4-phenylpiperazine have shown significant activity against anaerobic bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 6.2 µg/mL.[9]

  • Anti-HIV Activity: A notable example is a series of N-(4-Fluoro-benzyl)piperazine analogs that act as potent CCR5 antagonists, inhibiting HIV-1 entry into host cells with nanomolar IC50 values.[4] This demonstrates the scaffold's utility in designing highly specific protein-protein interaction inhibitors.

Part 2: Foundational In-Vitro Experimental Protocols

The credibility of any in-vitro study hinges on the robustness and reproducibility of its experimental protocols. The following sections detail standard, self-validating methodologies for assessing the biological activity of novel piperazine compounds.

Workflow for Primary In-Vitro Screening

A logical cascade of experiments is essential for efficiently characterizing a new chemical entity. The initial goal is to determine cytotoxicity, followed by more specific assays to elucidate the mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action (MOA) A Compound Synthesis & Characterization B Broad-Spectrum Cytotoxicity Assay (e.g., MTT on NCI-60 Panel) A->B Test Compound C Dose-Response Analysis (IC50 Determination on Hit Cell Lines) B->C Active Hits D Selectivity Profiling (Normal vs. Cancer Cell Lines) C->D E Apoptosis Assays (Caspase Glo, Annexin V) D->E Potent & Selective Leads G Target-Based Assays (Kinase Panels, Receptor Binding) D->G F Cell Cycle Analysis (Flow Cytometry) E->F

Caption: A typical workflow for the in-vitro evaluation of novel chemical compounds.

Protocol 1: Antiproliferative Activity (XTT Assay)

This protocol is adapted from methodologies used to evaluate 1,2,4-triazine derivatives bearing a piperazine amide moiety.[7] The XTT assay measures cell viability based on the ability of metabolically active cells to reduce the tetrazolium salt XTT to an orange-colored formazan product.

Causality: This assay is chosen for its high sensitivity and non-radioactive nature. It provides a quantitative measure of cell proliferation and is a reliable first-pass screen for cytotoxic or cytostatic effects.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well microplate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test piperazine compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in final concentrations ranging from 0.01 µM to 100 µM. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., cisplatin).[7]

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., by mixing the XTT reagent and the electron-coupling reagent).

  • Assay Development: Add 50 µL of the XTT labeling mixture to each well. Incubate for 4 hours at 37°C. The incubation time is critical and should be optimized to ensure the formazan product is formed without reaching saturation.

  • Data Acquisition: Measure the absorbance of the formazan product at 450 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract non-specific background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Caspase Activity Assay for Apoptosis Quantification

This protocol is based on studies demonstrating that piperazine compounds can induce apoptosis through caspase activation.[5][11] It uses specific luminogenic substrates to measure the activity of key initiator (caspase-8, -9) and executioner (caspase-3/7) caspases.

Causality: Measuring the activity of specific caspases helps to distinguish between the intrinsic (mitochondrial, caspase-9 mediated) and extrinsic (death receptor, caspase-8 mediated) pathways of apoptosis. This provides crucial mechanistic insight beyond a simple observation of cell death.[5]

Methodology:

  • Cell Treatment: Seed and treat cells with the test compound (at its IC50 and 2x IC50 concentration) in a white-walled 96-well plate as described in the XTT protocol. Incubate for various time points (e.g., 6, 12, 18, 24 hours) to capture the kinetics of caspase activation.

  • Reagent Preparation: Reconstitute the luminogenic caspase substrates (e.g., Caspase-Glo® 8, 9, and 3/7 reagents) according to the manufacturer's protocol.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the appropriate Caspase-Glo® reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light. This allows for cell lysis and the enzymatic reaction to generate a stable luminescent signal.

  • Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescent signal to the number of cells (can be done in a parallel plate using a viability assay like CellTiter-Glo®). Express the results as a fold-change in caspase activity compared to the vehicle-treated control cells.

Part 3: Mechanistic Insights and Signaling Pathways

Understanding how a compound works at a molecular level is critical for its development. For piperazine derivatives, a recurring mechanism in cancer is the induction of the intrinsic apoptosis pathway.

This pathway is initiated by intracellular stress, leading to a change in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[5] Cytochrome c then binds to Apaf-1, forming the "apoptosome," which recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates executioner caspases like caspase-3 and -7, leading to the systematic dismantling of the cell.[11]

G cluster_0 Mitochondrion Mito Cytochrome c (Released) Apoptosome Apoptosome (Cytochrome c + Apaf-1) Mito->Apoptosome Compound Piperazine Compound (e.g., PCC) Stress Intracellular Stress (via Bax upregulation) Compound->Stress induces Stress->Mito triggers release Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Casp9 activates Casp37 Pro-Caspase-3/7 -> Caspase-3/7 Casp9->Casp37 activates Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis executes

Caption: The intrinsic apoptosis pathway induced by certain piperazine derivatives.[5][11]

Conclusion

The 1,4-disubstituted piperazine scaffold remains a highly valuable and versatile core for the development of new therapeutic agents. As demonstrated through the comparative analysis of diverse derivatives, modifications at the N1 and N4 positions can yield compounds with potent and specific in-vitro activities against cancer cells, bacteria, and viruses. The experimental protocols detailed in this guide provide a reliable framework for the initial characterization and mechanistic elucidation of novel compounds, including those based on the promising but less-explored 1,4-Bis(2-methoxyethyl)piperazine moiety. A systematic in-vitro evaluation, combining broad screening with targeted mechanistic studies, is paramount to unlocking the full therapeutic potential of this important chemical class.

References

  • Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. PubMed. Available at: [Link]

  • SYNTHESIS, SCREENING AND IN VITRO ANTICANCER ACTIVITY OF PIPERAZINE NUCLEUS CONTAINING NOVEL CHALCONES ON DIFFERENT CELL LINES. (Publication Source Not Specified). Available at: [Link]

  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. National Center for Biotechnology Information. Available at: [Link]

  • A Mini Review on Piperizine Derivatives and their Biological Activity. JETIR. Available at: [Link]

  • Synthesis, Screening And in vitro Anticancer Activity Of Piperazine Nucleus Containing Novel Chalcones On Different Cell Lines. Academia.edu. Available at: [Link]

  • In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells. PubMed. Available at: [Link]

  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Antibacterial Activity of New 1,4-Disubstituted Piperazine Derivatives. Taylor & Francis Online. Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. National Center for Biotechnology Information. Available at: [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. National Center for Biotechnology Information. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Publications. Available at: [Link]

  • Synthesis of piperazine-2,5-diones related to bicyclomycin: 3-acetoxy-1,4-dibenzyl-3-[1-(2-methoxyethyl)ethenyl]piperazine-2,5-dione and its 2-hydroxyethyl analogue. Canadian Science Publishing. Available at: [Link]

  • (PDF) Studies on Pd(1,4-bis(2-hydroxyethyl)piperazine)-dicarboxylic acid complexes as models for carboplatin with structural features enhancing the interaction with DNA. ResearchGate. Available at: [Link]

  • (PDF) Effect of a novel piperazine compound on cancer cells. ResearchGate. Available at: [Link]

  • (PDF) Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. Available at: [Link]

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Comparative

Assessing the purity of synthesized "1,4-Bis(2-methoxyethyl)piperazine" against standards

Comprehensive Comparison Guide: Assessing the Purity of Synthesized 1,4-Bis(2-methoxyethyl)piperazine Against Analytical Standards As a Senior Application Scientist, I frequently encounter the analytical bottleneck of va...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Assessing the Purity of Synthesized 1,4-Bis(2-methoxyethyl)piperazine Against Analytical Standards

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the purity of substituted aliphatic nitrogen heterocycles. 1,4-Bis(2-methoxyethyl)piperazine (CAS: 13484-41-8) is a bis-alkylated piperazine derivative[1] that serves as a critical building block in advanced materials and frequently emerges as a complex byproduct in the synthesis of twelve-ring azacrowns[2] and decarboxylation processes[3].

Because its structural analogues—such as mono-alkylated piperazines and morpholine derivatives—share nearly identical boiling points and polarities, establishing a robust, self-validating purity assessment protocol is paramount. This guide objectively compares the analytical methodologies required to certify the purity of synthesized 1,4-bis(2-methoxyethyl)piperazine against reference standards.

Mechanistic Origins of Impurities: The Causality of Contamination

To design an effective analytical workflow, we must first understand the chemical causality behind the impurities. When synthesizing 1,4-bis(2-methoxyethyl)piperazine—typically via the direct alkylation of piperazine with 2-methoxyethyl iodide or the reaction between ethyleneglycol ditosylate and 2-methoxyethaneamine[2]—the reaction inherently produces a statistical mixture.

The primary impurities include unreacted starting material, mono-substituted 1-(2-methoxyethyl)piperazine, and the target di-substituted product. Furthermore, pyrolytic degradation of related azacrown complexes can yield N-(2-methoxyethyl)morpholine as a competing six-ring impurity[2]. Understanding this dictates our analytical choices: we require techniques capable of resolving closely related, highly basic aliphatic nitrogen heterocycles without inducing on-column degradation.

SynthesisPathway Piperazine Piperazine (Starting Material) MonoSub 1-(2-Methoxyethyl)piperazine (Mono-substituted Impurity) Piperazine->MonoSub + 1 eq AlkylatingAgent 2-Methoxyethyl Iodide (Alkylating Agent) AlkylatingAgent->MonoSub Target 1,4-Bis(2-methoxyethyl)piperazine (Target Product) AlkylatingAgent->Target MonoSub->Target + 1 eq Morpholine N-(2-methoxyethyl)morpholine (Degradation Impurity) Target->Morpholine Pyrolytic Degradation

Synthesis and degradation pathways generating structural impurities.

Comparative Analytical Strategies

To establish a self-validating system, no single analytical technique is sufficient. We must cross-reference orthogonal methods to ensure mass balance.

A. Gas Chromatography-Mass Spectrometry (GC-MS): The High-Resolution Screener
  • The Logic: Piperazine derivatives are semi-volatile and thermally stable, making them ideal candidates for GC[4]. MS provides definitive identification via characteristic fragmentation patterns.

  • The Causality: Basic nitrogen atoms in piperazines violently interact with active silanol groups on standard silica columns, causing severe peak tailing and irreversible adsorption. Therefore, a highly deactivated 5% Phenyl Methyl Siloxane column (e.g., HP-5) is non-negotiable for symmetrical peak shapes[5].

B. High-Performance Liquid Chromatography (HPLC): The Non-Volatile Profiler
  • The Logic: HPLC is excellent for capturing non-volatile oligomeric impurities that GC-MS might leave behind in the inlet.

  • The Causality: 1,4-Bis(2-methoxyethyl)piperazine lacks an aromatic ring or conjugated system, meaning it has virtually no UV chromophore. Direct UV detection is fundamentally flawed here. To achieve high sensitivity, one must either use an Evaporative Light Scattering Detector (ELSD), LC-MS, or employ pre-column derivatization (e.g., reacting the secondary amines of impurities with NBD-Cl to form UV-active adducts)[6].

C. Quantitative NMR (qNMR): The Absolute Standard
  • The Logic: Chromatographic methods only provide relative purity (area percent), which assumes all compounds respond equally to the detector—a dangerous assumption. qNMR provides a direct, primary ratio of nuclei. By comparing the integral of the methoxy protons against a certified internal standard, we achieve absolute mass fraction quantification without needing a pre-existing standard of the target compound itself.

Quantitative Method Comparison

Analytical ParameterGC-MS (HP-5 Column)HPLC-UV (Derivatized)1H qNMR
Primary Output Relative Purity (Area %), Peak IDRelative Purity (Area %)Absolute Purity (Mass Fraction %)
Sensitivity (LOD) ~0.1 µg/mL~0.5 µg/mL[6]~1-5 mg/mL
Chromophore Required? NoYes (Requires NBD-Cl)[6]No
Standard Required? Yes (for quantification)Yes (for quantification)No (Uses universal internal std)
Best Used For Volatile impurity profiling, Morpholine separation[2]Trace unreacted piperazine detectionFinal Certificate of Analysis (CoA) certification

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness, the following protocols are designed with built-in validation checks.

Protocol 1: GC-MS Impurity Profiling

Purpose: To separate the target compound from N-(2-methoxyethyl)morpholine and mono-alkylated intermediates.

  • Sample Preparation: Accurately weigh 50 mg of the synthesized 1,4-bis(2-methoxyethyl)piperazine. Dissolve in 10 mL of GC-grade dichloromethane[4]. Validation Check: Ensure complete dissolution; any precipitate indicates inorganic salt impurities (e.g., NaI from the alkylation step) which GC cannot detect.

  • Instrument Setup: Equip the GC with a 30 m x 0.25 mm x 0.25 µm 5% Phenyl Methyl Siloxane capillary column[5].

  • Temperature Program: Set the injector to 250°C. Hold the oven at 150°C for 1 min, ramp at 10°C/min to 220°C, then 35°C/min to 260°C, holding for 2 minutes[5][7].

  • Detection: Operate the MS in Electron Ionization (EI) mode (70 eV).

  • Data Interpretation: The target compound will elute later than the morpholine degradation product. Confirm the identity of the target via its molecular ion and characteristic fragmentation of the methoxyethyl side arms.

Protocol 2: Absolute Purity via 1H qNMR

Purpose: To determine the absolute mass fraction without a reference standard.

  • Standard Selection: Select a certified reference material (CRM) as an internal standard (IS) that does not overlap with the target's signals. Maleic acid (singlet at ~6.3 ppm) is ideal, as the target's signals (methoxy protons at ~3.3 ppm, and piperazine ring protons at ~2.5-2.6 ppm) are strictly upfield.

  • Sample Preparation: Co-weigh exactly 20.0 mg of the target sample and 10.0 mg of the Maleic Acid CRM into a vial using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of D2O or CDCl3.

  • Acquisition: Acquire the 1H NMR spectrum with a long relaxation delay (D1 ≥ 30 seconds) to ensure complete relaxation of all nuclei—this is the critical causality step; failing to allow full relaxation skews the integration, destroying the absolute quantitative nature of the test.

  • Calculation: Calculate the absolute purity (

    
    ) using the formula:
    
    
    
    
    (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity of IS).

AnalyticalWorkflow Batch Synthesized Batch 1,4-Bis(2-methoxyethyl)piperazine GCMS GC-MS Screening (Volatile Impurities & Peak ID) Batch->GCMS HPLC HPLC-ELSD/MS (Non-volatile Profiling) Batch->HPLC qNMR 1H qNMR (Absolute Mass Fraction) Batch->qNMR Validation Cross-Validation (Mass Balance Check) GCMS->Validation Relative Purity % HPLC->Validation Relative Purity % qNMR->Validation Absolute Purity % Release Certified Reference Standard Validation->Release If variance < 1.0%

Orthogonal analytical workflow for self-validating purity certification.

Conclusion

Relying solely on GC-MS or HPLC area percentages for 1,4-bis(2-methoxyethyl)piperazine creates a false sense of security due to varying detector responses and invisible inorganic salts. By combining the high-resolution impurity profiling of GC-MS with the absolute mass fraction quantification of qNMR, researchers can establish a rigorously self-validating system that guarantees the integrity of their synthesized standards.

References

  • PubChemLite: 1,4-bis(2-methoxyethyl)piperazine dihydrochloride (C10H22N2O2). University of Luxembourg.
  • CAS 13484-41-8: 1,4-Bis(2-methoxyethyl)piperazine. CymitQuimica.
  • Buøen, S., & Dale, J. (1986). Twelve-ring Azacrowns with 2-Alkoxyethyl Side-Arms. ResearchGate / Acta Chemica Scandinavica.
  • Decarboxylation processes using mixed metal oxide catalysts (US5164497A). Google Patents.
  • Purity Analysis of 1-(2-Hydroxyethyl)piperazine: A Comparative Guide to GC-MS and Alternative Methods. Benchchem.
  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine. Institut Kimia Malaysia (IKM).
  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate.
  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate.

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Validation

A Comparative Guide to the Structure-Activity Relationship of 1,4-Disubstituted Piperazine Analogs

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including a...

Author: BenchChem Technical Support Team. Date: March 2026

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including a high polar surface area, structural rigidity, and the presence of hydrogen bond donors and acceptors, contribute to improved aqueous solubility, oral bioavailability, and metabolic stability of drug candidates.[1] The synthetic tractability of the piperazine core allows for the facile introduction of diverse substituents at the N1 and N4 positions, enabling extensive exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic profiles for a wide array of biological targets.[4]

This guide provides a comparative analysis of the SAR of 1,4-disubstituted piperazine analogs across different therapeutic areas, supported by experimental data and detailed methodologies. We will delve into the causal relationships behind experimental choices and present self-validating protocols to ensure scientific integrity.

Synthetic Strategies for 1,4-Disubstituted Piperazine Analogs

The generation of a library of 1,4-disubstituted piperazine analogs is crucial for comprehensive SAR studies. The most common synthetic approaches involve the sequential N-alkylation or N-arylation of piperazine or a mono-substituted piperazine intermediate.

General Synthetic Workflow

G Piperazine Piperazine Mono_Substituted Mono-substituted Piperazine Piperazine->Mono_Substituted R1-X, Base Di_Substituted 1,4-Disubstituted Piperazine Mono_Substituted->Di_Substituted R2-X, Base Mono_Substituted_Amine Mono-substituted piperazine Di_Substituted_B 1,4-Disubstituted Piperazine Mono_Substituted_Amine->Di_Substituted_B Reductive Amination (e.g., NaBH(OAc)3) Aldehyde_Ketone R2=O Aldehyde_Ketone->Di_Substituted_B Aniline Aniline Piperazine_Ring Piperazine Moiety Aniline->Piperazine_Ring bis(2-chloroethyl)amine Diethanolamine Diethanolamine Diethanolamine->Piperazine_Ring Cyclization

Caption: Common synthetic routes to 1,4-disubstituted piperazine analogs.

Comparative SAR Analysis Across Therapeutic Areas

The versatility of the 1,4-disubstituted piperazine scaffold is evident from its widespread application in targeting a diverse range of biological systems.

Central Nervous System (CNS) Activity

Piperazine derivatives are prominent in CNS drug discovery, often targeting dopamine and serotonin receptors.[3][5][6]

SAR Insights for Dopamine and Serotonin Receptor Ligands:

  • N1-Aryl Substitution: An N-aryl group, particularly a substituted phenyl ring, is a common feature for ligands of dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptors.[6] The nature and position of substituents on the phenyl ring significantly impact affinity and selectivity. For instance, a 2-methoxyphenyl group or a 2,3-dichlorophenyl group at N1 can confer high affinity for D3 receptors.[6]

  • N4-Substituent: The substituent at the N4 position often consists of a flexible alkyl chain connected to another cyclic moiety. The length and nature of this linker, as well as the terminal group, are critical for modulating receptor affinity and selectivity. Studies on dopamine transporter (DAT) ligands have shown that a 2-naphthylmethyl group at N4 of a piperidine analog of GBR 12909 resulted in subnanomolar affinity for DAT.[7]

N1-Substituent N4-Substituent Target Activity (Ki, nM) Key SAR Observation Reference
2-MethoxyphenylVarious amidesD3 Receptor0.3 - 0.9High affinity for D3 over D2 receptors.[6]
2,3-DichlorophenylVarious amidesD3 Receptor0.3 - 0.9Dichlorophenyl substitution maintains high D3 affinity.[6]
4-(5-benzhydryl-1H-tetrazol-1-yl)butyl3-phenylpropyl5-HT, NE, DA Transporters158.7 (5-HT), 99 (NE), 97.5 (DA)Potent triple reuptake inhibitor.[8]
Antimicrobial Activity

The piperazine scaffold is also a valuable component in the design of novel antimicrobial agents.[2][9]

SAR Insights for Antimicrobial Agents:

  • N-Arylpiperazines: The introduction of a substituted phenylthio group at the N1 position has been shown to yield compounds with significant antibacterial and antifungal properties.[9]

  • N4-Alkyl/Arylalkyl Substitution: Modification at the N4 position with various alkyl or arylalkyl groups can modulate the antimicrobial spectrum and potency. For example, coupling with different alkylating agents can lead to analogs with improved activity against a range of bacterial and fungal strains.[9]

N1-Substituent N4-Substituent Organism Activity (MIC, µg/mL) Key SAR Observation Reference
Substituted PhenylthioVarious Alkyl GroupsS. aureus, E. coli, C. albicansNot specified, but described as "significant"The combination of a lipophilic N1-substituent and diverse N4-substituents leads to broad-spectrum antimicrobial activity.[9]
Azole-containing moieties-Various bacteria and fungi3.1 - 25Incorporation of azole rings can lead to potent antimicrobial agents.[2]
Anticancer Activity

Piperazine derivatives have been extensively investigated as anticancer agents, with several approved drugs incorporating this scaffold.[10][11]

SAR Insights for Anticancer Agents:

  • Scaffold for Kinase Inhibitors: The piperazine ring often serves as a linker between different pharmacophoric elements in kinase inhibitors, orienting them correctly within the ATP-binding pocket of the target kinase.[11]

  • Modulation of Cytotoxicity: In vindoline-piperazine conjugates, the position of piperazine substitution on the vindoline core and the nature of the N-substituent on the piperazine ring are critical for antiproliferative activity.[10] N-alkyl derivatives were found to be more active than N-acyl analogs, and specific substitutions like N-[4-(trifluoromethyl)benzyl] significantly enhanced cytotoxicity.[10]

Core Scaffold Piperazine Substituent Cancer Cell Line Activity (GI50, µM) Key SAR Observation Reference
VindolineN-[4-(trifluoromethyl)benzyl]Breast (MDA-MB-468)1.00Specific N-substituents on the piperazine moiety dramatically enhance anticancer activity.[10]
VindolineN-bis(4-fluorophenyl)methylNon-Small Cell Lung (HOP-92)1.35Bulky, lipophilic N-substituents can be beneficial for potency.[10]

Experimental Protocols

To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential.

Protocol 1: Synthesis of 1,4-Disubstituted Piperazine Analogs via N-Alkylation

This protocol describes a general method for the synthesis of 1,4-disubstituted piperazine analogs.

  • Step 1: Mono-N-protection of Piperazine (if required): To a solution of piperazine (10 eq) in a suitable solvent such as dichloromethane, add a solution of di-tert-butyl dicarbonate (Boc-anhydride) (1 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. After completion, concentrate the reaction mixture and purify by column chromatography to obtain mono-Boc-protected piperazine.

  • Step 2: N-Alkylation/Arylation of the First Nitrogen: To a solution of mono-Boc-protected piperazine (1 eq) in a solvent like acetonitrile or DMF, add a base such as potassium carbonate (2 eq) and the desired alkyl or aryl halide (R1-X) (1.1 eq).[12] Heat the reaction mixture at an appropriate temperature until the starting material is consumed (monitored by TLC). Cool the reaction mixture, filter the solid, and concentrate the filtrate. Purify the residue by column chromatography.

  • Step 3: Deprotection of the Second Nitrogen: Dissolve the product from Step 2 in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1) and stir at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the deprotected intermediate.

  • Step 4: N-Alkylation/Arylation of the Second Nitrogen: Following a similar procedure to Step 2, react the deprotected intermediate with the second alkyl or aryl halide (R2-X) to obtain the final 1,4-disubstituted piperazine analog. Purify the final product by column chromatography or recrystallization.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial/Fungal Inoculum: Grow the microbial strains in appropriate broth overnight. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe + medium) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: Dopamine Transporter (DAT) Binding Assay

This protocol measures the affinity of compounds for the dopamine transporter.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine transporter (e.g., HEK293-hDAT cells).

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Radioligand: Use a radiolabeled ligand that binds to the DAT, such as [3H]WIN 35,428.

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Incubation and Filtration: Incubate the mixture for a defined period (e.g., 2 hours at 4 °C). Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Visualization of Key Concepts

G cluster_0 SAR Iterative Cycle cluster_1 Hypothetical Receptor-Ligand Interaction Design Design Analogs Synthesis Chemical Synthesis Design->Synthesis Screening Biological Screening Synthesis->Screening SAR_Analysis SAR Analysis Screening->SAR_Analysis SAR_Analysis->Design Informs next design cycle Receptor Receptor Binding Pocket N1_Aryl N1-Aryl Group (Hydrophobic Interaction) N1_Aryl->Receptor Piperazine_Core Piperazine Core (Scaffold) Piperazine_Core->Receptor N4_Linker N4-Linker (Vector) N4_Linker->Receptor N4_Terminal N4-Terminal Group (Additional Interactions) N4_Terminal->Receptor

Caption: Iterative cycle of SAR studies and a conceptual model of ligand-receptor interactions.

Conclusion

The 1,4-disubstituted piperazine scaffold is a cornerstone of modern medicinal chemistry, offering a remarkable blend of favorable physicochemical properties and synthetic accessibility. The extensive SAR studies conducted on its analogs have led to the discovery of numerous potent and selective modulators of a wide range of biological targets. The ability to fine-tune the steric and electronic properties of the substituents at the N1 and N4 positions provides a powerful tool for optimizing the pharmacological profile of drug candidates. Future research in this area will likely focus on exploring novel substitution patterns and their application in emerging therapeutic areas, further cementing the importance of the piperazine moiety in drug discovery.

References

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024).
  • Suryavanshi, H.R., & Rathore, M.M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 12(11), 4916-4929.
  • Chilmonczyk, Z., et al. (2002). Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity. Journal of Pharmacy and Pharmacology, 54(5), 639-647.
  • BenchChem. (2025). Biological activity of N-(2-Aminoethyl)piperazine derivatives versus parent compound. BenchChem.
  • Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. (2017). Bioorganic & Medicinal Chemistry, 25(8), 2415-2426.
  • Coumarin-piperazine derivatives as biologically active compounds. (2019). Molecules, 24(24), 4475.
  • Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain. (2004). Journal of Pharmacology and Experimental Therapeutics, 311(3), 1163-1174.
  • Synthesis and in vitroactivity of DPP-IV inhibitor analogues containing piperazine. (n.d.). Journal of China Pharmaceutical University.
  • Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. (2005). Bioorganic & Medicinal Chemistry, 13(1), 235-244.
  • 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE synthesis. (n.d.). ChemicalBook.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). Molecules, 29(14), 3326.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023). RSC Advances, 13(49), 34673-34691.
  • Selected medicines and drug candidates containing the 1,4‐disubstituted piperazine backbone. (n.d.).
  • Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. (2012). Bioorganic & Medicinal Chemistry, 20(9), 2897-2908.
  • Studies on Pd(1,4-bis(2-hydroxyethyl)piperazine)-dicarboxylic acid complexes as models for carboplatin with structural features enhancing the interaction with DNA. (2019).
  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. (2025).
  • Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. (2002). Journal of Medicinal Chemistry, 45(19), 4371-4374.
  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. (n.d.). University of Florida Digital Collections.
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • 1,4-Bis(2-hydroxyethyl)piperazine. (n.d.). Cheméo.
  • 1,4-Bis(2-hydroxyethyl)piperazine. (n.d.). NIST WebBook.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 29(1), 63.
  • Application Notes and Protocols: Synthesis and SAR Studies of 1-(2-Cyclohexylethyl)piperazine Analogs. (n.d.). BenchChem.
  • Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. (2023). Molecules, 28(17), 6360.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,4-Bis(2-methoxyethyl)piperazine

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific innovation. The proper management of chemical wast...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific innovation. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, procedural framework for the safe disposal of 1,4-Bis(2-methoxyethyl)piperazine, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in established safety protocols and regulatory compliance, providing clarity beyond standard product documentation.

A critical point of consideration for 1,4-Bis(2-methoxyethyl)piperazine (CAS No. 13484-40-7) is the conflicting information present in available safety literature. While one Safety Data Sheet (SDS) may classify it as a non-hazardous substance under OSHA's Hazard Communication Standard[1], other sources from the same supplier indicate significant hazards, including the potential to cause severe skin burns and eye damage, skin sensitization, and suspected reproductive toxicity[2]. This discrepancy underscores a vital principle of laboratory safety: when faced with uncertainty, always adopt the more conservative, safety-conscious approach. Therefore, this guide will treat 1,4-Bis(2-methoxyethyl)piperazine as a hazardous substance, aligning with the disposal protocols for related and potentially hazardous piperazine derivatives.[3][4][5][6]

Hazard Profile and Chemical Properties

Understanding the hazard profile is the first step in safe handling and disposal. Based on the more stringent classifications available and the known properties of similar piperazine compounds, 1,4-Bis(2-methoxyethyl)piperazine should be handled as a substance with the potential for significant health effects.[2][5]

Key Potential Hazards:

  • Skin and Eye Damage: Piperazine derivatives are often corrosive and can cause severe skin burns and serious eye damage upon contact.[3][5][7]

  • Respiratory and Skin Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled.[2][4]

  • Reproductive Toxicity: Some classifications suggest it may be a suspected reproductive toxicant.[2]

  • Combustibility: The compound is a combustible liquid with a flash point of 87 °C (188.6 °F), meaning it can ignite when exposed to an ignition source.[2][7]

The following table summarizes key quantitative data for 1,4-Bis(2-methoxyethyl)piperazine.

PropertyValueSource
Molecular Formula C₇H₁₆N₂O[2]
Molecular Weight 144.21 g/mol [2]
CAS Number 13484-40-7[2]
Appearance Liquid-
Flash Point 87 °C / 188.6 °F (closed cup)[2]
Soil Adsorption Coeff. (Koc) 45.7 L/kg (Predicted)[8]
Bioconcentration Factor 1.65 (Predicted)[8]
Disposal Decision Workflow

Proper disposal is a systematic process. The following workflow diagram illustrates the decision-making and operational steps from the point of waste generation to its final removal from the laboratory.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_action Operational Protocol cluster_disposal Final Disposal A Waste Generation (e.g., unused reagent, contaminated consumables) B Hazard Assessment: Treat as Hazardous Waste (Ref: Conflicting SDS Data) A->B C Consult Institutional EHS Guidelines & Local/National Regulations B->C D Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Segregate Waste: Do not mix with other waste streams F Select Compatible Waste Container (e.g., HDPE, Glass) E->F G Label Container: 'HAZARDOUS WASTE' + Chemical Name & Quantity F->G H Collect Waste in Container (Keep container closed when not adding waste) G->H I Store in Designated Satellite Accumulation Area H->I J Container Full or Disposal Required? I->J K Submit Hazardous Waste Pickup Request to EHS J->K Yes L Licensed Waste Contractor Removes Waste for Final Disposal K->L

Caption: Disposal workflow for 1,4-Bis(2-methoxyethyl)piperazine.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel. Adherence to these steps is mandatory for ensuring safety and regulatory compliance.[6][9]

Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.[7][10]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or a face shield.[10]

  • Skin and Body Protection: Wear a standard laboratory coat.

Step 2: Waste Segregation and Collection

  • Designate a Waste Stream: This chemical waste must be segregated from non-hazardous trash and other chemical waste streams (e.g., acids, oxidizers).[9]

  • Collect Waste: Collect all materials contaminated with 1,4-Bis(2-methoxyethyl)piperazine, including unused pure chemical, solutions, and contaminated consumables (pipette tips, gloves, wipes), in a designated hazardous waste container.[6]

  • Do Not Drain Dispose: Under no circumstances should this chemical or its waste be disposed of down the drain.[1] This is crucial to prevent environmental contamination.

Step 3: Container Selection and Labeling

  • Container Choice: Use a chemically compatible container with a tightly sealing lid. High-density polyethylene (HDPE) or glass containers are typically appropriate. The original product container can be an excellent choice for waste accumulation.[9]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE ".[9]

    • The label must also include the full chemical name: "1,4-Bis(2-methoxyethyl)piperazine " and its approximate concentration or quantity.[9]

  • Container Management: Keep the waste container closed at all times except when adding waste. This prevents the release of vapors and protects against spills.[9]

Step 4: Storage

  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area within your laboratory.

  • Safety: This area should be secure, away from ignition sources, and segregated from incompatible materials like strong oxidizing agents and strong acids.[11] The compound is combustible and air/moisture sensitive, so storage should be in a cool, dry, well-ventilated place, preferably under an inert gas if storing for extended periods.[1][7]

Step 5: Final Disposal

  • Licensed Disposal: The ultimate disposal of 1,4-Bis(2-methoxyethyl)piperazine must be conducted by a licensed hazardous waste disposal company.[7]

  • Request Pickup: Once the waste container is full or you are ready to dispose of it, follow your institution's procedures to submit a hazardous waste pickup request through your Environmental Health and Safety (EHS) department.[9]

Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is vital to mitigate risks.[12]

1. Evacuate and Secure:

  • Evacuate non-essential personnel from the immediate spill area.

  • Remove all sources of ignition (e.g., turn off hot plates, equipment).[7][11]

  • Ensure the area is well-ventilated.

2. Contain the Spill:

  • For a small spill, use an inert absorbent material like vermiculite, dry sand, or earth to contain the liquid.[13] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Prevent the spill from entering drains or waterways.[1][7]

3. Cleanup and Decontamination:

  • Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.[11]

  • Clean the affected area thoroughly.[1]

  • All materials used for cleanup must be disposed of as hazardous waste.[6]

4. Reporting:

  • Report the spill to your laboratory supervisor and your institution's EHS office, following all internal reporting protocols.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that our scientific advancements do not come at the cost of personal or environmental well-being.

References

  • Safety Data Sheet for 1,4-Bis(2-methoxyethyl)piperazine. (2025). Sigma-Aldrich.
  • Safety Data Sheet for 1-(2-Methoxyethyl)piperazine. (2025). TCI Chemicals.
  • Safety Data Sheet for PIPES sesquisodium salt. (2025). G-Biosciences.
  • Safety Data Sheet for 2-Methylpiperazine. (2025). Fisher Scientific.
  • Safety Data Sheet for 1-(4-Methoxyphenyl)piperazine dihydrochloride. (2025). Thermo Fisher Scientific.
  • Material Safety Data Sheet for N-(2-Hydroxyethyl)Piperazine, 98%. (2005). Cole-Parmer.
  • 1-(2-Methoxyethyl)piperazine Env. Fate/Transport. (2025). U.S. Environmental Protection Agency (EPA).
  • Piperazine Safety Data Sheet. (2023). European Directorate for the Quality of Medicines & HealthCare.
  • Safety Data Sheet for Piperazine. (2018). Fisher Scientific.
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  • Safety Data Sheet for 1-(2-Methoxyphenyl)piperazine HCl.AK Scientific, Inc.
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  • EPA Hazardous Waste Codes.U.S. Environmental Protection Agency (EPA).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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